Product packaging for Lasalocid(Cat. No.:CAS No. 25999-31-9)

Lasalocid

Cat. No.: B1674520
CAS No.: 25999-31-9
M. Wt: 590.8 g/mol
InChI Key: BBMULGJBVDDDNI-OWKLGTHSSA-N
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Description

Lasalocid is a polyether antibiotic used for prevention and treatment of coccidiosis in poultry. It has a role as a coccidiostat, a bacterial metabolite and an ionophore. It is a monohydroxybenzoic acid, a beta-hydroxy ketone, a secondary alcohol, a member of oxolanes, a monocarboxylic acid, a member of oxanes, a tertiary alcohol and a polyether antibiotic. It is a conjugate acid of a this compound(1-).
This compound is an agent that presents antibacterial and coccidiostat activities. It is produced by strains of Streptomyces lasaliensis.
This compound has been reported in Streptomyces with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Cationic ionophore antibiotic obtained from Streptomyces lasaliensis that, among other effects, dissociates the calcium fluxes in muscle fibers. It is used as a coccidiostat, especially in poultry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H54O8 B1674520 Lasalocid CAS No. 25999-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMULGJBVDDDNI-OWKLGTHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048485
Record name Lasalocid
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Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25999-31-9
Record name Lasalocid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25999-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasalocid [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lasalocid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lasalocid
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Record name LASALOCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Lasalocid as a Carboxylic Ionophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lasalocid is a polyether carboxylic ionophore produced by Streptomyces lasaliensis.[1][2][3][4] It functions as a mobile carrier, selectively binding and transporting cations across biological membranes.[3][5][6] Structurally, it possesses a lipophilic exterior that facilitates passage through lipid bilayers and a hydrophilic core of oxygen atoms that coordinates with cations.[5] this compound exhibits broad specificity, forming neutral complexes with both monovalent (e.g., Na+, K+) and divalent (e.g., Ca2+) metal cations, as well as larger organic cations like dopamine.[2][3][5][7] By acting as an electroneutral antiporter, typically exchanging a cation for a proton, it disrupts transmembrane ion gradients. This disruption of ionic homeostasis is the basis for its potent anticoccidial activity, which leads to osmotic lysis of the target parasite.[1][5][8][9] This technical guide provides an in-depth review of the molecular mechanism, quantitative biophysical parameters, and key experimental methodologies used to characterize the ionophoric action of this compound.

Introduction

2.1 Overview of Ionophores Ionophores are lipid-soluble molecules that increase the permeability of biological membranes to specific ions.[5][6] They are broadly classified into two groups: channel-forming ionophores, which create pores through the membrane, and mobile carrier ionophores, which encapsulate ions and diffuse across the membrane. Mobile carriers are further divided into neutral ionophores (e.g., valinomycin) and carboxylic ionophores (e.g., this compound, monensin).[5] Carboxylic ionophores possess a carboxyl group that must be deprotonated to bind cations, leading to an electroneutral transport mechanism where cation transport is coupled to a counter-flow of protons.[6]

2.2 this compound this compound is a well-characterized carboxylic ionophore widely used in the poultry and cattle industries as a feed additive to control coccidiosis, a parasitic disease caused by Eimeria protozoa.[1][2][10] Its ability to disrupt ion gradients in microorganisms also imparts antibacterial effects.[4][11] Beyond its veterinary applications, this compound serves as a valuable tool in cell biology research for its ability to selectively manipulate ion concentrations and disrupt the pH of acidic organelles like lysosomes and endosomes.[2]

Molecular Structure and Cation Complexation

3.1 Structural Features The this compound molecule (C₃₄H₅₄O₈) is a polyether antibiotic with a linear structure containing multiple ether rings, hydroxyl groups, and a terminal salicylic acid moiety.[11] This arrangement creates a molecule with distinct hydrophilic and lipophilic regions. The oxygen atoms from the hydroxyl, ether, and carboxyl groups form a flexible, hydrophilic cavity capable of coordinating with a cation. The hydrocarbon backbone provides a nonpolar, lipophilic exterior, enabling the entire complex to dissolve in and traverse the lipid bilayer.[5][12] The presence of a carboxyl group at one end and a hydroxyl group at the other allows the molecule to form a pseudo-cyclic conformation through intramolecular hydrogen bonding.[13]

3.2 Conformation and Complex Formation In the presence of a suitable cation, the flexible this compound molecule undergoes a conformational change, wrapping around the ion. The oxygen atoms act as ligands, displacing the cation's hydration shell and forming a stable coordination complex.[5] The deprotonated carboxylate group neutralizes the positive charge of the bound cation, resulting in a neutral, lipid-soluble "host-guest" assembly.[3][13] This complex is further stabilized by a network of intramolecular hydrogen bonds.[13][14] This process effectively shields the cation's charge, allowing it to overcome the large energy barrier associated with moving a charged species through the apolar core of a cell membrane.

Figure 1: Simplified 2D schematic of this compound anion (A⁻) coordinating a monovalent cation (M⁺).

Mechanism of Ion Transport

4.1 The Mobile Carrier Model this compound functions as a classic mobile carrier, shuttling ions across a membrane down their electrochemical gradient. The process can be broken down into four key steps:

  • Association and Binding: At the high-concentration interface of the membrane, a proton dissociates from the carboxylic acid group of this compound. The resulting anion (A⁻) then binds with a cation (M⁺) from the aqueous phase to form the neutral complex (AM).

  • Translocation: The lipophilic AM complex diffuses across the lipid bilayer to the opposite interface.

  • Dissociation and Release: At the low-concentration interface, the complex dissociates. The cation (M⁺) is released into the aqueous phase, and the ionophore is protonated by acquiring a proton (H⁺), returning to its neutral acid form (AH).

  • Return Diffusion: The neutral, uncomplexed this compound acid (AH) diffuses back across the membrane to the original interface, ready to begin another cycle.

4.2 Electroneutral Transport Because the translocation of a monovalent cation (M⁺) is coupled with the counter-translocation of a proton (H⁺), the overall process is electroneutral, meaning there is no net movement of charge across the membrane. This mechanism allows this compound to effectively collapse pH gradients across membranes, a key factor in its disruption of cellular homeostasis in target organisms.[6]

Mobile_Carrier_Mechanism cluster_membrane Lipid Bilayer A1 1. This compound (AH) at interface. H⁺ dissociates, M⁺ binds. A2 Forms neutral complex (AM) A1->A2 H_out H⁺ A1->H_out B 2. Complex (AM) diffuses across hydrophobic core A2->B C1 3. Complex (AM) at interface. M⁺ is released. B->C1 C2 This compound anion (A⁻) is protonated to reform AH C1->C2 M_out M⁺ C1->M_out D 4. Neutral this compound (AH) diffuses back across core C2->D D->A1 Reset Cycle M_in M⁺ M_in->A1 H_in H⁺ H_in->C2

Figure 2: Workflow of the mobile carrier mechanism for this compound (AH) transporting a cation (M⁺).

Quantitative Analysis of this compound Activity

The efficacy of an ionophore is determined by its binding affinity for specific ions, the stoichiometry of the complex, and the rate of transport.

Table 1: Cation Binding Stoichiometry and Selectivity of this compound

Cation Stoichiometry (this compound:Cation) Context / Method Reference(s)
Na⁺, K⁺, Li⁺ 1:1 For ester derivatives in solution / ESI-MS [13][14]
Pr³⁺, Nd³⁺, Eu³⁺ 2:1 In dimyristoylphosphatidylcholine vesicles / ¹H NMR [15]
Dopamine 1:1 In nonpolar solution / ¹H NMR [16]
Norepinephrine 1:1 In nonpolar solution / ¹H NMR [16]

| Biogenic Amines | 1:1 | Neutral complex for membrane transport |[7] |

Table 2: Transport Selectivity of this compound for Biogenic Amines This rank order was determined in lipid bilayer membranes based on a comparison of permeability coefficients.

Amine Relative Permeability Coefficient Rank Reference
p-Tyramine 1 (Highest) [7]
β-Phenylethylamine 1 [7]
Amphetamine 1 [7]
Methamphetamine 2 [7]
Dopamine 3 [7]
Phenylephrine 4 [7]
Metanephrine 4 [7]
Norepinephrine 5 [7]

| Epinephrine | 6 (Lowest) |[7] |

Table 3: Apparent Dissociation Constants (Kapp) for this compound Binding to Lipid Vesicles The Kapp reflects the concentration of ionophore required for half-maximal binding to the membrane.

Ionophore Form Lipid Vesicle Composition Kapp (µM) Reference
Anionic (A⁻) Dimyristoylphosphatidylcholine (DMPC) 46 [17]

| Acidic (AH) | Dimyristoylphosphatidylcholine (DMPC) | 14 |[17] |

Key Experimental Protocols

Characterizing the mechanism of this compound requires a combination of spectroscopic and biophysical techniques.

6.1 Spectroscopic Analysis of Cation Complexation (NMR & FT-IR) This protocol is used to confirm the formation of the this compound-cation complex and identify the atoms involved in coordination.

  • Objective: To observe changes in the chemical environment of this compound's atoms upon cation binding.

  • Methodology:

    • Sample Preparation: Prepare solutions of free this compound acid in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). Prepare a second set of samples containing this compound and a 1:1 molar equivalent of a cation salt (e.g., NaCl, KCl).

    • NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra for all samples.

    • Data Analysis: Compare the spectra of the free acid with the salt complex. Significant chemical shifts (Δδ) in the signals for protons and carbons near the oxygen-rich cavity and the carboxyl group confirm their involvement in cation coordination.[14][18]

    • FT-IR Spectroscopy: Acquire FT-IR spectra. Changes in the vibrational frequencies of C=O and O-H bonds provide evidence of complexation and alterations in the intramolecular hydrogen bonding network.[13]

Spectroscopy_Workflow prep Sample Preparation (this compound ± Cation Salt in Solvent) nmr Acquire ¹H and ¹³C NMR Spectra prep->nmr ftir Acquire FT-IR Spectra prep->ftir analysis_nmr Analyze Chemical Shifts (Δδ) - Identify coordination sites nmr->analysis_nmr analysis_ftir Analyze Vibrational Frequencies - Observe changes in C=O, O-H bonds ftir->analysis_ftir conclusion Confirm Complex Formation & Structural Changes analysis_nmr->conclusion analysis_ftir->conclusion

Figure 3: Experimental workflow for spectroscopic analysis of this compound-cation complexation.

6.2 Fluorescence-Based Membrane Binding Assay This protocol leverages the intrinsic fluorescence of this compound to quantify its interaction with lipid membranes.[19][20]

  • Objective: To determine the apparent dissociation constant (Kapp) of this compound for lipid vesicles.[17]

  • Methodology:

    • Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) of a defined lipid composition (e.g., DMPC) via sonication or extrusion.

    • Fluorescence Titration: In a fluorometer cuvette, place a buffered solution of this compound at a fixed concentration. Measure the initial fluorescence intensity (Excitation ~310 nm, Emission ~420 nm).

    • Titration: Add increasing aliquots of the SUV suspension to the cuvette, allowing the system to equilibrate after each addition. Record the fluorescence intensity after each addition. Binding to the nonpolar membrane environment typically enhances fluorescence.

    • Data Analysis: Plot the change in fluorescence intensity against the lipid concentration. Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the Kapp.[17]

6.3 Vesicle-Based Ion Transport Assay (¹H NMR) This method directly measures the transport of lanthanide ions, which act as NMR shift reagents, across a vesicle membrane.[15]

  • Objective: To determine the kinetics and stoichiometry of ion transport.

  • Methodology:

    • Vesicle Preparation: Prepare unilamellar vesicles in a buffer. The N(CH₃)₃ head groups of the phospholipids produce a sharp singlet in the ¹H NMR spectrum.

    • Assay Setup: Add a lanthanide salt (e.g., PrCl₃) to the exterior of the vesicles. This shifts the NMR signal of the outer-leaflet head groups, resulting in two distinct peaks (inner and outer).

    • Initiate Transport: Add a known concentration of this compound (dissolved in a minimal amount of solvent like ethanol) to the vesicle suspension to initiate transport of the lanthanide ions into the vesicles.

    • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at timed intervals. As the lanthanide ions are transported inside, the signal from the inner-leaflet head groups will begin to shift and broaden.

    • Kinetic Analysis: Calculate the rate of transport by monitoring the time-dependent change in the chemical shifts or intensity of the inner-leaflet signal.[15] By performing the experiment at different ionophore concentrations, the stoichiometry of the transporting species can be determined.[15]

Biological Consequences of Ionophoric Activity

7.1 Disruption of Ion Homeostasis and Antimicrobial Action The primary biological effect of this compound is the dissipation of essential ion gradients across the cell membranes of target organisms.[1][5] In protozoa like Eimeria, this compound facilitates an influx of Na⁺ and Ca²⁺ into the cytoplasm, disrupting the parasite's ability to regulate its internal ion concentrations.[5] This influx is coupled with an efflux of H⁺, collapsing the proton gradient needed for ATP synthesis and other vital processes. The resulting ionic imbalance leads to an osmotic influx of water, causing the cell to swell and ultimately lyse.[1][5][8][9]

7.2 Effects on Subcellular Organelles Within eukaryotic host cells, this compound's ability to transport protons makes it a potent disruptor of acidic organelles. It can neutralize the low pH of endosomes and lysosomes, which is critical for their function in protein degradation, receptor recycling, and signaling pathway termination.[2] By impairing vesicular acidification, this compound can block the trafficking of proteins and toxins that rely on a low pH environment for activation or translocation.[2] It has also been shown to affect the morphology and distribution of the Golgi apparatus, early endosomes, and mitochondria, highlighting its broad impact on fundamental cellular processes.[2]

Biological_Consequences cluster_consequences Downstream Cellular Effects This compound This compound inserts into cell membrane ion_flux Facilitates electroneutral M⁺/H⁺ antiport This compound->ion_flux gradient_collapse Collapse of Na⁺, K⁺, H⁺, Ca²⁺ gradients ion_flux->gradient_collapse ph_change ↑ Cytosolic pH ↑ Intra-organelle pH (Lysosomes) gradient_collapse->ph_change osmotic_stress ↑ Intracellular [Na⁺] → Osmotic Imbalance gradient_collapse->osmotic_stress atp_depletion Mitochondrial Gradient Disruption → ATP Depletion gradient_collapse->atp_depletion trafficking_defect Impaired Endosomal/Lysosomal Function → Defective Protein Degradation & Trafficking ph_change->trafficking_defect lysis Cell Swelling & Lysis (Anticoccidial Action) osmotic_stress->lysis

Figure 4: Logical flow of the biological consequences stemming from this compound's ionophoric activity.

Conclusion

The mechanism of action of this compound is a well-defined example of mobile carrier iontophoresis. Its unique chemical structure enables it to form charge-neutral, lipophilic complexes with a wide range of cations, allowing for their transport across otherwise impermeable biological membranes. This activity, which leads to the fatal disruption of ionic and pH homeostasis in target organisms, establishes its efficacy as a potent anticoccidial agent. The detailed understanding of its biophysical properties and its effects on subcellular organelles not only underpins its veterinary use but also makes this compound a powerful pharmacological tool for researchers investigating the roles of ion gradients in complex cellular processes.

References

The Ionophore Lasalocid: A Technical Guide to Cation Transport Across Biological Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has been a subject of extensive research due to its ability to transport a wide range of cations across biological membranes. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-mediated cation transport. It consolidates quantitative data on its binding affinities, details key experimental protocols for its study, and presents visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development.

Mechanism of Cation Transport

This compound facilitates the transport of cations across lipid bilayers via a mobile carrier mechanism. This process is contingent on a significant conformational change in the this compound molecule, transitioning from an open, acyclic state to a closed, cyclic conformation upon cation binding.[1][2]

1.1. Structural Overview

This compound is a polyether antibiotic characterized by a backbone containing multiple ether linkages and a terminal carboxylic acid group.[3][4] This structure imparts both hydrophilic and lipophilic properties to the molecule, which are essential for its function as an ionophore.[5] The ether oxygens and hydroxyl groups form a hydrophilic cavity capable of coordinating with cations, while the hydrocarbon backbone provides the necessary lipophilicity to traverse the nonpolar interior of the cell membrane.[2][5]

1.2. The Transport Cycle

The transport of a cation across a biological membrane by this compound can be conceptualized as a four-step process:

  • Interfacial Binding: At the membrane-water interface, an acyclic, anionic this compound molecule encounters a cation.[1] The initial interaction is an ion-pairing between the cation and the terminal carboxylate group of the ionophore.[1]

  • Conformational Change and Complexation: This initial binding triggers a conformational change in this compound. The molecule folds into a cyclic, cage-like structure around the cation, with the ether and hydroxyl oxygens forming coordination bonds with the ion.[1][2] This "inclusion complex" is lipophilic, effectively shielding the cation's charge and allowing the complex to partition into the hydrophobic membrane interior.[1]

  • Transmembrane Diffusion: The neutral, lipid-soluble this compound-cation complex diffuses across the lipid bilayer down the cation's concentration gradient.[1]

  • Dissociation and Release: Upon reaching the opposite membrane interface, the complex is exposed to the more polar aqueous environment. This destabilizes the cyclic conformation, causing this compound to revert to its lower-energy, acyclic form and release the cation.[1] The free ionophore is then ready to bind another cation, completing the transport cycle.[1]

Quantitative Data: Cation Binding and Selectivity

The efficacy of this compound as an ionophore is intrinsically linked to its binding affinity and selectivity for different cations. These parameters have been quantified using various techniques, with stability constants (log K) being a common measure of the strength of the ionophore-cation complex.

CationSolventStability Constant (log K)TechniqueReference
Li⁺Methanol1.68Fluorescence[3]
Na⁺Methanol2.57Fluorescence[3]
K⁺Methanol3.58Fluorescence[3]
Rb⁺Methanol3.56Fluorescence[3]
Cs⁺Methanol3.43Fluorescence[3]
Ca²⁺Methanol4.57Fluorescence[3]
Sr²⁺Methanol5.47Fluorescence[3]
Ba²⁺Methanol6.46Fluorescence[3]
Mn²⁺Methanol-Potentiometry, ESR[6]
Fe²⁺Methanol-Potentiometry[6]
Co²⁺Methanol-Potentiometry[6]
Ni²⁺Methanol-Potentiometry[6]
Zn²⁺Methanol-Potentiometry[6]

Note: Specific log K values for transition metals were not provided in the reference, but the study confirmed the formation of 1:1 and 2:1 complexes.

Experimental Protocols

The study of this compound's ionophoric activity relies on a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.

3.1. Determination of Cation Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a cation to this compound, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).

  • Instrumentation: A high-sensitivity isothermal titration calorimeter.

  • Sample Preparation:

    • Prepare a solution of this compound (typically in the low micromolar range, e.g., 10-50 µM) in a suitable buffer (e.g., methanol). The buffer must be identical for both the this compound solution and the cation solution to minimize heats of dilution.

    • Prepare a concentrated solution of the cation salt (e.g., NaCl, KCl, CaCl₂) in the same buffer (typically 10-20 fold higher concentration than the this compound solution).

    • Degas both solutions prior to the experiment to prevent the formation of air bubbles.

  • Experimental Procedure:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the cation solution into the titration syringe.

    • Set the experimental temperature (e.g., 25 °C) and stirring speed (e.g., 300-400 rpm).

    • Perform a series of small, sequential injections of the cation solution into the this compound solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat of reaction.

    • Plot the heat of reaction per mole of injectant against the molar ratio of cation to this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.

3.2. Measurement of Cation Transport using Vesicle-Based Fluorescence Assays

This method utilizes ion-sensitive fluorescent dyes encapsulated within lipid vesicles to monitor the influx of cations mediated by this compound.

  • Materials:

    • Lipids (e.g., phosphatidylcholine) to form unilamellar vesicles.

    • An ion-sensitive fluorescent dye (e.g., fluo-4 for Ca²⁺, or a pH-sensitive dye like pyranine to measure H⁺ counter-transport).

    • This compound stock solution in a suitable solvent (e.g., ethanol or DMSO).

    • Buffers for intra- and extra-vesicular solutions.

  • Vesicle Preparation:

    • Prepare a thin lipid film by evaporating the solvent from a lipid solution.

    • Hydrate the lipid film with a buffer containing the fluorescent dye to form multilamellar vesicles.

    • Create unilamellar vesicles by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

    • Remove the external dye by gel filtration chromatography.

  • Transport Assay:

    • Place the vesicle suspension in a cuvette in a fluorometer.

    • Add this compound to the vesicle suspension to the desired final concentration.

    • Initiate the transport by adding a concentrated solution of the cation of interest to the external buffer.

    • Monitor the change in fluorescence intensity over time. An increase in fluorescence (for fluo-4) indicates cation influx.

  • Data Analysis:

    • The initial rate of fluorescence change is proportional to the initial rate of ion transport.

    • By varying the concentrations of this compound and the cation, the kinetics of transport can be determined.

3.3. Structural Analysis of this compound-Cation Complexes by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of the this compound-cation complex in solution.

  • Instrumentation: High-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve a sample of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d₄).

    • Prepare a stock solution of the cation salt in the same deuterated solvent.

  • Experimental Procedure (NMR Titration):

    • Acquire a ¹H and ¹³C NMR spectrum of the free this compound.

    • Incrementally add the cation solution to the this compound sample.

    • Acquire NMR spectra after each addition.

  • Data Analysis:

    • Monitor the chemical shift changes of the protons and carbons in the this compound molecule upon cation binding.

    • Significant chemical shift changes indicate which atoms are involved in the coordination of the cation.

    • Two-dimensional NMR experiments (e.g., COSY, NOESY) can be used to determine the through-bond and through-space connectivities, respectively, providing a detailed picture of the complex's conformation.

Visualizing the Mechanism and Workflow

4.1. Signaling Pathway of this compound-Mediated Cation Transport

Lasalocid_Transport_Cycle cluster_membrane Biological Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A Acyclic this compound (Anionic) B This compound-Cation Complex (Cyclic, Lipophilic) A->B Cation Binding & Conformational Change C Acyclic this compound (Anionic) B->C Diffusion Across Membrane C->A Return to Interface Cation_in Cation C->Cation_in Cation Release & Conformational Change Cation_out Cation Cation_out->A Interfacial Binding

Caption: The mobile carrier mechanism of this compound-mediated cation transport.

4.2. Experimental Workflow for Studying this compound-Cation Interactions

Experimental_Workflow cluster_synthesis Sample Preparation cluster_binding Binding Analysis cluster_structure Structural Characterization cluster_transport Transport Assays cluster_data Data Analysis and Interpretation Lasalocid_Prep Purification of this compound ITC Isothermal Titration Calorimetry Lasalocid_Prep->ITC Fluorescence Fluorescence Spectroscopy Lasalocid_Prep->Fluorescence NMR NMR Spectroscopy Lasalocid_Prep->NMR FTIR FT-IR Spectroscopy Lasalocid_Prep->FTIR ESI_MS ESI-Mass Spectrometry Lasalocid_Prep->ESI_MS Vesicle_Assay Vesicle-Based Fluorescence Assay Lasalocid_Prep->Vesicle_Assay BLM Bilayer Lipid Membrane Electrophysiology Lasalocid_Prep->BLM Cation_Sol_Prep Preparation of Cation Solutions Cation_Sol_Prep->ITC Cation_Sol_Prep->Fluorescence Cation_Sol_Prep->NMR Cation_Sol_Prep->FTIR Cation_Sol_Prep->ESI_MS Cation_Sol_Prep->Vesicle_Assay Cation_Sol_Prep->BLM Data_Analysis_Binding Binding Affinity (Ka, Kd) Thermodynamics (ΔH, ΔS) ITC->Data_Analysis_Binding Fluorescence->Data_Analysis_Binding Data_Analysis_Structure 3D Structure of Complex Coordination Sites NMR->Data_Analysis_Structure FTIR->Data_Analysis_Structure ESI_MS->Data_Analysis_Structure Data_Analysis_Transport Transport Rates Ion Selectivity Vesicle_Assay->Data_Analysis_Transport BLM->Data_Analysis_Transport

Caption: A typical experimental workflow for the comprehensive study of this compound.

Conclusion

This compound's ability to transport a diverse range of cations across biological membranes is a result of its unique structural properties and dynamic conformational changes. The mobile carrier mechanism, involving the formation of a lipophilic complex, allows for the efficient disruption of ion gradients, which is the basis of its biological activity. The quantitative data on its binding affinities and the detailed experimental protocols presented in this guide provide a solid foundation for further research into this fascinating ionophore and its potential applications in medicine and biotechnology.

References

The Discovery and Original Isolation of Lasalocid from Streptomyces lasaliensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a pioneering polyether ionophore antibiotic, was first identified in 1951 from a soil-dwelling bacterium. This technical guide delves into the seminal discovery and isolation of this compound from its producing organism, Streptomyces lasaliensis, now reclassified as Streptomyces lasalocidi. It provides a comprehensive overview of the original fermentation, extraction, and purification methodologies, alongside the physicochemical properties of the isolated compound. Furthermore, this guide explores the biosynthetic pathway of this compound, offering insights into the complex enzymatic machinery responsible for its production. Quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized through detailed diagrams to facilitate a deeper understanding of this significant natural product.

Discovery and Taxonomy of the Producing Organism

This compound, initially designated as antibiotic X-537A, was discovered by Berger et al. in 1951.[1][2][3] The producing microorganism was isolated from a soil sample collected in Hyde Park, Massachusetts, USA, and was identified as a novel species of the genus Streptomyces, named Streptomyces lasaliensis.[4][5][6][7]

Recent taxonomic studies, including 16S rRNA gene sequencing, have led to the reclassification of this species to Streptomyces lasalocidi.[8][9] The type strain, ATCC 31180T, is characterized by its distinct morphological and physiological features.[8][9]

Table 1: Taxonomical Data for the this compound-Producing Organism

ParameterDescription
Original Species Name Streptomyces lasaliensis
Current Species Name Streptomyces lasalocidi[8][9]
Type Strain ATCC 31180T[8][9]
Isolation Source Soil from Hyde Park, Massachusetts, USA[9]
G+C Content of DNA 72.6%[8]

Fermentation for this compound Production

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Strain_Selection Strain Selection (Streptomyces lasalocidi) Inoculum_Development Inoculum Development (Three-stage flask method) Strain_Selection->Inoculum_Development Culture Fermentation Large-Scale Fermentation (Submerged Culture) Inoculum_Development->Fermentation Inoculation Harvest Harvest of Fermentation Broth Fermentation->Harvest Completion Extraction Extraction of This compound Harvest->Extraction Purification Purification of This compound Extraction->Purification Crystallization Crystallization Purification->Crystallization Final_Product This compound Crystallization->Final_Product

Figure 1: General workflow for this compound production.

Original Isolation and Purification of this compound

The original protocol by Berger et al. (1951) for the isolation of crystalline this compound (X-537A) from the fermentation broth of Streptomyces lasaliensis involved a series of extraction and purification steps. While the full experimental details of the original publication are not widely accessible, subsequent publications and patents describe methodologies that are likely based on or are refinements of the original procedure.

A common approach involves the following key steps:

  • Pretreatment of Fermentation Broth: The initial step often involves adjusting the pH of the fermentation broth. One method describes warming the feed with a pH 4.7 buffer.

  • Solvent Extraction: The active compound is extracted from the pretreated broth using a water-immiscible organic solvent. Ethyl acetate is a commonly used solvent for this purpose.

  • Washing and Back-Extraction: The organic extract is then washed with acidic and basic solutions (e.g., HCl and NaOH) to remove impurities.

  • Concentration: The washed organic phase is concentrated by evaporation to yield a crude extract.

  • Partition Chromatography: Further purification can be achieved by partitioning the crude extract between immiscible solvents, such as hexane and a methanol-water mixture.

  • Adsorption Chromatography: Adsorption techniques are also employed for purification.

  • Crystallization: The final step involves the crystallization of this compound from a suitable solvent to obtain a pure, crystalline product.

A patented method for preparing this compound from fermentation liquor boasts an extraction yield of over 80% and a final product purity of 98%. Another study reported recovery rates ranging from 86% to 95%, depending on the starting material.

Isolation_Workflow Fermentation_Broth Fermentation Broth (S. lasaliensis) pH_Adjustment pH Adjustment (pH 4.7 buffer) Fermentation_Broth->pH_Adjustment Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) pH_Adjustment->Solvent_Extraction Aqueous_Phase Aqueous Phase (Discarded) Solvent_Extraction->Aqueous_Phase Separation Organic_Phase Organic Phase (Contains this compound) Solvent_Extraction->Organic_Phase Separation Washing Washing Steps (HCl and NaOH) Organic_Phase->Washing Concentration Evaporation of Solvent Washing->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Crystallization Crystallization Purification->Crystallization Pure_this compound Pure Crystalline This compound Crystallization->Pure_this compound

Figure 2: Experimental workflow for the isolation of this compound.

Table 2: Quantitative Data on this compound Isolation and Purity

ParameterValueReference
Extraction Yield > 80%
Purity (Effective Content) 98%
Recovery from Mash Feeds 93% - 99%
Recovery from Pellets 86% - 95%

Structure and Physicochemical Properties

This compound is a polyether antibiotic characterized by a complex molecular structure containing multiple cyclic ether rings.[2][3][5][7] Its structure was elucidated through various analytical techniques, and the biosynthesis of its carbon framework has been investigated using isotopically labeled precursors.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C34H54O8
Molecular Weight 590.79 g/mol
Appearance Crystalline solid
Biological Activity Antibacterial and coccidiostat[4][6]

Biosynthesis of this compound A

The biosynthesis of this compound A is a complex process orchestrated by a Type I polyketide synthase (PKS) multienzyme complex.[1][3] The biosynthetic gene cluster from S. lasalocidi has been cloned and sequenced, revealing the genetic blueprint for its production.[3]

The proposed biosynthetic pathway involves:

  • Polyketide Chain Assembly: A series of modular polyketide synthases assemble a linear polyene intermediate from precursor molecules.

  • Epoxidation: A flavin-dependent monooxygenase catalyzes the stereospecific epoxidation of two double bonds in the polyene intermediate.

  • Polyether Ring Formation: An epoxide hydrolase then facilitates a cascade of cyclization reactions to form the characteristic polyether rings of the this compound molecule.

The regulation of this compound biosynthesis is tightly controlled by a network of both conserved and variable regulatory genes within the biosynthetic gene cluster.

Biosynthesis_Pathway Precursors Acetate, Propionate, Butyrate PKS Polyketide Synthase (PKS) Assembly Precursors->PKS Polyene Linear Polyene Intermediate PKS->Polyene Epoxidation Monooxygenase-catalyzed Epoxidation Polyene->Epoxidation Bis_epoxide Bis-epoxide Intermediate Epoxidation->Bis_epoxide Cyclization Epoxide Hydrolase-catalyzed Cyclization Cascade Bis_epoxide->Cyclization Lasalocid_A This compound A Cyclization->Lasalocid_A

Figure 3: Simplified biosynthesis pathway of this compound A.

Conclusion

The discovery of this compound from Streptomyces lasaliensis marked a significant milestone in the field of natural product chemistry and antibiotic research. The original work by Berger and his colleagues laid the foundation for the development of this important veterinary medicine. While the precise experimental details of their 1951 publication are not extensively reiterated in modern literature, the principles of fermentation, solvent extraction, and purification remain central to the production of this compound. The subsequent elucidation of its complex structure and biosynthetic pathway has provided a deeper understanding of how nature constructs such intricate and biologically active molecules, opening avenues for future research in metabolic engineering and the discovery of novel therapeutic agents.

References

The Ionophore Lasalocid: A Technical Guide to its Molecular Interactions in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic ionophore produced by Streptomyces lasaliensis, is a well-documented antibacterial and coccidiostat. Beyond its antimicrobial applications, this compound has garnered significant interest for its potent anticancer activities. This technical guide delineates the primary molecular targets and mechanisms of this compound in mammalian cells. Its fundamental mode of action is the disruption of cation homeostasis across cellular and organellar membranes, which triggers a cascade of downstream events including mitochondrial dysfunction, induction of reactive oxygen species (ROS), and the initiation of programmed cell death pathways such as apoptosis and autophagy. This document provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Primary Molecular Action: Ionophore Activity

The principal molecular function of this compound is its ability to act as an ionophore, binding and transporting monovalent and divalent cations across biological membranes. This disrupts the electrochemical gradients that are crucial for numerous cellular processes.

  • Cation Selectivity: this compound forms a stable, lipid-soluble complex with various cations, facilitating their movement down their concentration gradients. It exhibits a broad selectivity, with the capacity to transport ions such as K+, Na+, and Ca2+.

  • Membrane Disruption: By dissipating ion gradients across the plasma membrane and the membranes of organelles like mitochondria, this compound compromises cellular functions that are dependent on these gradients, such as ATP synthesis and calcium signaling.

Key Cellular Organelles as Targets

The ionophoretic activity of this compound leads to significant perturbations in the function of several key organelles.

Mitochondria: The Central Hub of this compound's Cytotoxic Effects

Mitochondria are a primary target of this compound. The disruption of the mitochondrial membrane potential is a critical event that initiates a cascade of cytotoxic effects.

  • Mitochondrial Hyperpolarization and Dysfunction: this compound can induce mitochondrial hyperpolarization, an increase in the mitochondrial membrane potential. This is often followed by a collapse of the membrane potential, leading to mitochondrial dysfunction.

  • Inhibition of Oxidative Phosphorylation: The dissipation of the proton gradient across the ainner mitochondrial membrane by this compound can uncouple oxidative phosphorylation, leading to decreased ATP synthesis.

  • Induction of Mitochondrial Permeability Transition (MPT): At higher concentrations, this compound can contribute to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane, leading to mitochondrial swelling and the release of pro-apoptotic factors.

Golgi Apparatus and Endoplasmic Reticulum

This compound also impacts the endomembrane system, particularly the Golgi apparatus and the endoplasmic reticulum (ER).

  • Disruption of Golgi Structure and Function: this compound has been shown to cause vacuolization of the Golgi apparatus, disrupting its structure and interfering with protein trafficking and processing. This can affect the cellular distribution of Golgi-resident proteins like GOLPH2 and GOLPH4.

  • ER Stress: The disruption of calcium homeostasis by this compound can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR) and contributing to cellular stress.

Downstream Signaling Pathways

The initial insult of ion dysregulation by this compound triggers a cascade of signaling events that ultimately determine the cell's fate.

Induction of Reactive Oxygen Species (ROS)

A major consequence of this compound-induced mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS).

  • Mitochondrial ROS Production: The disruption of the electron transport chain in mitochondria leads to the leakage of electrons and the subsequent formation of superoxide anions and other ROS.

  • Oxidative Stress: The excessive accumulation of ROS overwhelms the cellular antioxidant defense mechanisms, leading to oxidative stress and damage to lipids, proteins, and DNA.

Activation of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is largely mediated by the intrinsic, mitochondria-dependent pathway.[1]

  • Release of Cytochrome c: Mitochondrial outer membrane permeabilization (MOMP) leads to the release of cytochrome c from the intermembrane space into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Induction of Autophagy

In addition to apoptosis, this compound also induces autophagy, a cellular self-digestion process. The role of autophagy in this compound-treated cells can be complex, sometimes acting as a pro-survival mechanism and at other times contributing to cell death.[1]

  • LC3-II Conversion: A key step in autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This compound treatment leads to an accumulation of LC3-II.

  • Autophagosome Formation: The accumulation of LC3-II is indicative of the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic components for degradation.

  • Crosstalk with Apoptosis: The interplay between this compound-induced autophagy and apoptosis is intricate. In some contexts, inhibition of autophagy can enhance this compound-induced apoptosis, suggesting a cytoprotective role for autophagy.[1]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[1] This is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified in numerous mammalian cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of exposure.

Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
PC-3Human Prostate Cancer~524[1]
LNCaPHuman Prostate Cancer>1024[1]
SW480Human Colon Cancer~6.172[2]
SW620Human Colon Cancer~6.172[2]
HeLaHuman Cervical Cancer>2024[3]
L929Mouse Fibroblast>2024[3]
HUVECHuman Umbilical Vein Endothelial Cells>2024[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular targets and mechanisms of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.

Western Blot Analysis for Apoptosis and Autophagy Markers

Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol is for detecting the cleavage of caspase-3 and PARP (markers of apoptosis) and the conversion of LC3-I to LC3-II (a marker of autophagy).

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, LC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Principle: JC-1 is a ratiometric fluorescent dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent J-aggregates at high mitochondrial membrane potential. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Treatment: Treat cells with this compound.

  • JC-1 Staining: Incubate the cells with 2-10 µM JC-1 in culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence of both the green monomers (excitation ~485 nm, emission ~530 nm) and the red J-aggregates (excitation ~540 nm, emission ~590 nm) using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's action in mammalian cells.

Signaling Pathways

Lasalocid_Signaling cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Ion_Channel Ion Transport (K+, Na+, Ca2+) This compound->Ion_Channel Disrupts Ion Gradients Mito Mitochondrial Dysfunction Ion_Channel->Mito CellCycleArrest G0/G1 Cell Cycle Arrest Ion_Channel->CellCycleArrest ROS ROS Production Mito->ROS CytoC Cytochrome c Release Mito->CytoC Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy (LC3-II formation) ROS->Autophagy Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound disrupts ion gradients, leading to mitochondrial dysfunction, ROS production, and ultimately apoptosis, autophagy, and cell cycle arrest.

Experimental Workflows

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Start Mammalian Cells Treatment Treat with this compound Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis ROS ROS Detection (DCFH-DA) Treatment->ROS Western Western Blot (Caspase-3, LC3-II) Treatment->Western CellCycle Cell Cycle (PI Staining) Treatment->CellCycle

Caption: Experimental workflow for assessing the effects of this compound on mammalian cells.

Conclusion

This compound exerts its primary effects on mammalian cells through its ionophoretic activity, leading to a profound disruption of cellular ion homeostasis. This initial event triggers a cascade of downstream molecular processes, with mitochondria playing a central role. The resulting mitochondrial dysfunction, ROS production, and induction of apoptosis and autophagy are key determinants of this compound's potent cytotoxic and anticancer properties. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the multifaceted molecular interactions of this compound in mammalian systems and for professionals exploring its therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis of Lasalocid and its Precursor Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a polyether ionophore antibiotic produced by Streptomyces lasalocidi, has found significant application in veterinary medicine as a coccidiostat and growth promotant. Its unique chemical structure and biological activity, characterized by the ability to transport cations across lipid membranes, have also sparked interest in its potential as an anticancer agent. Understanding the intricate biosynthetic pathway of this compound is paramount for harnessing its therapeutic potential through metabolic engineering and the generation of novel analogs. This technical guide provides a comprehensive overview of this compound biosynthesis, focusing on its precursor molecules, the enzymatic machinery involved, and the regulatory networks that govern its production.

Precursor Molecules and their Incorporation

The backbone of this compound is assembled from simple carboxylic acid precursors: acetate, propionate, and butyrate. Early isotopic labeling studies laid the groundwork for elucidating the origin of the carbon atoms in the this compound molecule.

Isotopic Labeling Studies

Table 1: Precursor Molecule Contribution to this compound A Biosynthesis

Precursor MoleculeChemical FormulaNumber of Units Incorporated
AcetateCH₃COOH5
PropionateCH₃CH₂COOH4
ButyrateCH₃(CH₂)₂COOH3

Note: This table is based on established biosynthetic knowledge; specific quantitative incorporation percentages can vary based on fermentation conditions and strain.

The this compound Biosynthetic Pathway: A Modular Polyketide Synthase System

The assembly of the this compound backbone is orchestrated by a Type I modular polyketide synthase (PKS) system. This enzymatic assembly line is encoded by a dedicated gene cluster, referred to as the las or lsd cluster in different strains of S. lasalocidi. The PKS machinery consists of a series of modules, each responsible for the incorporation and modification of a specific precursor unit.

Key Enzymes in this compound Biosynthesis

Beyond the core PKS modules, several key enzymes are crucial for the maturation of the polyketide chain into the final this compound molecule.

  • Polyketide Synthase (PKS): A multi-domain enzyme complex that sequentially condenses the precursor units (acetate, propionate, and butyrate) to build the polyketide backbone. The this compound PKS is encoded by a series of genes within the las/lsd cluster.

  • Epoxidase (LasC/Lsd18): A flavin-dependent monooxygenase that catalyzes the stereospecific epoxidation of two specific double bonds in the polyketide intermediate. This is a critical step for the subsequent formation of the characteristic cyclic ether rings.

  • Epoxide Hydrolase (LasB/Lsd19): This enzyme catalyzes the regioselective opening of the epoxide rings, leading to the formation of the tetrahydrofuran and tetrahydropyran rings found in the final this compound structure.

Table 2: Key Enzymes and their Functions in this compound Biosynthesis

EnzymeGene(s)Function
Polyketide SynthaselasA/lsd11-17 (multiple genes)Assembly of the polyketide backbone from acetate, propionate, and butyrate precursors.
EpoxidaselasC/lsd18Catalyzes the formation of two epoxide rings on the polyketide intermediate.
Epoxide HydrolaselasB/lsd19Catalyzes the cyclization of the epoxidized intermediate to form the polyether structure.

Note: Specific kinetic parameters (Km, kcat) for these enzymes are not extensively reported in publicly available literature.

Regulatory Network of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a complex network of regulatory proteins encoded within and outside the biosynthetic gene cluster. These regulators respond to various cellular signals to control the expression of the biosynthetic genes.

Key regulatory genes identified in different Streptomyces species include lodR1, lodR2, and lodR3.[3]

  • lodR1: A TetR family transcriptional regulator that acts as a positive regulator of this compound biosynthesis.[3]

  • lodR2: Plays a negative regulatory role in this compound production.[3]

  • lodR3: A positive regulator of this compound biosynthesis.[3]

The interplay between these regulators allows the cell to fine-tune the production of this compound in response to environmental and physiological cues.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of this compound biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited research articles.

Cultivation of Streptomyces lasalocidi for this compound Production
  • Medium: A variety of fermentation media can be used, often containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements.

  • Inoculation: A seed culture is typically prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. lasalocidi.

  • Fermentation: The production culture is inoculated with the seed culture and incubated under controlled conditions of temperature, pH, and aeration for a period of several days.

  • Extraction and Quantification: this compound is typically extracted from the fermentation broth using organic solvents. Quantification is then performed using High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Gene Disruption in Streptomyces

Gene disruption is a powerful tool to investigate the function of specific genes in the this compound biosynthetic pathway. A common method involves homologous recombination to replace the target gene with an antibiotic resistance cassette.

  • Vector Construction: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed.

  • Transformation: The disruption vector is introduced into S. lasalocidi protoplasts or through intergeneric conjugation from E. coli.

  • Selection and Verification: Mutants in which the target gene has been successfully replaced are selected based on their antibiotic resistance. The disruption is then confirmed by PCR and Southern blot analysis.[8][9][10][11][12][13]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the interaction between regulatory proteins and their DNA binding sites in the promoter regions of the this compound biosynthetic genes.

  • Probe Labeling: A DNA fragment corresponding to the putative binding site is labeled, typically with a radioactive isotope or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with a purified regulatory protein or a crude cell extract.

  • Electrophoresis: The protein-DNA complexes are separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled probe indicates a binding event.[3]

Visualizations of Biosynthetic and Regulatory Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows in this compound biosynthesis.

lasalocid_biosynthesis cluster_precursors Precursor Pools cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modification Post-PKS Modifications cluster_product Final Product acetate Acetate PKS_modules Module 1 Module 2 ... Module n acetate->PKS_modules:f0 x5 propionate Propionate propionate->PKS_modules:f1 x4 butyrate Butyrate butyrate->PKS_modules:f2 x3 Epoxidase Epoxidase (LasC/Lsd18) PKS_modules:f3->Epoxidase Polyketide Intermediate Epoxide_Hydrolase Epoxide Hydrolase (LasB/Lsd19) Epoxidase->Epoxide_Hydrolase Epoxidized Intermediate Lasalocid_A This compound A Epoxide_Hydrolase->Lasalocid_A Cyclization lasalocid_regulation cluster_regulators Regulatory Proteins cluster_genes Biosynthetic Genes lodR1 lodR1 las_genes las/lsd Gene Cluster lodR1->las_genes (+) lodR2 lodR2 lodR2->las_genes (-) lodR3 lodR3 lodR3->las_genes (+) Lasalocid_production This compound Production las_genes->Lasalocid_production Biosynthesis gene_disruption_workflow start Start: Identify Target Gene construct Construct Disruption Vector (with resistance marker) start->construct transform Transform into S. lasaliensis (Protoplasts or Conjugation) construct->transform select Select for Antibiotic Resistance (Homologous Recombination) transform->select verify Verify Gene Disruption (PCR & Southern Blot) select->verify phenotype Analyze Phenotype (e.g., this compound Production) verify->phenotype end_node End phenotype->end_node

References

The Dual Role of Lasalocid in Cancer Cell Fate: A Technical Guide to Apoptosis and Autophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has garnered significant attention for its potent anticancer properties.[1][2][3] Initially utilized in veterinary medicine, emerging research has illuminated its capacity to selectively target and eliminate cancer cells through the intricate orchestration of programmed cell death pathways. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound induces two critical cellular processes: apoptosis and autophagy. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action and its potential as a novel chemotherapeutic agent.

Quantitative Data on this compound's Antiproliferative Activity

The cytotoxic efficacy of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate CancerNot explicitly stated, but effective[1][4]
SW480Colon Cancer7.2
SW620Colon Cancer6.1
A375MelanomaNot explicitly stated, but effective[5]
SK-MEL-28MelanomaNot explicitly stated, but effective[5]
HepG2Hepatoma4.0 - 9.0[6]
LMHChicken HepatomaLower than L6 cells[7]
L6Rat Myoblasts7.6 - 20.9[8]

Induction of Apoptosis: A Primary Anticancer Mechanism

This compound instigates apoptosis, or programmed cell death, in cancer cells through a multi-faceted approach involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[1][5]

Signaling Pathways:

A primary mechanism of this compound-induced apoptosis is the generation of intracellular Reactive Oxygen Species (ROS) .[1][2][3] This oxidative stress leads to mitochondrial hyperpolarization , a key event in the intrinsic apoptotic pathway.[1][4]

Furthermore, this compound has been shown to inhibit the PI3K/AKT signaling pathway , a critical cascade for cell survival and proliferation.[5][9] By downregulating the phosphorylation of PI3K and AKT, this compound disrupts downstream signaling that would otherwise promote cell survival.[5] In melanoma cells, this inhibition leads to the downregulation of the FOXM1 transcription factor, a key regulator of cell cycle progression and apoptosis.[5][9]

Concurrently, this compound can activate the JNK/P38 MAPK pathway , which is involved in cellular responses to stress and can promote apoptosis.[5][9] The culmination of these events is the activation of caspases, such as caspase-3 , and the cleavage of poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]

G This compound This compound ROS ROS This compound->ROS PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits JNK_P38 JNK/P38 MAPK Pathway This compound->JNK_P38 Activates Mitochondria Mitochondria ROS->Mitochondria Causes Hyperpolarization Caspase3 Caspase-3 Activation Mitochondria->Caspase3 FOXM1 FOXM1 PI3K_AKT->FOXM1 Inhibits Downregulation JNK_P38->FOXM1 Promotes Downregulation Apoptosis Apoptosis FOXM1->Apoptosis Suppresses Caspase3->Apoptosis

Figure 1. Signaling pathway of this compound-induced apoptosis.

The Role of Autophagy: A Double-Edged Sword

In addition to apoptosis, this compound also induces autophagy, a cellular process of self-digestion of cytoplasmic components.[1][4] In the context of this compound treatment, autophagy appears to act as a cytoprotective mechanism.[1][4]

Signaling and Crosstalk:

Similar to apoptosis, this compound-induced autophagy is mediated by the production of ROS .[1] The process is characterized by the conversion of microtubule-associated protein 1 light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[1][4]

Interestingly, there is a crosstalk between the apoptotic and autophagic pathways induced by this compound. Inhibition of autophagy, for instance with 3-methyladenine (3-MA), has been shown to enhance this compound-induced apoptosis.[1][4] This suggests that cancer cells may utilize autophagy as a survival mechanism to counteract the cytotoxic effects of this compound.

G cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound ROS ROS This compound->ROS Apoptosis Apoptosis ROS->Apoptosis Induces Autophagy Autophagy ROS->Autophagy Induces Autophagy->Apoptosis Inhibits (Cytoprotective) G cluster_0 Experimental Workflow cluster_1 Assays Cell_Culture Cell Culture & Treatment (this compound) Cell_Harvesting Cell Harvesting Cell_Culture->Cell_Harvesting MTT MTT Assay (Viability) Cell_Harvesting->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Cell_Harvesting->Flow_Cytometry Western_Blot Western Blot (Autophagy) Cell_Harvesting->Western_Blot

References

The Ionophore Lasalocid and Its Homologs: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known homologs of Lasalocid, a polyether ionophore antibiotic. It details their diverse biological activities, presents quantitative data for comparative analysis, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Homologs

This compound is a carboxylic ionophore produced by Streptomyces lasaliensis that is capable of forming lipid-soluble complexes with cations and transporting them across biological membranes.[1] This disruption of ion gradients is the fundamental mechanism behind its broad spectrum of biological activities.[2][3] Its homologs, a class of structurally related polyether ionophores, share this fundamental mechanism but exhibit variations in ion selectivity, potency, and biological effects. This guide will focus on the following key homologs: Monensin, Salinomycin, Narasin, Maduramicin, and Ionomycin. These compounds have garnered significant interest for their applications in veterinary medicine as anticoccidials and growth promoters, and increasingly, for their potential as anticancer agents.[4][5]

Biological Activities of this compound Homologs

The primary biological activities of this compound and its homologs stem from their ability to disrupt cellular homeostasis by altering intracellular ion concentrations. This leads to a range of effects, including anticoccidial, antibacterial, and anticancer activities.

Anticoccidial Activity

Polyether ionophores are widely used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[3][6] By disrupting the ion balance within the parasite, these compounds lead to osmotic lysis and cell death.[2][3]

Antibacterial Activity

These ionophores exhibit potent activity primarily against Gram-positive bacteria.[7][8] The complex cell wall of Gram-negative bacteria is thought to be less permeable to these large lipophilic molecules.[7] Their antibacterial action is a direct consequence of their ion-transporting capabilities, which dissipates the membrane potential and disrupts essential cellular processes.

Anticancer Activity

Recent research has highlighted the significant potential of several this compound homologs, particularly Salinomycin and Monensin, as anticancer agents.[5][9] They have been shown to selectively target cancer stem cells, a subpopulation of tumor cells responsible for metastasis and relapse, and overcome multidrug resistance.[5] The anticancer mechanisms are multifaceted and include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular organelles like the Golgi apparatus.[5][7]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and its key homologs. This data allows for a comparative analysis of their potency across different applications.

Table 1: Anticoccidial Activity of this compound and its Homologs

CompoundTarget OrganismAssay TypeEffective ConcentrationReference
This compoundEimeria tenellaIn vivo (chicks)0.0075% in feed[10]
MonensinEimeria speciesIn vivo (chickens)100 ppm in feed[11]
SalinomycinEimeria speciesIn vivo (broilers)60 - 100 ppm in feed[6][12]
NarasinEimeria tenellaIn vivo (broilers)60 - 80 ppm in feed[13][14]
MaduramicinEimeria speciesIn vivo (poultry)5 - 7.5 ppm in feed[15]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of this compound and its Homologs

CompoundBacterial StrainMIC (µg/mL)Reference
MonensinStaphylococcus aureus (MRSA & MSSA)High activity (specific values not provided)[7]
MonensinButyrivibrio fibrisolvens 490.01 µM (Kd)[16]
MonensinStreptococcus bovis JB10.065 µM (Kd)[16]
NarasinClostridium perfringens0.5 - 1.0[17]
SalinomycinClostridium perfringens0.5 - 16[17]
MaduramicinClostridium perfringens0.03 - 0.25[15]

Table 3: Anticancer Activity (IC50) of this compound and its Homologs

CompoundCell LineIC50 (µM)Reference
This compoundPC3 (prostate cancer)1.4 - 7.2[18]
This compoundSW480 (colon cancer)1.4 - 7.2[18]
This compoundSW620 (colon cancer)1.4 - 7.2[18]
SalinomycinNeuroblastoma CSCs~1 - 2[9]
SalinomycinGlioblastoma CSCs~1.25[9]
SalinomycinPancreatic cancer CSCs~0.5 - 2[9]
SalinomycinMDA-MB-231 (breast cancer)4.9 ± 1.6[6]
MonensinRKO (colon cancer)2 - 4[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its homologs.

In Vitro Anticoccidial Activity Assay (Sporulation Inhibition)

This assay assesses the ability of a compound to inhibit the sporulation of Eimeria oocysts, a crucial step in their life cycle.[19][20]

Materials:

  • Freshly collected, unsporulated Eimeria tenella oocysts

  • 2.5% (w/v) potassium dichromate solution

  • 96-well microtiter plates

  • Test compounds dissolved in an appropriate solvent

  • Toltrazuril (positive control)

  • Distilled water (negative control)

  • Microscope and hemocytometer

Procedure:

  • Isolate and purify unsporulated oocysts from the ceca of infected chickens.

  • Prepare a suspension of oocysts in 2.5% potassium dichromate.

  • In a 96-well plate, add serial dilutions of the test compounds. Include wells for positive (Toltrazuril) and negative (distilled water) controls.

  • Add a standardized number of unsporulated oocysts to each well.

  • Incubate the plate at 27-29°C for 48-72 hours to allow for sporulation.

  • After incubation, count the number of sporulated and unsporulated oocysts in each well using a hemocytometer.

  • Calculate the percentage of sporulation inhibition for each concentration of the test compound compared to the negative control.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[4][21]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Clostridium perfringens)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic (e.g., Penicillin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

  • In a 96-well plate, perform serial dilutions of the test compounds in the broth medium.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with a known effective antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][14][21]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PC3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its homologs are mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways and a typical experimental workflow.

Inhibition of Wnt/β-catenin Signaling by Salinomycin

Salinomycin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer stem cells.[5]

Wnt_Inhibition_by_Salinomycin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Salinomycin Salinomycin Salinomycin->LRP5_6 Inhibits Phosphorylation Salinomycin->Destruction_Complex Stabilizes

Caption: Salinomycin inhibits the Wnt/β-catenin pathway.

Disruption of Golgi Apparatus Function by Monensin

Monensin is known to block intracellular protein transport by disrupting the structure and function of the Golgi apparatus.[7][22][23]

Monensin_Golgi_Disruption cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Protein_Synthesis Protein Synthesis Cis_Golgi Cis-Golgi Protein_Synthesis->Cis_Golgi Transport Medial_Golgi Medial-Golgi Cis_Golgi->Medial_Golgi Trans_Golgi Trans-Golgi Medial_Golgi->Trans_Golgi Secretory_Vesicles Secretory Vesicles Trans_Golgi->Secretory_Vesicles Cell_Membrane Cell Membrane Secretory_Vesicles->Cell_Membrane Secretion Monensin Monensin Monensin->Medial_Golgi Blocks transport to Trans-Golgi Monensin->Trans_Golgi

Caption: Monensin disrupts protein transport in the Golgi.

Experimental Workflow for Ionophore Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and characterizing the anticancer activity of ionophore compounds.

Ionophore_Screening_Workflow cluster_moa MoA Studies start Start: Ionophore Library step1 Primary Screening: MTT Assay on Cancer Cell Lines start->step1 decision1 Active Compounds? step1->decision1 step2 Secondary Screening: IC50 Determination decision1->step2 Yes inactive Inactive decision1->inactive No step3 Mechanism of Action Studies step2->step3 apoptosis Apoptosis Assays (e.g., Annexin V) step3->apoptosis cell_cycle Cell Cycle Analysis step3->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) step3->pathway step4 In Vivo Studies: Xenograft Models apoptosis->step4 cell_cycle->step4 pathway->step4 end End: Lead Compound Identification step4->end

Caption: Workflow for anticancer ionophore screening.

Conclusion

This compound and its homologs represent a versatile class of bioactive molecules with significant applications in veterinary medicine and promising potential in oncology. Their shared mechanism of ion transport across cell membranes leads to a diverse range of biological activities, from potent anticoccidial and antibacterial effects to the selective targeting of cancer stem cells. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of these remarkable compounds. Continued investigation into their precise mechanisms of action and the development of novel analogs will undoubtedly pave the way for new and improved therapeutic strategies.

References

Unveiling the Genesis of a Dual-Threat Agent: Early Investigations into Lasalocid's Antibacterial and Coccidiostat Capabilities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore antibiotic, was first isolated from the fermentation products of Streptomyces lasaliensis in 1951 by Berger et al., who initially designated it as Antibiotic X-537A.[1] This pioneering discovery laid the groundwork for decades of research into its potent biological activities. While now widely recognized for its application in the veterinary field as a coccidiostat, early investigations also delineated its significant antibacterial properties, primarily against Gram-positive bacteria. This technical guide delves into the foundational studies that first characterized this compound's dual capabilities, presenting the core quantitative data, detailing the experimental methodologies of the time, and visualizing the fundamental concepts and workflows.

Antibacterial Properties of this compound

Early research into this compound's antibacterial effects focused on its efficacy against Gram-positive bacteria. The mechanism of action is centered on its function as an ionophore, facilitating the transport of cations across the bacterial cell membrane. This disruption of the natural ion gradients leads to a cascade of events that ultimately inhibit bacterial growth and viability.

Mechanism of Action: Disruption of Ion Homeostasis

This compound's lipophilic exterior allows it to embed within the bacterial cell membrane. Its structure contains a hydrophilic cavity that chelates various cations, with a notable affinity for monovalent and divalent cations. By binding to these ions on one side of the membrane and releasing them on the other, this compound effectively dissipates the electrochemical gradients that are crucial for essential cellular processes such as ATP synthesis, nutrient transport, and maintenance of intracellular pH. This uncontrolled ion movement leads to osmotic instability and cell death.

lasalocid_antibacterial_mechanism cluster_membrane Bacterial Cell Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space lasalocid_out This compound lasalocid_cation_complex This compound-Cation Complex lasalocid_out->lasalocid_cation_complex Binds Cation cation_out Cation (e.g., K+, Na+) cation_out->lasalocid_cation_complex disruption Disruption of Ion Gradient lasalocid_cation_complex->disruption Transports Cation Across Membrane cell_death Bacterial Cell Death disruption->cell_death Leads to

Caption: Mechanism of this compound's antibacterial action.

Quantitative Data: In Vitro Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of Gram-positive bacteria as determined in early studies.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusVarious<16(Recent studies)
Streptococcus spp.Various<16(Recent studies)
Mycobacterium tuberculosis-ActiveBerger et al., 1951
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains was typically determined using a tube dilution method.

  • Media Preparation: A suitable liquid growth medium, such as nutrient broth, was prepared and sterilized.

  • Serial Dilution: A stock solution of this compound was serially diluted in the growth medium to obtain a range of concentrations.

  • Inoculation: Each tube, including a growth control (no this compound) and a sterility control (no bacteria), was inoculated with a standardized suspension of the test bacterium.

  • Incubation: The tubes were incubated at an optimal temperature for the growth of the test organism (typically 37°C) for 18-24 hours.

  • Observation: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacterium.

mic_workflow start Start prepare_media Prepare and Sterilize Bacterial Growth Medium start->prepare_media serial_dilution Perform Serial Dilutions of this compound in Medium prepare_media->serial_dilution inoculate Inoculate Tubes with Standardized Bacterial Suspension serial_dilution->inoculate incubate Incubate at Optimal Temperature (18-24h) inoculate->incubate observe Observe for Bacterial Growth incubate->observe determine_mic Determine MIC: Lowest Concentration with No Growth observe->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Coccidiostat Properties of this compound

This compound's most significant commercial application has been in the control of coccidiosis, a parasitic disease of the intestinal tract of animals, particularly poultry and cattle, caused by protozoa of the genus Eimeria.

Mechanism of Action: Osmotic Lysis of Coccidia

Similar to its antibacterial mechanism, this compound acts as an ionophore against Eimeria parasites. The sporozoites and merozoites, the motile stages of the parasite's life cycle, are particularly susceptible. By disrupting the ion balance across the parasite's cell membrane, this compound causes an influx of water, leading to swelling and eventual osmotic lysis of the parasite. This action occurs early in the parasite's life cycle, preventing the development of clinical signs of the disease.

lasalocid_coccidiostat_mechanism cluster_membrane Eimeria Cell Membrane Host Intestinal Lumen Host Intestinal Lumen Parasite Cytoplasm Parasite Cytoplasm lasalocid_out This compound ion_transport Disruption of Ion Homeostasis lasalocid_out->ion_transport Facilitates Cation Transport osmotic_imbalance Osmotic Imbalance ion_transport->osmotic_imbalance Causes cell_lysis Parasite Cell Lysis osmotic_imbalance->cell_lysis Leads to

Caption: Mechanism of this compound's coccidiostat action.

Quantitative Data: Efficacy in Poultry

Early floor-pen experiments demonstrated this compound's effectiveness in controlling coccidiosis in broiler chickens. The following table summarizes key findings from a study by Reid et al. (1975).[2]

Treatment GroupDosage (ppm in feed)Mortality (%)Average Weight (g)Feed ConversionLesion Score
Unmedicated Control010.0--High
This compound500.8Significantly IncreasedImprovedReduced
This compound750.4Significantly IncreasedImprovedReduced
Monensin (Control)1210.0Significantly IncreasedImprovedReduced

Data adapted from Reid et al. (1975) which involved infections with eight species of Eimeria.[2]

Experimental Protocol: Floor-Pen Anticoccidial Trial in Broilers

The efficacy of this compound as a coccidiostat was evaluated in experiments designed to simulate commercial poultry production conditions.

  • Animal Model: Day-old broiler chicks were housed in floor pens with fresh litter.

  • Acclimation and Diet: Birds were acclimated for a period and provided with a standard broiler starter ration. Medicated feed containing this compound at various concentrations was provided to the respective treatment groups.

  • Infection: The litter in the pens was seeded with a mixed culture of sporulated oocysts of various pathogenic Eimeria species to induce a coccidiosis challenge.

  • Data Collection: Over the course of the experiment (typically several weeks), data was collected on mortality, body weight gain, and feed consumption.

  • Lesion Scoring: At the termination of the study, a sample of birds from each group was euthanized, and their intestines were examined to score the severity of coccidial lesions.

  • Statistical Analysis: The collected data was statistically analyzed to determine the significance of the differences between the treatment groups and the unmedicated control.

coccidiostat_trial_workflow start Start housing House Day-Old Chicks in Floor Pens start->housing diet Provide Medicated Feed (this compound) and Control Feed housing->diet infection Induce Coccidiosis Infection (Seeded Litter) diet->infection monitoring Monitor Mortality, Weight Gain, and Feed Conversion infection->monitoring lesion_scoring Perform Lesion Scoring at Trial Termination monitoring->lesion_scoring analysis Statistically Analyze Data lesion_scoring->analysis end End analysis->end

Caption: Workflow of a floor-pen anticoccidial trial.

Conclusion

The early studies on this compound firmly established its dual role as a potent antibacterial agent against Gram-positive bacteria and an effective coccidiostat. The foundational research, from its initial isolation to the first in vivo efficacy trials, provided the scientific basis for its widespread use in animal health. The mechanism of action, centered on its ionophoric properties, was a key discovery that explained its broad-spectrum activity. The quantitative data from these early investigations, though sometimes lacking the granularity of modern studies, clearly demonstrated its potential and paved the way for its development and commercialization. This guide serves as a testament to the pioneering work that unveiled the multifaceted therapeutic capabilities of this compound.

References

The Biophysical Interplay of Lasalocid with Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore antibiotic, exerts its biological activity by facilitating the transport of cations across lipid membranes. This technical guide provides an in-depth examination of the biophysical interactions between this compound and lipid bilayers, a critical aspect for understanding its mechanism of action and for the development of novel therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex molecular interactions and experimental workflows.

Introduction

This compound's ability to form lipid-soluble complexes with cations is central to its function.[1][2] By disrupting ion gradients across biological membranes, it exhibits potent antimicrobial and anticoccidial properties.[3][4] A thorough understanding of its interaction with the lipid bilayer at a molecular level is paramount for harnessing its full therapeutic potential and for designing new derivatives with enhanced specificity and efficacy. This guide synthesizes findings from various biophysical studies to provide a comprehensive overview of this interaction.

Quantitative Analysis of this compound-Lipid Bilayer Interactions

The interaction of this compound with lipid bilayers has been quantified using various techniques, providing valuable insights into its binding affinity and its effect on membrane properties.

Table 1: Binding Affinity of this compound to Lipid Vesicles
Lipid CompositionForm of this compoundApparent Dissociation Constant (Kapp) (µM)Experimental TechniqueReference
Dimyristoylphosphatidylcholine (DMPC)Anionic46Fluorescence Spectroscopy[5]
Dimyristoylphosphatidylcholine (DMPC)Acidic14Fluorescence Spectroscopy[5]
DMPC with 10% Dimyristoylphosphatidylethanolamine (DMPE)AnionicNo significant effectFluorescence Spectroscopy[5]
DMPC with CholesterolAnionicSlightly increasedFluorescence Spectroscopy[5]
Table 2: Thermotropic Effects of this compound on Dipalmitoylphosphatidylcholine (DPPC) Bilayers
ParameterObservationExperimental TechniqueReference
Critical Molar Ratio (r) of this compound-Na:DPPC0.04Differential Scanning Calorimetry (DSC)[6]
Below Critical Ratio (r < 0.04) in Multilamellar SystemsAffects transition cooperativity without disrupting global organizationDifferential Scanning Calorimetry (DSC)[6]
Above Critical Ratio (r > 0.04) in Multilamellar SystemsInduces lateral phase separationDifferential Scanning Calorimetry (DSC)[6]
In Unilamellar Vesicles (r < 0.04)Decrease in enthalpy change, suggesting a different insertion modeDifferential Scanning Calorimetry (DSC)[6]

Mechanism of this compound Interaction with Lipid Bilayers

The interaction of this compound with the lipid bilayer is a multi-step process involving surface binding, conformational changes, and cation complexation, ultimately leading to ion transport.

Initial Membrane Binding and Conformation

This compound, in both its acidic and anionic forms, binds to the surface of the lipid bilayer.[5] Circular dichroism spectroscopy has revealed that the membrane-bound anionic form of this compound A adopts an extended, acyclic conformation on the membrane surface.[5] In this conformation, the C-1 carboxylate is rotated out of the plane of the salicylate ring.[5] This orientation is thought to be a result of the amphiphilic nature of the ionophore, leading to facial binding on the membrane surface or weak interactions with the polar head groups of the lipids.[5]

Insertion, Aggregation, and Bilayer Disruption

Sum-frequency generation (SFG) vibrational spectroscopy and surface tensiometry studies have shown that the free acidic form of this compound partially inserts into the lipid monolayer.[7][8][9] This insertion is a crucial step that precedes its ionophoric activity.[7][8] Furthermore, fluorescence self-quenching studies suggest that this compound molecules can form loosely held, non-covalent aggregates within the membrane.[10][11]

The most significant disruption of the lipid bilayer occurs after this compound complexes with a cation, such as sodium.[7][8][9] This complexation event leads to a more profound disruption of the lipid monolayer, which is believed to be the critical step that allows the ionophore-cation complex to traverse the hydrophobic core of the membrane.[7][8][9]

cluster_extracellular Extracellular Space cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Space Lasalocid_free Free this compound (Acidic/Anionic) Lasalocid_bound Surface-Bound This compound (Extended Conformation) Lasalocid_free->Lasalocid_bound Binding Cation_ext Cation (e.g., Na+) Lasalocid_inserted Partially Inserted This compound Lasalocid_bound->Lasalocid_inserted Partial Insertion Lasalocid_cation_complex This compound-Cation Complex Membrane_disruption Bilayer Disruption Lasalocid_cation_complex->Membrane_disruption Induces Cation_int Cation Membrane_disruption->Cation_int Facilitates Transport Lasalocid_insertedCation_ext Lasalocid_insertedCation_ext Lasalocid_insertedCation_ext->Lasalocid_cation_complex Complexation

Figure 1. Proposed mechanism of this compound-mediated cation transport across a lipid bilayer.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the biophysical interactions of this compound with lipid bilayers.

Fluorescence Spectroscopy for Binding Studies

This technique is used to determine the apparent dissociation constants (Kapp) of this compound binding to lipid vesicles by monitoring changes in its intrinsic fluorescence.[5]

Prepare_Vesicles Prepare Small Unilamellar Vesicles (SUVs) of desired lipid composition Titration Titrate this compound solution with increasing concentrations of SUVs Prepare_Vesicles->Titration Prepare_this compound Prepare this compound Solution (acidic or anionic form) Prepare_this compound->Titration Measure_Fluorescence Measure the change in this compound fluorescence intensity upon vesicle addition Titration->Measure_Fluorescence Calculate_Kapp Calculate Apparent Dissociation Constant (Kapp) from the fluorescence titration curve Measure_Fluorescence->Calculate_Kapp

Figure 2. Experimental workflow for determining this compound-lipid vesicle binding affinity.

Differential Scanning Calorimetry (DSC)

DSC is employed to investigate the effect of this compound on the thermotropic properties of lipid bilayers, such as the phase transition temperature and enthalpy.[6]

Prepare_Samples Prepare mixed this compound-lipid samples (multilamellar or unilamellar vesicles) at various molar ratios (r) DSC_Scan Perform DSC scans over a range of temperatures to obtain thermograms Prepare_Samples->DSC_Scan Analyze_Thermograms Analyze thermograms to determine: - Phase transition temperature (Tm) - Enthalpy change (ΔH) - Cooperativity of the transition DSC_Scan->Analyze_Thermograms Compare_Results Compare the thermotropic behavior of pure lipid bilayers with This compound-containing bilayers Analyze_Thermograms->Compare_Results

Figure 3. Workflow for studying the thermotropic effects of this compound on lipid bilayers via DSC.

Sum-Frequency Generation (SFG) Vibrational Spectroscopy

SFG is a surface-sensitive technique used to probe the molecular structure and orientation of this compound at the lipid monolayer interface.[7][9]

Prepare_Monolayer Prepare a lipid monolayer at the air-water interface in a Langmuir trough Inject_this compound Inject this compound (free acid or complexed) into the subphase Prepare_Monolayer->Inject_this compound SFG_Measurement Record SFG vibrational spectra of the lipid monolayer in the presence of this compound Inject_this compound->SFG_Measurement Analyze_Spectra Analyze spectral changes to determine: - Insertion of this compound into the monolayer - Orientation of this compound - Disruption of lipid chain order SFG_Measurement->Analyze_Spectra

Figure 4. Experimental workflow for SFG spectroscopy analysis of this compound-lipid interactions.

Conclusion

The biophysical interaction of this compound with lipid bilayers is a multifaceted process characterized by initial surface binding, partial insertion, and cation-dependent membrane disruption. Quantitative data from fluorescence spectroscopy and differential scanning calorimetry have provided critical parameters that define these interactions. Advanced techniques like SFG spectroscopy have offered unprecedented molecular-level insights into the conformational changes and disruptive effects of this compound at the membrane interface. A comprehensive understanding of these biophysical principles is essential for the rational design of new ionophore-based drugs with improved therapeutic profiles. Future research should focus on elucidating the dynamics of this compound-cation complex translocation across the bilayer and the influence of complex lipid compositions, mimicking native cell membranes, on these interactions.

References

Methodological & Application

Application Notes and Protocols: The Use of Lasalocid in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lasalocid is a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis. It is widely utilized in veterinary medicine as a coccidiostat and growth promoter.[1][2][3] In recent years, this compound has garnered significant interest in biomedical research for its potent anticancer, antibacterial, and antiviral properties.[4] These biological activities stem from its ability to form lipid-soluble complexes with monovalent and divalent cations, thereby facilitating their transport across biological membranes.[4] This disruption of ion gradients leads to a cascade of cellular events, making this compound a valuable tool for studying various cellular processes in vitro.

This document provides a standard protocol for the use of this compound in in vitro cell culture experiments, including details on stock solution preparation, determination of working concentrations, and protocols for key experimental assays.

Mechanism of Action

This compound functions as an ionophore, selectively binding and transporting cations such as K+, Na+, and Ca2+ across cellular and organellar membranes. This activity disrupts the electrochemical gradients essential for numerous cellular functions. The primary mechanism involves the exchange of a cation for a proton, leading to the dissipation of pH gradients across membranes of organelles like mitochondria, lysosomes, and the Golgi apparatus.[5] This disruption of ionic homeostasis can induce a range of cellular responses, including apoptosis, autophagy, and inhibition of cell proliferation.[4][5]

Data Presentation: Antiproliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as reported in the literature. These values can serve as a starting point for determining the appropriate working concentration for your specific cell line and experimental conditions.

Cell LineCancer TypeIC50 (µM)Reference
SW480Colon Cancer7.2[6]
SW620Colon Cancer6.1[6]
PC3Prostate CancerNot specified, but effective[6]
FaORat Hepatoma4 - 10[7]
HepG2Human Hepatoma4.0 - 9.0[8]
Chicken HepatocytesHepatomaLowest EC50 values[8][9]
Rat MyoblastsMyoblastomaHigher EC50 than hepatocytes[8][9]

Note: IC50 values can vary depending on the assay method, incubation time, and specific culture conditions. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experiments.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound sodium salt (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile filter (0.22 µm)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C may aid in dissolution.[9]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. This step is crucial for long-term storage and to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9] this compound solutions are unstable and should be prepared fresh or stored properly.[10]

Determination of Working Concentration (Dose-Response Curve)

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration. Determine the IC50 value using appropriate software.

Analysis of Cellular Pathways

This compound is known to affect intracellular trafficking and organelle function.[5] The following are example protocols to investigate these effects.

Materials:

  • LysoTracker™ Green DND-26 or other lysosomotropic dyes

  • Live-cell imaging microscope or flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture cells on glass-bottom dishes or in multi-well plates and treat with the desired concentration of this compound for the appropriate duration (e.g., 6 hours).[11]

  • Staining: During the last 30 minutes of treatment, add LysoTracker™ Green to the culture medium at the manufacturer's recommended concentration.[11]

  • Imaging/Analysis: Wash the cells with fresh medium and immediately analyze them using a fluorescence microscope or flow cytometer to assess the fluorescence intensity, which correlates with lysosomal acidity. A decrease in fluorescence indicates a disruption of the lysosomal pH gradient.

Materials:

  • Antibodies against Golgi markers (e.g., GM130, Giantin)

  • Fluorescently labeled secondary antibodies

  • Fixation and permeabilization buffers

  • Confocal microscope

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with a primary antibody against a Golgi marker, followed by a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips and visualize the Golgi apparatus morphology using a confocal microscope. This compound may cause a modified cellular pattern of Golgi markers.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) det_conc Determine Working Concentration (Dose-Response Curve) prep_stock->det_conc cell_culture Seed and Culture Cells det_conc->cell_culture treatment Treat Cells with this compound cell_culture->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability pathway Cellular Pathway Analysis (e.g., Lysosomal pH, Golgi Integrity) incubation->pathway

Caption: Experimental workflow for in vitro cell culture studies with this compound.

mechanism_of_action cluster_membrane Cell Membrane cluster_effects Downstream Cellular Effects Extracellular Space Extracellular Space This compound This compound Intracellular Space Intracellular Space proton H+ ion_imbalance Disruption of Ion Gradients complex This compound-Cation Complex This compound->complex Binds cation Cation (K+, Na+) proton->Extracellular Space Exchanges complex->Intracellular Space Transports across membrane ph_dissipation Dissipation of pH Gradients (Mitochondria, Lysosomes, Golgi) ion_imbalance->ph_dissipation cell_death Apoptosis / Autophagy ph_dissipation->cell_death proliferation Inhibition of Proliferation ph_dissipation->proliferation

Caption: Mechanism of action of this compound as an ionophore.

References

Application Notes and Protocols for Determining the Optimal Working Concentration of Lasalocid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has demonstrated significant potential as an anticancer agent.[1][2] Initially used as a veterinary coccidiostat, recent research has highlighted its potent antiproliferative activity against various cancer cell lines, including prostate, colon, and breast cancer.[1][3] this compound's anticancer effects are attributed to its ability to disrupt cellular ion balance, generate reactive oxygen species (ROS), induce apoptosis and autophagy, and modulate critical signaling pathways.[2][4][5] This document provides a comprehensive guide for researchers to determine the optimal working concentration of this compound for in vitro cancer cell line studies, summarizing key data and detailing essential experimental protocols.

Mechanism of Action in Cancer Cells

This compound exerts its anticancer effects through multiple mechanisms:

  • Induction of Oxidative Stress: It triggers the production of Reactive Oxygen Species (ROS), a key factor in initiating apoptosis and autophagy in cancer cells.[2][3][4]

  • Apoptosis and Autophagy: this compound induces programmed cell death (apoptosis) through mitochondria- and caspase-dependent pathways.[4] It also promotes cytoprotective autophagy, and inhibiting this process can enhance this compound-induced apoptosis.[2][4]

  • Cell Cycle Arrest: The compound can cause cell cycle arrest, typically in the G0/G1 phase, by downregulating the expression of G1 phase-dependent proteins like cyclins and CDKs.[2][4]

  • Modulation of Signaling Pathways: this compound has been shown to inhibit melanoma cell proliferation and invasion by down-regulating the transcription factor FOXM1 through the PI3K/AKT and JNK/P38 MAPK signaling pathways.[5][6][7] It can also reduce the release of the proinflammatory cytokine Interleukin-6 (IL-6), which is involved in tumor development via the JAK/STAT3 pathway.[1]

Data Presentation: Effective Concentrations of this compound

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a critical parameter for determining the appropriate dose range for subsequent mechanistic studies. The values for this compound vary depending on the cancer cell line and the assay used.

Cell LineCancer TypeEffective Concentration (IC50/EC50) (μM)AssayReference
PC-3Human Prostate CancerMore sensitive than LNCaP cellsCell Viability[4]
SW480Human Primary Colon Cancer7.2MTT[1]
SW620Human Metastatic Colon Cancer6.1MTT[1]
HepG2Human Hepatoma4.0 - 9.0MTT
LMHChicken HepatomaLower EC50 than rat myoblastsMTT, CBB, LDH
L6Rat Myoblasts7.6 - 20.9MTT, CBB, LDH[8]

Experimental Workflow and Protocols

Determining the optimal working concentration of this compound is a multi-step process that begins with assessing cytotoxicity and progresses to more detailed mechanistic assays.

G Experimental Workflow for this compound Concentration Determination cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Final Determination start Seed Cancer Cells in 96-well plates treat Treat with a broad range of this compound concentrations (e.g., 0.1 μM to 100 μM) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Perform Cell Viability Assay (MTT, MTS, or CCK-8) incubate->viability ic50 Calculate IC50 Value viability->ic50 select_conc Select concentrations around IC50 (e.g., 0.5x, 1x, 2x IC50) ic50->select_conc apoptosis Apoptosis Assay (Annexin V / PI Staining) select_conc->apoptosis cellcycle Cell Cycle Analysis (Propidium Iodide Staining) select_conc->cellcycle ros ROS Production Assay (e.g., DCFH-DA) select_conc->ros analyze Analyze results from all assays apoptosis->analyze cellcycle->analyze ros->analyze optimal Determine Optimal Working Concentration for further in vitro studies analyze->optimal

Caption: Workflow for determining the optimal this compound concentration.

Protocol 1: Cell Viability Assay (MTT Method)

This protocol is used to determine the IC50 value of this compound by measuring the metabolic activity of cells.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. This compound-induced apoptosis can be confirmed using this method.[4]

Materials:

  • 6-well plates

  • This compound-treated and control cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration (and other relevant concentrations) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

This protocol measures intracellular ROS levels, a key mechanism of this compound's action.[1][2]

Materials:

  • This compound-treated and control cells

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Serum-free medium

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for various time points (e.g., 1, 4, 12, 24 hours).[1][3]

  • Probe Loading: After treatment, wash the cells with PBS and incubate them with DCFH-DA (typically 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity of the oxidized, fluorescent product (DCF). This can be done by harvesting the cells for flow cytometry or by reading the plate directly on a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).

  • Analysis: An increase in fluorescence intensity in this compound-treated cells compared to controls indicates an increase in intracellular ROS production.

Signaling Pathways Affected by this compound

Understanding the molecular pathways affected by this compound is crucial for interpreting experimental results. Below are diagrams of key signaling cascades modulated by this compound.

G This compound's Impact on PI3K/AKT and MAPK Pathways cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits JNK JNK This compound->JNK Inhibits p38 p38 This compound->p38 Inhibits FOXM1 FOXM1 This compound->FOXM1 Downregulates AKT AKT PI3K->AKT AKT->FOXM1 JNK->FOXM1 p38->FOXM1 Proliferation Cell Proliferation, Migration, Invasion FOXM1->Proliferation Promotes

Caption: this compound inhibits FOXM1 via PI3K/AKT and JNK/p38 MAPK pathways.[5][6]

G This compound-Induced ROS, Apoptosis, and Autophagy cluster_apoptosis Apoptosis cluster_autophagy Autophagy This compound This compound ROS ROS Production This compound->ROS Mito Mitochondrial Hyperpolarization ROS->Mito LC3 LC3-II Conversion ROS->LC3 Induces Caspase Caspase-3 Activation PARP Cleavage Mito->Caspase Induces Apoptosis Apoptotic Cell Death Caspase->Apoptosis Autophagy Cytoprotective Autophagy LC3->Autophagy Autophagy->Apoptosis Inhibits

Caption: this compound induces apoptosis and autophagy via ROS generation.[2][4]

References

Application Notes and Protocols: Studying Lasalocid-Mediated Ion Transport in Reconstituted Lipid Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a valuable tool for studying ion transport mechanisms across lipid bilayers.[1] Its ability to form lipid-soluble complexes with cations and transport them across membranes makes it a subject of interest in various fields, including biochemistry, pharmacology, and drug delivery. Reconstituted lipid vesicles, or liposomes, provide a well-defined model system to investigate the kinetics, selectivity, and mechanism of this compound-mediated ion transport in a controlled environment, free from the complexities of biological membranes.[2][3]

These application notes provide detailed protocols for the preparation of this compound-containing lipid vesicles and the subsequent analysis of ion transport using fluorescence-based assays.

Mechanism of Action

This compound functions as a mobile ion carrier. It complexes with a cation at one interface of the lipid bilayer, diffuses across the membrane, and releases the ion on the opposite side. This process can be electroneutral, involving the exchange of a cation for a proton, or electrogenic, resulting in a net movement of charge. The stoichiometry of the transporting species for this compound has been found to be 2:1 (ionophore:cation) for lanthanide ions in dimyristoylphosphatidylcholine vesicles.[4][5]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data regarding the ion selectivity and transport properties of this compound.

Table 1: Cation Selectivity of this compound in a Planar Bilayer Lipid Membrane [6]

Cation PairSelectivity Ratio
K+/Na+12 ± 1
Ca2+/Mg2+17 ± 2

Table 2: Transport Sequence of this compound for Various Cations [6]

CationRelative Transport Rate
K+>
Na+>
Ca2+>
Mg2+

Table 3: Rank Order of this compound Selectivity for Biogenic Amines in Lipid Bilayers [2]

AmineRelative Permeability
p-Tyramine
β-Phenylethylamine
Amphetamine>
Methamphetamine>
Dopamine>
Phenylephrine
Metanephrine>
Norepinephrine>
Epinephrine

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs incorporating this compound using the lipid film hydration and extrusion method.

Materials:

  • Phospholipid of choice (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of phospholipid and this compound in chloroform in a round-bottom flask. The molar ratio of lipid to this compound can be varied depending on the experimental requirements (e.g., 1000:1).

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the hydration buffer to the flask.

    • Gently swirl the flask to disperse the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).

    • Incubate the suspension at a temperature above the phase transition temperature of the lipid (e.g., 37°C for DMPC) for 1 hour with occasional vortexing.

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Draw the MLV suspension into a gas-tight syringe.

    • Pass the suspension through the extruder at least 11 times to form LUVs of a uniform size distribution.

    • The resulting vesicle suspension should be translucent.

  • Removal of Unencapsulated Material:

    • To remove unencapsulated ions or fluorescent dyes from the exterior of the vesicles, pass the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the desired external buffer.

Protocol 2: Fluorescence-Based Ion Transport Assay (Calcein Quenching)

This protocol utilizes the fluorescent dye calcein to monitor the influx of divalent cations (e.g., Co²⁺, Cu²⁺) into this compound-containing LUVs. The binding of these cations to calcein quenches its fluorescence.[7]

Materials:

  • This compound-containing LUVs prepared in a buffer containing calcein (e.g., 50 mM calcein, 10 mM HEPES, 100 mM KCl, pH 7.4)

  • External buffer (same as hydration buffer but without calcein)

  • Stock solution of the cation to be tested (e.g., 1 M CoCl₂)

  • Fluorometer

Procedure:

  • Vesicle Preparation:

    • Prepare this compound-containing LUVs as described in Protocol 1, using a hydration buffer that includes the fluorescent dye calcein.

    • Remove the external, unencapsulated calcein by size-exclusion chromatography.

  • Fluorescence Measurement:

    • Dilute the calcein-loaded LUVs into the external buffer in a fluorescence cuvette to a suitable lipid concentration (e.g., 50-100 µM).

    • Place the cuvette in the fluorometer and record the baseline fluorescence intensity (Excitation: 495 nm, Emission: 515 nm).

    • Initiate ion transport by adding a small aliquot of the concentrated cation stock solution to the cuvette and start recording the fluorescence intensity over time.

    • After the fluorescence signal has stabilized or reached a minimum, add a detergent (e.g., Triton X-100) to lyse the vesicles and determine the maximal fluorescence quenching (F_max).

    • To determine the initial fluorescence (F_0), measure the fluorescence of the vesicle suspension before the addition of the cation.

  • Data Analysis:

    • Normalize the fluorescence data as a percentage of the initial fluorescence.

    • The rate of fluorescence quenching is proportional to the rate of ion influx. The initial rate of transport can be calculated from the initial slope of the fluorescence decay curve.

Visualizations

Mechanism of this compound-Mediated Ion Transport

Lasalocid_Mechanism cluster_membrane Lipid Bilayer Membrane_Top Membrane_Bottom M_ext M+ L_ext This compound (L⁻) M_ext->L_ext 1. Binding M_int M+ LM_memb This compound-Cation Complex (LM) L_ext->LM_memb 2. Translocation L_int This compound (L⁻) LM_memb->L_int 3. Dissociation L_int->M_int L_int->L_ext 4. Return

Caption: Mechanism of this compound mobile ion carrier.

Experimental Workflow for Fluorescence-Based Ion Transport Assay

experimental_workflow cluster_prep Vesicle Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis A 1. Prepare lipid film (Lipid + this compound) B 2. Hydrate with Calcein-containing buffer A->B C 3. Extrude to form LUVs B->C D 4. Purify vesicles (Size-exclusion chromatography) C->D E 5. Dilute vesicles in cuvette D->E F 6. Record baseline fluorescence (F₀) E->F G 7. Add external cations & record fluorescence decay F->G H 8. Add detergent to lyse vesicles (F_max) G->H I 9. Normalize fluorescence data H->I J 10. Calculate initial transport rate I->J

Caption: Workflow for this compound ion transport assay.

References

What is the application of Lasalocid in patch clamp electrophysiology to study ion channel activity?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lasalocid, a member of the polyether ionophore antibiotics, is a valuable pharmacological tool for investigating the activity of ion channels, particularly those gated by divalent cations such as calcium (Ca²⁺). While direct patch clamp studies utilizing this compound are not extensively documented in publicly available literature, its known function as a Ca²⁺ ionophore allows for its application in studying Ca²⁺-activated ion channels. By increasing the intracellular Ca²⁺ concentration, this compound can be used to activate or modulate a variety of ion channels, providing insights into their gating mechanisms, pharmacology, and physiological roles.

The primary application of this compound in this context is to artificially elevate intracellular Ca²⁺ levels in a controlled manner, thereby activating Ca²⁺-dependent channels independently of voltage changes or physiological receptor activation. This allows for the isolation and characterization of the currents mediated by these channels. This approach is particularly useful for studying:

  • Large-conductance Ca²⁺-activated potassium (BK) channels: These channels are involved in neuronal excitability, smooth muscle tone, and neurotransmitter release.

  • Small-conductance Ca²⁺-activated potassium (SK) channels: These channels play a crucial role in shaping the afterhyperpolarization of action potentials and regulating neuronal firing patterns.

  • Other Ca²⁺-activated channels: This includes certain types of non-selective cation channels and chloride channels.

The use of this compound, as with other Ca²⁺ ionophores like ionomycin and A23187, enables researchers to probe the Ca²⁺ sensitivity of these channels and to screen for compounds that may modulate their activity in the presence of elevated intracellular Ca²⁺.

Note: The following protocols and data are based on studies using the Ca²⁺ ionophore ionomycin, a well-characterized tool in patch clamp electrophysiology. Due to the limited specific data on this compound in this application, these should be considered as a starting point and may require optimization.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using a Ca²⁺ ionophore (ionomycin) to modulate Ca²⁺-activated ion channels, which can serve as an expected outcome for similar experiments with this compound.

Ion Channel TypeCell TypeIonophore & ConcentrationEffect on Channel ActivityReference
Maxi-K ChannelLNCaP human prostate cancer cellsIonomycin (10 µM)Activation, leading to membrane hyperpolarization[1]
Non-selective Cation ChannelLNCaP human prostate cancer cellsIonomycin (10 µM)Activation, with a slope conductance of 23.5 ± 2 pS[1]
Endogenous Ca²⁺-activated ChannelsMDCK cells expressing rENaCIonomycin (1 µM)Inhibition of whole-cell current[2]

Signaling Pathway

The fundamental signaling pathway initiated by a Ca²⁺ ionophore like this compound to activate a Ca²⁺-activated ion channel is straightforward. The ionophore integrates into the cell membrane and facilitates the transport of Ca²⁺ ions down their electrochemical gradient into the cytoplasm. This elevation in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to the ion channel or an associated calmodulin protein, triggering a conformational change that opens the channel pore.

Signaling pathway of Ca²⁺-activated channel activation by this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording to Study Ca²⁺-Activated Channels Using a Ca²⁺ Ionophore

This protocol describes the use of a Ca²⁺ ionophore to activate Ca²⁺-dependent currents in a whole-cell patch clamp configuration.

1. Cell Preparation:

  • Culture cells of interest on glass coverslips suitable for microscopy and patch clamp recording.
  • Ensure cells are healthy and at an appropriate confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[3]
  • Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 0.4 CaCl₂, 1.1 EGTA (to buffer Ca²⁺ to a known resting concentration, e.g., ~100 nM). Adjust pH to 7.3 with KOH.
  • Ionophore Stock Solution: Prepare a 1-10 mM stock solution of this compound (or ionomycin) in DMSO. Store at -20°C.

3. Patch Clamp Recording:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage.
  • Perfuse the chamber with the external solution.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a gigaohm seal (>1 GΩ) on a target cell.
  • Rupture the membrane to achieve the whole-cell configuration.
  • Switch to voltage-clamp mode and hold the cell at a desired potential (e.g., -60 mV).

4. Experimental Procedure:

  • Record baseline currents in response to a voltage protocol (e.g., a series of voltage steps or ramps) designed to elicit the activity of the ion channel of interest.
  • Prepare the working concentration of the Ca²⁺ ionophore by diluting the stock solution into the external solution immediately before application. A final concentration in the range of 1-10 µM is a good starting point.[1][2]
  • Apply the ionophore-containing external solution to the cell via the perfusion system.
  • Record the changes in the whole-cell current in response to the same voltage protocol. The influx of Ca²⁺ should lead to the activation of Ca²⁺-activated channels.
  • To confirm the effect is due to the ionophore, a washout with the control external solution can be performed.

Experimental Workflow

The following diagram illustrates the general workflow for a patch clamp experiment designed to study ion channel activity using a Ca²⁺ ionophore.

A Cell Culture & Preparation C Establish Whole-Cell Patch Clamp Configuration A->C B Prepare Solutions (External, Internal, Ionophore) B->C D Record Baseline Channel Activity C->D E Apply Ca²⁺ Ionophore (e.g., this compound) D->E F Record Channel Activity in presence of Ionophore E->F G Washout & Record Recovery (Optional) F->G H Data Analysis F->H G->H

Experimental workflow for studying ion channel activity with a Ca²⁺ ionophore.

References

Application Notes and Protocols: Utilizing Lasalocid for Ion Dysregulation Studies in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic ionophore antibiotic, serves as a powerful tool in neurobiology research to investigate the consequences of ion dysregulation. By facilitating the transport of cations across cellular membranes, this compound disrupts the tightly regulated ionic gradients essential for neuronal function and survival. These application notes provide a comprehensive overview of how this compound can be employed to model and study the pathological effects of ion imbalance in neurons, with a particular focus on its ability to induce selective neurotoxicity through mechanisms involving calcium influx and the N-methyl-D-aspartate (NMDA) receptor complex.

Mechanism of Action

This compound functions as an ionophore with a broad specificity for divalent and monovalent cations, including Ca²⁺, Na⁺, and K⁺. It encapsulates these ions and transports them across lipid bilayers, effectively dissipating the electrochemical gradients maintained by ion pumps and channels. This disruption of ion homeostasis leads to a cascade of downstream events, including membrane depolarization, increased intracellular calcium concentrations, and ultimately, cell death. In neuronal cultures, this compound has been shown to induce a selective neurotoxicity, sparing glial cells at concentrations that are lethal to neurons.[1][2] This selectivity makes it a valuable tool for studying neuron-specific degenerative processes.

Key Applications in Neurobiology Research

  • Modeling Excitotoxic Neuronal Death: this compound-induced neurotoxicity mimics aspects of excitotoxicity, a pathological process implicated in numerous neurological disorders. The induced ion dysregulation, particularly the elevation of intracellular calcium, triggers signaling pathways associated with excitotoxic cell death.

  • Investigating Calcium-Mediated Neurotoxicity: The ability of this compound to significantly increase intracellular calcium levels allows for the detailed study of calcium-dependent neurotoxic cascades.[1] This includes the activation of enzymes like phospholipase A2 (PLA2), leading to the release of arachidonic acid and subsequent inflammatory and degenerative processes.[1]

  • Studying the Role of the NMDA Receptor in Neuronal Injury: Research has demonstrated that the neurotoxic effects of this compound are dependent on the NMDA receptor/channel complex.[1][3] This suggests an indirect mechanism where this compound-induced ion dysregulation leads to the activation of NMDA receptors, contributing to excessive calcium influx and neuronal death.

  • Screening for Neuroprotective Compounds: The robust and reproducible neurotoxicity induced by this compound in vitro provides a reliable platform for screening potential neuroprotective agents that target ion dysregulation, calcium overload, or NMDA receptor-mediated excitotoxicity.

Data Presentation: Quantitative Effects of this compound on Neuronal Cultures

The following tables summarize the quantitative data from studies investigating the effects of this compound on dissociated cerebral cultures.

ParameterThis compound Concentration (µM)ObservationReference
Neurotoxicity
Onset of Neuronal Damage0.5Mild damage to some neurons after 48 hours[2]
1-2Swelling of perikarya and cytolysis within 2-4 hours[1]
Selective Toxicity2Toxic to neurons, no damage to glial cells[1][2]
Biochemical Markers
Ca²⁺ Influx140% increase above control[3]
1.5140% increase in cultures[1]
LDH Release1.58-fold increase over control[1]
Arachidonic Acid Release1.54-fold increase over control[1]
Pharmacological Inhibition
MK-801 (NMDA Antagonist)10Blocks this compound-induced neurotoxicity[1][3]
Nimodipine (Ca²⁺ Channel Blocker)10Does not inhibit this compound-induced neurotoxicity[1]
CNQX (non-NMDA Antagonist)10Does not inhibit this compound-induced neurotoxicity[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced neurotoxicity and a general experimental workflow for its application in research.

Lasalocid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound IonChannel Ion Transport This compound->IonChannel Disrupts Ion Gradients NMDAR NMDA Receptor IonChannel->NMDAR Indirect Activation Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx Ca²⁺ Influx PLA2 Phospholipase A2 (PLA2) Activation Ca_influx->PLA2 Neurotoxicity Neurotoxicity (Cell Swelling, Lysis) Ca_influx->Neurotoxicity AA_release Arachidonic Acid Release PLA2->AA_release AA_release->Neurotoxicity

Proposed signaling pathway of this compound-induced neurotoxicity.

Experimental_Workflow cluster_assessment Assessment Methods Culture 1. Prepare Dissociated Cerebral Cultures Treatment 2. Treat Cultures with This compound (0.5 - 2 µM) Culture->Treatment Incubation 3. Incubate for Desired Time (2-48h) Treatment->Incubation Assessment 4. Assess Neurotoxicity and Ion Dysregulation Incubation->Assessment Data 5. Data Analysis and Interpretation Assessment->Data LDH LDH Assay (Cell Lysis) Assessment->LDH Calcium Calcium Imaging (e.g., Fura-2 AM) Assessment->Calcium Morphology Microscopy (Cell Swelling, Viability) Assessment->Morphology

General experimental workflow for studying this compound effects.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study ion dysregulation in neuronal cultures.

Protocol 1: Preparation of Dissociated Cerebral Cultures from Rat Fetuses

This protocol is adapted from studies investigating this compound-induced neurotoxicity.[1]

Materials:

  • Timed-pregnant Sprague-Dawley rats (E15-16)

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Trypsin (0.25%)

  • Deoxyribonuclease I (DNase I)

  • Fetal Bovine Serum (FBS)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Poly-L-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Aseptically remove the uterine horns and place them in a sterile petri dish containing cold HBSS.

  • Dissect the fetuses from the uterine horns and decapitate them.

  • Under a dissecting microscope, remove the brains and place them in a fresh dish of cold HBSS.

  • Dissect the cerebral cortices, removing the meninges and any underlying white matter.

  • Mince the cortical tissue into small pieces.

  • Transfer the tissue to a conical tube containing 0.25% trypsin and a small amount of DNase I.

  • Incubate at 37°C for 15-20 minutes with gentle agitation.

  • Stop the trypsinization by adding an equal volume of DMEM containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in plating medium (DMEM supplemented with 10% horse serum, 10% FBS, and penicillin-streptomycin).

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the cells onto poly-L-lysine coated plates or coverslips at a desired density (e.g., 1-2 x 10⁶ cells/mL).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24-48 hours, replace the plating medium with a maintenance medium (e.g., DMEM with 10% horse serum) to limit glial proliferation.

  • Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).

Protocol 2: Assessment of Neurotoxicity using Lactate Dehydrogenase (LDH) Assay

This protocol provides a method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • Neuronal cultures in 96-well plates

  • This compound stock solution (in DMSO)

  • Culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.2, 0.5, 1, 1.5, 2 µM). Include a vehicle control (DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).

  • Carefully remove the existing medium from the cultured neurons and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for the desired duration (e.g., 4 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Stop the reaction by adding the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release) after subtracting the background absorbance from the vehicle control.

Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentrations in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Neuronal cultures on glass coverslips

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound stock solution

  • Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)

Procedure:

  • Prepare a Fura-2 AM loading solution by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

  • Wash the neuronal cultures on coverslips twice with HBSS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.

  • Continuously perfuse the cells with HBSS.

  • Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

  • Introduce this compound at the desired concentration into the perfusion solution.

  • Continue to acquire images at regular intervals to monitor the change in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium.

  • At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore like ionomycin in the presence of high extracellular calcium, and the minimum ratio (Rmin) with the addition of a calcium chelator like EGTA.

  • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380).

Conclusion

This compound is a valuable pharmacological tool for inducing and studying the effects of ion dysregulation in neurobiology research. Its ability to selectively target neurons and disrupt ion homeostasis provides a robust model for investigating the molecular mechanisms underlying neuronal injury and for the preclinical evaluation of potential neuroprotective therapies. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their studies of neuronal pathophysiology.

References

Application Notes and Protocols: Investigating the Potential of Lasalocid in Disrupting Microbial Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore, has demonstrated significant potential as an agent for disrupting microbial biofilm formation.[1] Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against antibiotics and host immune responses.[2][3] this compound's primary mechanism of action involves the disruption of ion gradients across bacterial cell membranes, a process that can interfere with essential cellular functions and signaling pathways crucial for biofilm development and maintenance.[4][5] These application notes provide a comprehensive overview of this compound's anti-biofilm properties and detailed protocols for its investigation.

Principle of Action: this compound acts as a mobile ion carrier, facilitating the transport of cations across lipid bilayers, thereby dissipating the membrane potential and altering intracellular pH.[5][6] This disruption of ion homeostasis is hypothesized to impact two critical aspects of biofilm formation:

  • Quorum Sensing (QS) Inhibition: Bacterial communication networks, known as quorum sensing, are essential for coordinating gene expression involved in biofilm formation and virulence. These signaling systems are often energy-dependent and sensitive to changes in the cellular environment. By disrupting the membrane potential, this compound may indirectly inhibit QS signaling pathways.

  • Extracellular Polymeric Substance (EPS) Matrix Integrity: The synthesis and transport of EPS components, such as polysaccharides, proteins, and extracellular DNA (eDNA), are energy-intensive processes. The dissipation of the proton motive force by this compound can hinder the production and secretion of these matrix components, weakening the biofilm structure.[4]

Data Presentation: Quantitative Analysis of this compound's Anti-Biofilm Activity

The following tables summarize the expected quantitative data from key experiments designed to evaluate the efficacy of this compound against microbial biofilms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound

Microbial SpeciesPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)
Staphylococcus aureus1 - 1616 - 64
Pseudomonas aeruginosa16 - 64> 128

Note: These values are illustrative and may vary depending on the specific strain and experimental conditions.

Table 2: Effect of this compound on Biofilm Biomass and Viability

Microbial SpeciesThis compound Conc. (µg/mL)Biofilm Biomass Reduction (%) (Crystal Violet Assay)Biofilm Viability Reduction (%) (TTC/XTT Assay)
Staphylococcus aureus1640 - 6050 - 70
3260 - 8070 - 90
Pseudomonas aeruginosa3220 - 4030 - 50
6440 - 6050 - 70

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in MHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity.

Biofilm Disruption Assay using Crystal Violet

This assay quantifies the total biofilm biomass.

Materials:

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose (for S. aureus) or other appropriate biofilm-promoting medium

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Dispense 180 µL of bacterial suspension (adjusted to OD600 of 0.1) into the wells of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow biofilm formation.

  • Treatment:

    • Carefully remove the planktonic bacteria and wash the wells twice with sterile PBS.

    • Add 200 µL of fresh medium containing various concentrations of this compound to the wells. Include an untreated control.

    • Incubate for another 24 hours at 37°C.

  • Quantification:

    • Discard the medium and wash the wells three times with PBS.

    • Add 200 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.

    • Remove the Crystal Violet solution and wash the wells thoroughly with water.

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

    • Measure the absorbance at 595 nm using a plate reader.

Biofilm Viability Assay using TTC

This assay measures the metabolic activity of viable cells within the biofilm.

Materials:

  • Biofilms grown in 96-well plates (as in section 3.2)

  • This compound stock solution

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (0.5% in PBS)

  • Methanol or Isopropanol

  • Plate reader

Procedure:

  • Biofilm Formation and Treatment:

    • Follow steps 1 and 2 from the Crystal Violet protocol (Section 3.2).

  • Viability Staining:

    • After treatment, remove the medium and wash the wells twice with PBS.

    • Add 200 µL of TTC solution to each well.

    • Incubate in the dark at 37°C for 4-6 hours. Viable cells will reduce TTC to red formazan.

  • Quantification:

    • Remove the TTC solution.

    • Add 200 µL of methanol or isopropanol to each well to solubilize the formazan.

    • Measure the absorbance at 490 nm using a plate reader.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and methodologies.

Lasalocid_Mechanism cluster_this compound This compound Action cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects This compound This compound (Ionophore) Membrane Lipid Bilayer This compound->Membrane Inserts into IonGradient Ion Gradient (H+, Na+, K+) This compound->IonGradient Disrupts MembranePotential Membrane Potential IonGradient->MembranePotential Dissipates QS Quorum Sensing Inhibition MembranePotential->QS Impacts EPS EPS Synthesis Inhibition MembranePotential->EPS Impacts Biofilm Biofilm Disruption QS->Biofilm EPS->Biofilm

Caption: Proposed mechanism of this compound-mediated biofilm disruption.

Biofilm_Disruption_Workflow cluster_assays Quantification Assays Start Start: Bacterial Culture BiofilmFormation Biofilm Formation (24-48h) Start->BiofilmFormation Washing Wash to Remove Planktonic Cells BiofilmFormation->Washing Treatment Treatment with this compound (24h) CV_Assay Crystal Violet Staining (Biomass) Treatment->CV_Assay TTC_Assay TTC Staining (Viability) Treatment->TTC_Assay Washing->Treatment Analysis Data Analysis CV_Assay->Analysis TTC_Assay->Analysis

Caption: Experimental workflow for biofilm disruption assays.

Quorum_Sensing_Hierarchy cluster_saureus Staphylococcus aureus (Agr System) cluster_paeruginosa Pseudomonas aeruginosa (Las/Rhl Systems) AgrD AgrD (pre-peptide) AgrB AgrB (transporter) AgrD->AgrB AIP AIP (autoinducer) AgrB->AIP AgrC AgrC (receptor) AIP->AgrC AgrA AgrA (regulator) AgrC->AgrA RNAIII RNAIII (effector) AgrA->RNAIII Virulence Virulence & Biofilm Formation RNAIII->Virulence Lasalocid_SA This compound Disrupts Membrane Potential Lasalocid_SA->AgrB Inhibits transport? LasI LasI HSL1 3-oxo-C12-HSL LasI->HSL1 LasR LasR RhlI RhlI LasR->RhlI RhlR RhlR LasR->RhlR HSL1->LasR HSL2 C4-HSL RhlI->HSL2 Virulence_PA Virulence & Biofilm Formation RhlR->Virulence_PA HSL2->RhlR Lasalocid_PA This compound Disrupts Membrane Potential Lasalocid_PA->LasI Inhibits synthesis? Lasalocid_PA->RhlI Inhibits synthesis?

Caption: Key quorum sensing pathways potentially affected by this compound.

References

Application Notes and Protocols: Inducing Mitochondrial Stress in Cellular Models Using Lasalocid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic ionophore antibiotic produced by Streptomyces lasaliensis, is a valuable tool for inducing mitochondrial stress in cellular models. Its ability to transport both monovalent and divalent cations across biological membranes disrupts mitochondrial ion homeostasis, leading to a cascade of events that mimic pathological mitochondrial dysfunction.[1] These application notes provide detailed protocols and background information for utilizing this compound to study mitochondrial stress pathways, including alterations in mitochondrial membrane potential, generation of reactive oxygen species (ROS), depletion of ATP, and the potential activation of the mitochondrial unfolded protein response (UPRmt).

As an ionophore, this compound facilitates the exchange of cations such as K+ for H+ across the inner mitochondrial membrane, which can lead to significant changes in the mitochondrial pH gradient (ΔpH) and membrane potential (Δψm).[2] This disruption of the electrochemical gradient is a primary driver of mitochondrial stress. Furthermore, this compound can transport Ca2+ into the mitochondria, which, at high concentrations, can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to apoptosis.[3] The resulting mitochondrial dysfunction is a key feature in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making this compound a relevant compound for disease modeling and drug discovery.

Mechanism of Action of this compound-Induced Mitochondrial Stress

This compound's primary mechanism of inducing mitochondrial stress stems from its function as an ionophore. It inserts into the mitochondrial inner membrane and facilitates the transport of cations down their electrochemical gradients. This leads to:

  • Disruption of Ion Gradients: this compound promotes the electroneutral exchange of K+ for H+, which dissipates the proton gradient essential for ATP synthesis.[2]

  • Alteration of Mitochondrial Membrane Potential (Δψm): The disruption of ion gradients directly impacts the mitochondrial membrane potential. Depending on the cellular context and this compound concentration, this can lead to either hyperpolarization or depolarization.[3]

  • Induction of Reactive Oxygen Species (ROS) Production: The dysfunctional electron transport chain, a consequence of the altered membrane potential, can lead to an increase in electron leakage and the subsequent generation of superoxide and other reactive oxygen species.[3]

  • Depletion of ATP: With the proton gradient disrupted, ATP synthase activity is inhibited, leading to a decrease in cellular ATP levels.

  • Calcium Overload: this compound can facilitate the influx of Ca2+ into the mitochondrial matrix.[2] Excessive mitochondrial Ca2+ can activate downstream apoptotic pathways.

The culmination of these events can lead to the activation of cellular stress responses, including the mitochondrial unfolded protein response (UPRmt), and ultimately, apoptosis.

Data Presentation: Quantitative Effects of this compound on Mitochondrial Function

The following tables summarize the quantitative effects of this compound on key mitochondrial parameters as reported in various studies. It is important to note that the effective concentration and duration of treatment can vary significantly depending on the cell type and experimental conditions.

Table 1: Effective Concentrations of this compound for Inducing Mitochondrial Stress

Cell Type/SystemConcentration RangeObserved Effect(s)Reference(s)
Isolated Liver & Heart Mitochondria25–250 nMAlteration of ΔpH and Δψm, inhibition of Ca2+ efflux.[2]
Human Prostate Cancer Cells (PC-3)Not specifiedInduction of ROS, mitochondrial hyperpolarization, and apoptosis.[3]
Rat Dissociated Cerebral Cultures0.5–2 µMNeuronal damage and increased Ca2+ influx.
HeLa, L929, HUVEC cells≤ 20 µMMaintained >80% viability, indicating a window for studying non-cytotoxic effects.[4]
Chicken Hepatoma (LMH) & Rat Myoblasts (L6)1–250 µMDose-dependent decrease in cell viability.[5]

Table 2: this compound-Induced Changes in Mitochondrial Parameters

ParameterCell LineThis compound ConcentrationTreatment DurationObserved ChangeReference(s)
Mitochondrial Membrane PotentialPC-3Not specifiedNot specifiedHyperpolarization[3]
Reactive Oxygen Species (ROS)PC-3Not specifiedNot specifiedIncreased production[3]
Cell ViabilityHeLa1-20 µMOvernight>80% viability at ≤ 20 µM[4]
Cell ViabilityLMH>10 µM24 hoursCytotoxic[6]
Cell ViabilityL61-250 µMNot specifiedDose-dependent decrease[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced mitochondrial stress.

Protocol 1: Induction of Mitochondrial Stress with this compound

This protocol provides a general framework for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound sodium salt (from a reputable supplier)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound sodium salt in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C, protected from light.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Treatment: a. On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM). b. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours). The incubation time will depend on the specific endpoint being measured.

  • Harvesting and Analysis: After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

Experimental Workflow for Inducing Mitochondrial Stress

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) prepare_working Prepare Working Solutions of this compound prep_stock->prepare_working seed_cells Seed Cells in Culture Plates add_treatment Treat Cells with this compound or Vehicle seed_cells->add_treatment prepare_working->add_treatment incubate Incubate for Desired Time (e.g., 6-24h) add_treatment->incubate harvest Harvest Cells incubate->harvest analysis Downstream Assays: - MMP - ROS - ATP - UPRmt harvest->analysis

Caption: Workflow for treating cultured cells with this compound to induce mitochondrial stress.

Protocol 2: Measurement of Mitochondrial Membrane Potential (Δψm) using JC-1

The JC-1 assay is a widely used method to measure changes in mitochondrial membrane potential. In healthy cells with high Δψm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low Δψm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Treated and control cells (from Protocol 1)

  • JC-1 dye

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Prepare JC-1 Staining Solution: Prepare a 1X JC-1 staining solution according to the manufacturer's instructions.

  • Positive Control: Treat a set of control cells with 10 µM FCCP for 10-15 minutes to induce complete mitochondrial depolarization.

  • Staining: a. Remove the treatment medium and wash the cells once with PBS. b. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: a. Microplate Reader: Add PBS to each well and measure the fluorescence intensity of JC-1 aggregates (red; Ex/Em ~585/590 nm) and JC-1 monomers (green; Ex/Em ~514/529 nm). b. Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer with appropriate filters for red and green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio compared to the control indicates mitochondrial depolarization.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Treated and control cells (from Protocol 1)

  • DCFH-DA

  • H2O2 (as a positive control)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Prepare DCFH-DA Working Solution: Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use.

  • Positive Control: Treat a set of control cells with a known ROS inducer, such as 100 µM H2O2, for 30-60 minutes.

  • Staining: a. Remove the treatment medium and wash the cells once with PBS. b. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: a. Microplate Reader: Add PBS to each well and measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.[7] b. Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with a FITC filter set.

  • Data Analysis: Compare the fluorescence intensity of the this compound-treated cells to the vehicle-treated control cells.

Protocol 4: Measurement of Cellular ATP Levels

ATP levels can be quantified using a luciferase-based assay. The light produced is proportional to the amount of ATP present.

Materials:

  • Treated and control cells (from Protocol 1)

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's protocol to release the cellular ATP.

  • Assay Reaction: Add the luciferase reagent to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.

Protocol 5: Assessment of Mitochondrial Unfolded Protein Response (UPRmt) Activation

While direct evidence for this compound-induced UPRmt is still emerging, its known effects on mitochondrial function, such as increased ROS production, strongly suggest its potential to activate this pathway. The UPRmt is a stress response that upregulates mitochondrial chaperones and proteases to restore proteostasis. Key markers of UPRmt activation include HSP60, LONP1, ATF4, and CHOP.

Materials:

  • Treated and control cells (from Protocol 1)

  • Cell lysis buffer for Western blotting

  • Primary antibodies against HSP60, LONP1, ATF4, and CHOP

  • Secondary antibodies (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure (Western Blotting):

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP60, LONP1, ATF4, and CHOP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression levels of the UPRmt markers in this compound-treated cells to the control.

Signaling Pathways and Logical Relationships

This compound-Induced Mitochondrial Stress and Apoptosis Pathway

G cluster_this compound This compound cluster_mito Mitochondrion cluster_cell_response Cellular Response This compound This compound ion_imbalance K+/H+ Exchange Ca2+ Influx This compound->ion_imbalance Ionophore Activity delta_psi Δψm Disruption ion_imbalance->delta_psi mptp mPTP Opening ion_imbalance->mptp Ca2+ Overload ros Increased ROS delta_psi->ros atp ATP Depletion delta_psi->atp ros->mptp upr_mt UPRmt Activation (HSP60, LONP1, ATF4, CHOP ↑) ros->upr_mt Potential Trigger atp->upr_mt Potential Trigger cyto_c Cytochrome c Release mptp->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Signaling cascade initiated by this compound, leading to mitochondrial dysfunction and apoptosis.

Logical Relationship of UPRmt Activation

G cluster_stress Mitochondrial Stress cluster_upr UPRmt Signaling cluster_response Adaptive Response stressors This compound-induced: - ROS Production - Protein Misfolding - ATP Depletion atf4_chop PERK → eIF2α → ATF4 → CHOP stressors->atf4_chop Activates chaperones ↑ Mitochondrial Chaperones (e.g., HSP60) atf4_chop->chaperones Induces proteases ↑ Mitochondrial Proteases (e.g., LONP1) atf4_chop->proteases Induces

Caption: The PERK-ATF4-CHOP branch of the UPRmt as a potential response to this compound-induced stress.

References

Application Notes and Protocols for Quantifying Lasalocid Uptake and Distribution in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lasalocid is a carboxylic polyether ionophore antibiotic widely used in veterinary medicine and increasingly studied for its potent anticancer activities.[1][2] As an ionophore, this compound facilitates the transport of cations across biological membranes, disrupting cellular ionic homeostasis, which can lead to osmotic lysis of target organisms or trigger apoptosis in cancer cells.[3][4] Understanding the extent and rate of this compound uptake into cells, its intracellular concentration, and its subcellular distribution is critical for elucidating its mechanism of action, determining its therapeutic efficacy, and developing it as a potential therapeutic agent.

These application notes provide detailed protocols for three primary methods to quantify the uptake and distribution of this compound in cultured cells: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Radiometric Assays, and Fluorescence-Based Methods.

Mechanism of Cellular Uptake

This compound is a lipophilic molecule that can insert into the cell membrane. Its primary mechanism of action involves binding to cations (with a preference for divalent cations but also binding monovalent ones) and acting as a carrier to transport them across the lipid bilayer.[4][5] This process is a form of facilitated diffusion, driven by the electrochemical gradient of the transported ion. The this compound-cation complex is uncharged and lipophilic, allowing it to diffuse across the cell membrane. On the cytosolic side, the cation is released, and the this compound molecule can return to the outer membrane to repeat the cycle.[6] This disruption of ion gradients affects various cellular compartments, including mitochondria and the Golgi apparatus.[5]

Recent studies have also elucidated downstream signaling pathways affected by this compound. In melanoma cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by down-regulating the transcription factor FOXM1 through the PI3K/AKT and JNK/P38 MAPK signaling pathways.[7]

Lasalocid_Uptake_and_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Lasalocid_out This compound (extracellular) Lasalocid_mem This compound-Cation Complex Lasalocid_out->Lasalocid_mem Binds Cation Lasalocid_in This compound (intracellular) Lasalocid_mem->Lasalocid_in Diffusion Lasalocid_in->Lasalocid_out Returns to membrane PI3K PI3K Lasalocid_in->PI3K Inhibits JNK JNK Lasalocid_in->JNK Activates P38 P38 Lasalocid_in->P38 Activates Cation_in Cation (intracellular) Lasalocid_in->Cation_in Releases Cation AKT AKT PI3K->AKT Inhibition FOXM1 FOXM1 AKT->FOXM1 JNK->FOXM1 Inhibition P38->FOXM1 Inhibition Proliferation Cell Proliferation & Invasion FOXM1->Proliferation Apoptosis Apoptosis FOXM1->Apoptosis Inhibition of Cation_out Cation (e.g., K+, Na+) Cation_out->Lasalocid_mem

Figure 1: this compound cellular uptake and downstream signaling pathway in melanoma cells.

Quantitative Data Summary

The following table summarizes the inhibitory concentration (IC50) values of this compound and its bioconjugates in various cell lines after 72 hours of treatment. This data provides a quantitative measure of the biological impact of this compound, which is a direct consequence of its cellular uptake and activity.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI) vs. HaCaTReference
This compound (LAS) SW480Primary Colon Cancer0.81 ± 0.053.32[8]
SW620Metastatic Colon Cancer0.92 ± 0.062.92[8]
PC3Prostate Cancer1.13 ± 0.072.38[8]
HaCaTNormal Keratinocyte2.69 ± 0.11-[8]
LAS-Kojic Acid (7) SW480Primary Colon Cancer1.03 ± 0.082.71[8]
SW620Metastatic Colon Cancer1.25 ± 0.092.23[8]
PC3Prostate Cancer1.48 ± 0.111.88[8]
HaCaTNormal Keratinocyte2.79 ± 0.15-[8]
LAS-Gemcitabine (12) SW480Primary Colon Cancer0.45 ± 0.041.93[8]
SW620Metastatic Colon Cancer0.51 ± 0.041.71[8]
PC3Prostate Cancer0.62 ± 0.051.39[8]
HaCaTNormal Keratinocyte0.87 ± 0.07-[8]

Experimental Protocols

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and specific method for quantifying unlabeled this compound. It allows for precise measurement of intracellular concentrations.

Protocol: LC-MS/MS for Intracellular this compound Quantification

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, SW480) in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.

    • Incubate cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) in complete culture medium for desired time points (e.g., 1, 4, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Lysis:

    • Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

    • Add 500 µL of ice-cold 80% methanol (containing an internal standard, e.g., Nigericin) to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the lysate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water).[9]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient elution of methanol and water containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.[10][11]

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in each sample by comparing its peak area ratio to the internal standard against the standard curve.

    • Normalize the amount of this compound to the total protein content of the cell lysate (determined from a parallel well using a BCA assay) or to the cell number.

LCMS_Workflow A 1. Seed and Culture Cells B 2. Treat with this compound A->B C 3. Wash with Ice-Cold PBS (3x) B->C D 4. Lyse with 80% Methanol + Internal Standard C->D E 5. Scrape and Collect Lysate D->E F 6. Centrifuge to Pellet Debris E->F G 7. Collect and Evaporate Supernatant F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject into LC-MS/MS H->I J 10. Data Analysis (Standard Curve & Normalization) I->J

Figure 2: Workflow for quantifying intracellular this compound using LC-MS/MS.

Method 2: Quantification using Radiolabeled this compound

This method offers high sensitivity and is a classic approach for uptake studies. It requires the use of radiolabeled this compound (e.g., [¹⁴C]-Lasalocid or [³H]-Lasalocid).

Protocol: Radiolabeled this compound Uptake Assay

  • Cell Culture:

    • Seed adherent cells in 24-well plates or prepare suspension cells to a final concentration of 1x10⁶ cells/mL.[12]

  • Uptake Assay:

    • Wash adherent cells once with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). For suspension cells, pellet and resuspend in assay buffer.

    • Pre-incubate the cells for 15-30 minutes at 37°C.

    • Initiate the uptake by adding assay buffer containing a known concentration of radiolabeled this compound (e.g., 1 µM).

    • Incubate for various time intervals (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.[13]

    • To determine non-specific binding, run a parallel set of experiments at 4°C or in the presence of a high concentration of unlabeled this compound (100-fold excess).[12]

  • Stopping the Assay and Washing:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. For adherent cells, aspirate the medium and wash in the well. For suspension cells, use vacuum filtration onto a glass fiber filter, followed by rapid washing.[13]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS or a commercial cell lysis reagent).[14]

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Convert counts per minute (CPM) to moles of this compound using the specific activity of the radiolabeled compound.

    • Calculate specific uptake by subtracting the non-specific binding (4°C or excess unlabeled) from the total uptake (37°C).[12]

    • Normalize the data to the protein concentration or cell number to determine the uptake rate (e.g., pmol/mg protein/min).

Radiometric_Workflow A 1. Culture Cells (Adherent or Suspension) B 2. Pre-incubate at 37°C A->B C 3. Initiate Uptake with Radiolabeled this compound B->C D 4. Incubate for Time Course C->D E 5. Stop Assay by Rapid Washing with Ice-Cold Buffer D->E F 6. Lyse Cells E->F G 7. Add Scintillation Cocktail F->G H 8. Measure Radioactivity (Scintillation Counter) G->H I 9. Calculate Specific Uptake and Normalize Data H->I

Figure 3: Workflow for a radiolabeled this compound uptake assay.

Method 3: Fluorescence-Based Quantification and Distribution Analysis

This category includes both quantitative measurements using a plate reader and qualitative/semi-quantitative analysis of subcellular distribution via fluorescence microscopy. This compound possesses intrinsic fluorescence, which can be utilized, or it can be chemically modified with a fluorescent tag for easier visualization.

Protocol 3A: Quantitative Uptake by Fluorescence Plate Reader

This protocol is analogous to the radiometric assay but relies on a fluorescent signal. It is best suited for a fluorescently tagged this compound derivative.

  • Cell Culture and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with fluorescently-labeled this compound for the desired time course.

  • Washing and Lysis:

    • Wash cells thoroughly with PBS to remove extracellular probe.

    • Lyse the cells in each well using a lysis buffer compatible with fluorescence measurements (e.g., RIPA buffer).[15]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the lysate in each well using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Create a standard curve by diluting the fluorescently-labeled this compound in lysis buffer.

    • Quantify the amount of probe in the cell lysates by comparing their fluorescence to the standard curve.[16]

    • Normalize the results to protein concentration (determined by a BCA assay on the lysate).

Protocol 3B: Subcellular Distribution by Confocal Microscopy

This protocol provides spatial information on where this compound accumulates within the cell.

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

    • Treat cells with this compound (either unlabeled, relying on its intrinsic fluorescence, or a fluorescently tagged version) for a specific duration (e.g., 6 hours).[5]

  • Co-staining with Organelle Markers (Optional):

    • To determine subcellular localization, co-stain the cells with fluorescent probes for specific organelles. For example:

      • Mitochondria: MitoTracker™ Red CMXRos

      • Lysosomes/Acidic Vesicles: LysoTracker™ Green DND-26[5]

      • Nucleus: DAPI or Hoechst 33342

  • Cell Fixation and Imaging:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Wash again with PBS and mount the coverslips onto slides with an antifade mounting medium.

    • Acquire images using a confocal laser scanning microscope. Capture separate images for the this compound signal and each organelle marker, along with a brightfield or DIC image.

  • Image Analysis:

    • Merge the fluorescent channels to visualize the co-localization of this compound with the organelle markers.

    • Use image analysis software (e.g., ImageJ/Fiji with colocalization plugins) to quantify the degree of overlap between the this compound signal and the organelle markers, providing a semi-quantitative measure of its subcellular distribution.[17]

Microscopy_Workflow A 1. Seed Cells on Glass-Bottom Dish B 2. Treat with (Fluorescent) this compound A->B C 3. Co-stain with Organelle Markers (e.g., MitoTracker) B->C D 4. Wash with PBS C->D E 5. Fix with 4% PFA D->E F 6. Mount on Slide E->F G 7. Acquire Images using Confocal Microscope F->G H 8. Merge Channels and Analyze Co-localization G->H

Figure 4: Workflow for analyzing this compound subcellular distribution by confocal microscopy.

References

Application Notes and Protocols: Lasalocid as a Positive Control for Mitochondrial Uncoupling Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial uncoupling is a process where the flow of electrons along the electron transport chain is disconnected from the synthesis of ATP. This leads to a dissipation of the proton motive force as heat. Compounds that induce mitochondrial uncoupling are valuable tools for studying mitochondrial function and dysfunction, and for screening potential therapeutics. Lasalocid, a carboxylic polyether ionophore antibiotic, serves as an effective positive control in assays measuring mitochondrial uncoupling. By transporting cations across the inner mitochondrial membrane, this compound disrupts the electrochemical gradient, mimicking the effects of endogenous uncoupling proteins and pathological states.[1] These application notes provide detailed protocols for using this compound as a positive control in key mitochondrial function assays.

Mechanism of Action

This compound acts as an ionophore, facilitating the transport of monovalent and divalent cations, such as K+ and Ca2+, across biological membranes, including the inner mitochondrial membrane.[1] This influx of cations into the mitochondrial matrix neutralizes the proton gradient established by the electron transport chain. The dissipation of this gradient uncouples oxidative phosphorylation, leading to an increase in oxygen consumption rate (OCR) without a corresponding increase in ATP production. At higher concentrations, this disruption of mitochondrial function can lead to cytotoxicity.

Data Presentation

The following tables summarize quantitative data for this compound from various in vitro studies. These values can be used as a reference for designing experiments and interpreting results.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayEC50 (µM)Incubation Time (hours)Reference
Chicken Hepatoma (LMH)MTT4.0 - 9.024[2]
Rat Myoblasts (L6)MTT7.6 - 20.924[2]

Table 2: Effect of this compound on Nutrient Utilization in Goats

ParameterControlThis compound (30 mg/day)EffectReference
Average Daily Gain ( g/day )VariesIncreasedGoats grew faster with this compound supplementation.[3]
Jugular Blood pO2HigherLowerThis compound supplementation lowered blood oxygen partial pressure.[3]
Jugular Blood pCO2LowerHigher (tended)This compound supplementation tended to increase blood carbon dioxide partial pressure.[3]
Urinary N OutputHigherLowerThis compound supplementation reduced daily urinary nitrogen output.[3]

Experimental Protocols

Oxygen Consumption Rate (OCR) Assay Using Seahorse XF Analyzer

This protocol describes the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in cultured cells.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone, a classical uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • This compound stock solution (in DMSO)

  • Cultured cells of interest

Protocol:

  • Cell Seeding: The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to attach and form a monolayer overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.

  • Compound Preparation: Prepare stock solutions of oligomycin, FCCP, rotenone/antimycin A, and this compound in the appropriate solvent (e.g., DMSO). On the day of the assay, dilute these stocks to their final working concentrations in the assay medium.

  • Medium Exchange: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium. Add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Load Cartridge: Load the diluted compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. A typical protocol involves sequential injections of:

    • Basal OCR Measurement: Measure the baseline oxygen consumption.

    • This compound Injection: Inject this compound to induce uncoupling and measure the increase in OCR.

    • Oligomycin Injection: Inject oligomycin to inhibit ATP synthase and measure the ATP-linked respiration.

    • FCCP Injection: Inject FCCP to induce maximal respiration.

    • Rotenone/Antimycin A Injection: Inject the mixture to inhibit mitochondrial respiration completely and measure non-mitochondrial oxygen consumption.

  • Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Compare the OCR profile of this compound-treated cells to that of vehicle-treated cells and cells treated with the known uncoupler FCCP.

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed cells in Seahorse plate hydrate_cartridge Hydrate sensor cartridge prep_compounds Prepare assay medium & compounds medium_exchange Wash cells & add assay medium prep_compounds->medium_exchange load_cartridge Load compounds into sensor cartridge medium_exchange->load_cartridge run_assay Run Seahorse XF Analyzer load_cartridge->run_assay analyze_data Normalize and analyze data run_assay->analyze_data

Workflow for Seahorse XF OCR Assay.
Mitochondrial Membrane Potential (MMP) Assay Using JC-1

This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential induced by this compound. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.[4][5][6][7]

Materials:

  • JC-1 dye

  • Assay buffer (e.g., PBS or HBSS)

  • This compound stock solution (in DMSO)

  • FCCP or other known uncoupler (as a positive control)

  • Cultured cells of interest

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Cell Culture: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate for plate reader analysis) and culture overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., FCCP) for a predetermined time.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the treatment medium from the cells and wash with assay buffer.

    • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity of JC-1 aggregates (red; Ex/Em ~560/595 nm) and JC-1 monomers (green; Ex/Em ~485/535 nm).[5][6]

    • Fluorescence Microscope: Visualize the cells and capture images of red and green fluorescence.

    • Flow Cytometer: Harvest the cells and analyze the red and green fluorescence signals.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization. Compare the ratios of this compound-treated cells to control cells.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining & Measurement cluster_analysis Data Analysis seed_cells Seed cells in appropriate plate treat_cells Treat cells with this compound, vehicle, and positive control seed_cells->treat_cells jc1_stain Incubate with JC-1 staining solution treat_cells->jc1_stain wash_cells Wash to remove excess dye jc1_stain->wash_cells measure_fluorescence Measure red and green fluorescence wash_cells->measure_fluorescence calculate_ratio Calculate red/green fluorescence ratio measure_fluorescence->calculate_ratio compare_results Compare ratios to determine depolarization calculate_ratio->compare_results

Workflow for JC-1 MMP Assay.

Signaling Pathways and Logical Relationships

Mitochondrial uncoupling by this compound triggers a cascade of cellular events. The primary event is the dissipation of the mitochondrial membrane potential. This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the lost proton gradient. The inability to efficiently produce ATP leads to a decrease in cellular ATP levels. This energy stress can activate signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which in turn can modulate various cellular processes including metabolism and autophagy.

G This compound This compound IonTransport Cation Transport (K+, Ca2+) This compound->IonTransport MMP_Dissipation Dissipation of Mitochondrial Membrane Potential (ΔΨm) IonTransport->MMP_Dissipation OCR_Increase Increased Oxygen Consumption Rate (OCR) MMP_Dissipation->OCR_Increase ATP_Decrease Decreased ATP Synthesis MMP_Dissipation->ATP_Decrease AMPK_Activation AMPK Activation ATP_Decrease->AMPK_Activation Cellular_Response Cellular Stress Response AMPK_Activation->Cellular_Response

Signaling cascade of this compound-induced uncoupling.

Conclusion

This compound is a reliable and effective positive control for studying mitochondrial uncoupling. Its well-characterized mechanism of action as a cation ionophore allows for the consistent induction of mitochondrial depolarization and increased oxygen consumption. The protocols provided in these application notes offer a starting point for researchers to incorporate this compound into their mitochondrial function assays. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions to ensure robust and reproducible results.

References

Application Notes and Protocols for Determining Cell Viability Following Lasalocid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing cell viability in response to treatment with Lasalocid, a carboxylic polyether ionophore antibiotic. The provided methodologies are essential for researchers in drug discovery, toxicology, and cancer biology.

Introduction

This compound, produced by Streptomyces lasaliensis, is widely used as a coccidiostat in veterinary medicine.[1][2] Beyond its antimicrobial properties, this compound has demonstrated potent anticancer activity against various cancer cell lines, including those of the breast, colon, and lung.[3] Its mechanism of action involves acting as an ionophore, disrupting the ionic homeostasis of cells, which can lead to osmotic lysis.[2] Furthermore, studies have shown that this compound can induce cytotoxic apoptosis and cytoprotective autophagy through the generation of reactive oxygen species (ROS) in cancer cells.[3][4][5]

Accurate assessment of cell viability is crucial for evaluating the cytotoxic effects of this compound. This document outlines two common and robust methods for this purpose: the MTT assay, a colorimetric assay that measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

Key Experimental Protocols

Two primary methods for assessing cell viability after this compound treatment are presented below: the MTT assay and the CellTiter-Glo® assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8][9] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, is determined by measuring the absorbance after solubilization.[7][10]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.[3][11]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.[12]

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. A common concentration range to test is 1-250 µM.[12]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][9][11]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][10]

  • Solubilization and Measurement:

    • After incubation, add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10][13]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][7]

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[14][15] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[14][16] The luminescent signal is directly proportional to the amount of ATP present and, consequently, the number of viable cells in the culture.[15]

Protocol:

  • Cell Seeding and this compound Treatment:

    • Follow the same procedure for cell seeding and this compound treatment as described for the MTT assay (Steps 1 and 2). It is recommended to use opaque-walled multiwell plates to prevent well-to-well crosstalk of the luminescent signal.[17][18]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15][17]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15][18]

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[16][17]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]

    • Measure the luminescence of each well using a luminometer.[18]

Data Presentation

Quantitative data from cell viability assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of IC₅₀ Values for this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
HeLaResazurin24~10
L929Resazurin24~15
HUVECResazurin24>20
PC-3MTT48~5
LMHMTT24~4.0-9.0
L6LDH24>10

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the cell line, experimental conditions, and the specific assay used. For instance, one study found the EC₅₀ of this compound in an MTT assay to be in the range of 4.0–9.0 μM on rat and human cell lines.[12]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a cell viability assay with this compound treatment.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 24-72h C->D E Add Viability Reagent (MTT or CellTiter-Glo®) D->E F Incubate E->F G Measure Signal (Absorbance or Luminescence) F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Experimental workflow for cell viability assay.
Simplified Signaling Pathway of this compound-Induced Cell Death

This diagram depicts a simplified overview of the signaling pathway initiated by this compound leading to apoptosis.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Hyperpolarization ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified this compound-induced apoptosis pathway.

References

What is the protocol for assessing autophagy induction by Lasalocid using LC3 turnover assays?

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, an ionophore antibiotic, has been identified as a potent inducer of autophagy, a cellular process vital for the degradation and recycling of cellular components. The assessment of autophagic activity is crucial for understanding the mechanism of action of compounds like this compound and for their potential therapeutic applications. The microtubule-associated protein 1 light chain 3 (LC3) turnover assay is a cornerstone technique for monitoring autophagy. This document provides detailed protocols for assessing this compound-induced autophagy using LC3 turnover assays, focusing on immunoblotting and fluorescence microscopy techniques.

Mechanism of Action: this compound and Autophagy

This compound induces autophagy, a catabolic process involving the formation of double-membraned vesicles called autophagosomes that engulf cellular material and fuse with lysosomes for degradation.[1][2] This process is tightly regulated by a series of autophagy-related genes (ATGs). A key event in autophagosome formation is the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated form (LC3-II), which is recruited to the autophagosomal membranes.[3] Therefore, the amount of LC3-II is correlated with the number of autophagosomes.[4] this compound's induction of autophagy has been observed through the conversion of LC3-I to LC3-II and the formation of GFP-LC3 puncta.[1][5] The precise signaling pathway of this compound-induced autophagy is under investigation, but it is thought to involve the modulation of pathways that regulate cellular stress and metabolism, such as the mTOR signaling pathway. The mTOR kinase is a critical negative regulator of autophagy; its inhibition promotes the initiation of the autophagic process.[6][7][8][9][10]

Experimental Principle: The LC3 Turnover Assay

A static measurement of LC3-II levels can be misleading, as an accumulation of autophagosomes could signify either an increase in their formation (autophagy induction) or a blockage in their fusion with lysosomes and subsequent degradation. The LC3 turnover assay, or autophagic flux assay, resolves this ambiguity by measuring the rate of LC3-II degradation. This is achieved by comparing LC3-II levels in the presence and absence of lysosomal inhibitors, such as bafilomycin A1 or chloroquine.[4] These inhibitors block the degradation of autophagosomes, leading to an accumulation of LC3-II that is proportional to the rate of autophagosome formation.

I. Assessment of Autophagic Flux by Immunoblotting

This protocol details the quantification of LC3-II levels by Western blotting to measure autophagic flux in response to this compound treatment.

Experimental Workflow

cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Immunoblotting cluster_3 Data Analysis A Seed cells in culture plates B Treat with this compound +/- Lysosomal Inhibitor A->B C Lyse cells and collect protein B->C D Quantify protein concentration (e.g., BCA assay) C->D E SDS-PAGE D->E F Protein transfer to PVDF membrane E->F G Antibody incubation (anti-LC3, anti-loading control) F->G H Signal detection G->H I Densitometry analysis of LC3-II bands H->I J Calculate autophagic flux I->J

Caption: Workflow for LC3 Turnover Assay by Immunoblotting.

A. Materials

  • Cell Lines: A variety of cell lines can be used, such as HeLa, PC-3, or others known to exhibit a robust autophagic response.

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Lysosomal Inhibitors: Bafilomycin A1 (BafA1) or Chloroquine (CQ).

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification Kit: BCA or Bradford assay kit.

  • SDS-PAGE reagents and equipment.

  • PVDF membrane.

  • Blocking Buffer: 5% non-fat milk or BSA in TBST.

  • Primary Antibodies: Rabbit anti-LC3B, Mouse or Rabbit anti-β-actin (or other loading controls).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate.

  • Imaging System: Chemiluminescence imager.

B. Protocol

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for a fixed time (e.g., 6 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 2, 4, 6, 12, 24 hours).

    • Autophagic Flux: For each this compound concentration and time point, include a parallel set of wells co-treated with a lysosomal inhibitor.

      • Bafilomycin A1: Add 100 nM BafA1 for the last 2-4 hours of the this compound treatment.

      • Chloroquine: Add 50 µM CQ for the last 2-4 hours of the this compound treatment.

    • Controls: Include vehicle-only (DMSO) and lysosomal inhibitor-only controls.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Immunoblotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on a 15% SDS-PAGE gel to resolve LC3-I and LC3-II.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin).

C. Data Presentation and Analysis

Treatment GroupThis compound (µM)Lysosomal InhibitorLC3-II (Relative Density)β-actin (Relative Density)Normalized LC3-II
Vehicle Control0-
Vehicle Control0+
This compound1-
This compound1+
This compound10-
This compound10+
  • Densitometry: Quantify the band intensity of LC3-II and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the LC3-II band intensity to the corresponding loading control band intensity.

  • Autophagic Flux Calculation: Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.

    • Net Flux: (LC3-II with inhibitor) - (LC3-II without inhibitor)

    • Fold Change in Flux: (LC3-II with inhibitor / LC3-II without inhibitor)

II. Assessment of Autophagy by Fluorescence Microscopy of GFP-LC3 Puncta

This protocol describes the visualization and quantification of GFP-LC3 puncta, which represent autophagosomes, in cells treated with this compound.

Experimental Workflow

cluster_0 Cell Culture and Transfection cluster_1 Treatment cluster_2 Immunofluorescence and Imaging cluster_3 Data Analysis A Seed cells on coverslips B Transfect with GFP-LC3 plasmid A->B C Treat with this compound +/- Lysosomal Inhibitor B->C D Fix and permeabilize cells C->D E Mount coverslips with DAPI D->E F Acquire images using a fluorescence microscope E->F G Quantify GFP-LC3 puncta per cell F->G H Statistical analysis G->H

Caption: Workflow for GFP-LC3 Puncta Formation Assay.

A. Materials

  • Cell Lines: Cells stably expressing GFP-LC3 or cells amenable to transient transfection.

  • GFP-LC3 Plasmid.

  • Transfection Reagent.

  • This compound and Lysosomal Inhibitors (BafA1 or CQ).

  • Fixative: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Mounting Medium with DAPI.

  • Fluorescence Microscope.

B. Protocol

  • Cell Seeding and Transfection:

    • Seed cells on glass coverslips in 24-well plates.

    • If not using a stable cell line, transfect cells with a GFP-LC3 expression plasmid according to the manufacturer's protocol and allow for expression for 24-48 hours.

  • Treatment: Treat the cells with this compound and lysosomal inhibitors as described in the immunoblotting protocol.

  • Cell Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Image Acquisition:

    • Acquire images using a fluorescence microscope with appropriate filters for GFP and DAPI.

    • Capture images from multiple random fields for each experimental condition.

C. Data Presentation and Analysis

Treatment GroupThis compound (µM)Lysosomal InhibitorAverage GFP-LC3 Puncta per CellStandard Deviation
Vehicle Control0-
Vehicle Control0+
This compound1-
This compound1+
This compound10-
This compound10+
  • Puncta Quantification:

    • Manually or automatically count the number of GFP-LC3 dots per cell using image analysis software (e.g., ImageJ, CellProfiler).[2][4]

    • A cell is typically considered positive for autophagy induction if it displays a significant increase in the number of distinct, bright puncta compared to the diffuse cytoplasmic fluorescence in control cells.

    • Quantify the number of puncta in at least 50-100 cells per condition.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.

III. Signaling Pathway Diagram

This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress induces mTORC1 mTORC1 Cellular_Stress->mTORC1 inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits Beclin1_Complex Beclin-1/Vps34 Complex ULK1_Complex->Beclin1_Complex activates Autophagosome_Formation Autophagosome Formation Beclin1_Complex->Autophagosome_Formation promotes LC3I_to_LC3II LC3-I to LC3-II Conversion Autophagosome_Formation->LC3I_to_LC3II Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Autophagosome_Formation->Autophagosome_Lysosome_Fusion LC3I_to_LC3II->Autophagosome_Formation essential for Degradation Degradation Autophagosome_Lysosome_Fusion->Degradation

Caption: Proposed Signaling Pathway of this compound-Induced Autophagy.

The LC3 turnover assay, through both immunoblotting and fluorescence microscopy, provides a robust and reliable method for assessing the induction of autophagy by this compound. By carefully following these detailed protocols and incorporating appropriate controls, researchers can accurately quantify autophagic flux and gain valuable insights into the cellular mechanisms of action of this compound. These methodologies are essential for the continued investigation of this compound and other compounds as potential modulators of autophagy for therapeutic purposes.

References

Application Note: Measuring Intracellular pH Changes in Response to Lasalocid Using Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular pH (pHi) is a critical parameter that regulates numerous cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis.[1][2][3] Dysregulation of pHi is associated with various pathological conditions, making it a key area of investigation in cell biology and drug discovery.[2][4] Lasalocid, a carboxylic polyether ionophore, disrupts cellular ionic homeostasis by transporting cations, including protons (H+), across biological membranes.[5][6][7] This activity can lead to significant changes in intracellular pH.

This application note provides a detailed protocol for measuring this compound-induced changes in intracellular pH using ratiometric fluorescent probes, primarily focusing on 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). BCECF is a widely used fluorescent indicator for pHi due to its pKa of approximately 7.0, which is well-suited for the physiological pH range of the cytosol (~6.8–7.4).[8][9] Its dual-excitation properties allow for ratiometric measurements, which minimize errors from variations in dye concentration, photobleaching, and cell path length.[1][9]

Principle of the Assay

The acetoxymethyl ester form of BCECF (BCECF-AM) is a cell-permeant, non-fluorescent compound. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent, membrane-impermeant BCECF in the cytosol.[1][10] BCECF's fluorescence excitation spectrum is pH-dependent. The fluorescence intensity at an emission maximum of ~535 nm increases with rising pH when excited at ~490 nm, while it is relatively insensitive to pH changes at its isosbestic point of ~440 nm.[1][10] The ratio of the fluorescence intensities at these two excitation wavelengths (F490/F440) provides a quantitative measure of intracellular pH.

This compound acts as an ionophore, facilitating the exchange of cations such as K+ and Na+ for H+ across the cell membrane, which can lead to intracellular acidification.[5][6] By monitoring the change in the BCECF fluorescence ratio over time following the addition of this compound, researchers can quantify the dynamics of pHi modulation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the fluorescent probes and experimental conditions.

Table 1: Properties of Common Intracellular pH Fluorescent Probes

ProbepKaExcitation (Ex) Wavelengths (nm)Emission (Em) Wavelength (nm)Measurement Type
BCECF~6.98[3]~490 (pH-sensitive) / ~440 (isosbestic)[1][10]~535[1][10]Ratiometric (Dual-excitation)
SNARF-1~7.5[11]~568[11]~590 / ~635-650[11][12][13]Ratiometric (Dual-emission)
pHrodo™ GreenAcidic range~509~533Intensity-based
BCFL~7.0~503 / ~454~528Ratiometric (Dual-excitation)

Table 2: Experimental Parameters

ParameterRecommended Value
Cell Seeding Density (96-well plate)40,000 - 80,000 cells/well[14]
BCECF-AM Stock Solution1-5 mM in anhydrous DMSO[1][10]
BCECF-AM Working Concentration2-5 µM[1]
Dye Loading Time30-60 minutes at 37°C[1][10]
This compound Concentration Range1-10 µM (to be optimized for cell type)
Nigericin Concentration (for calibration)5-10 µM[15]
Valinomycin Concentration (for calibration)10 µM[10]
High K+ Calibration Buffer120-140 mM KCl[15]

Experimental Protocols

Materials and Reagents

  • Cells of interest

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • This compound

  • Nigericin sodium salt

  • Valinomycin

  • High Potassium (High K+) calibration buffers (pH 6.2, 6.6, 7.0, 7.4, 7.8)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer with appropriate filters.

Protocol 1: Cell Preparation and Dye Loading

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plates for plate reader assays or glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Prepare BCECF-AM Stock Solution: Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.[1][10]

  • Prepare BCECF-AM Working Solution: On the day of the experiment, dilute the BCECF-AM stock solution to a final working concentration of 2-5 µM in serum-free medium or HBSS.

  • Dye Loading: a. Remove the culture medium from the cells and wash once with HBSS. b. Add the BCECF-AM working solution to the cells. c. Incubate for 30-60 minutes at 37°C in the dark.[1][10] d. After incubation, wash the cells three times with HBSS to remove extracellular dye.[10] e. Add fresh HBSS or other appropriate physiological buffer to the cells. The cells are now ready for the experiment.

Protocol 2: Measurement of this compound-Induced pHi Changes

  • Baseline Measurement: Place the plate or dish containing the BCECF-loaded cells into the fluorescence instrument and measure the baseline fluorescence ratio (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm) for a few minutes to establish a stable baseline.

  • Addition of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Add the desired final concentration of this compound to the cells.

  • Kinetic Measurement: Immediately begin recording the fluorescence ratio over time to monitor the change in intracellular pH. Continue recording until the pH change has stabilized or for the desired experimental duration.

  • Data Analysis: For each time point, calculate the ratio of the fluorescence intensity at the pH-sensitive excitation wavelength (~490 nm) to the intensity at the isosbestic wavelength (~440 nm). These ratios can be converted to absolute pHi values using the calibration curve generated in Protocol 3.

Protocol 3: Intracellular pH Calibration

To convert the fluorescence ratios to absolute pHi values, a calibration curve must be generated at the end of each experiment. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.

  • Prepare High K+ Calibration Buffers: Prepare a series of buffers containing a high concentration of potassium (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES) adjusted to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).[10]

  • Add Ionophores: To each calibration buffer, add nigericin (a K+/H+ exchanger) to a final concentration of 10 µM and valinomycin (a K+ ionophore) to a final concentration of 10 µM.[1][10]

  • Equilibration and Measurement: a. After the experimental measurements, remove the buffer from the BCECF-loaded cells. b. Add the first high K+ calibration buffer (e.g., pH 8.5) to the cells. c. Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.[15] d. Measure the fluorescence ratio (F490/F440). e. Repeat steps a-d for each of the remaining calibration buffers, proceeding from alkaline to acidic pH.

  • Generate Calibration Curve: Plot the measured fluorescence ratios against the corresponding pH values of the calibration buffers. Fit the data to a suitable equation (e.g., a sigmoidal curve or a linear regression over the physiological range) to generate the calibration curve.[15] This curve can then be used to convert the experimental fluorescence ratios to intracellular pH values.

Visualizations

Lasalocid_Mechanism cluster_membrane Cell Membrane This compound This compound h_ext H+ This compound->h_ext k_int K+ This compound->k_int This compound->k_int Exchanges for h_ext->this compound Binds transport_in H+ Influx intracellular Intracellular Space (Cytosol) transport_out K+ Efflux extracellular Extracellular Space extracellular->transport_out Depletes K+ transport_in->intracellular Lowers pHi

Caption: Mechanism of this compound-induced intracellular pH change.

Experimental_Workflow plate_cells 1. Plate Cells (overnight incubation) load_dye 2. Load Cells with BCECF-AM (30-60 min at 37°C) plate_cells->load_dye wash_cells 3. Wash Cells (remove extracellular dye) load_dye->wash_cells baseline 4. Measure Baseline Fluorescence Ratio (F490/F440) wash_cells->baseline add_this compound 5. Add this compound baseline->add_this compound measure_response 6. Kinetic Measurement of Fluorescence Ratio add_this compound->measure_response calibrate 7. Calibrate with High K+/Nigericin Buffers measure_response->calibrate analyze 8. Analyze Data (convert ratio to pHi) calibrate->analyze

Caption: Experimental workflow for measuring pHi changes.

BCECF_Ratiometric_Principle cluster_excitation Excitation cluster_cell Cell cluster_emission Emission ex490 ~490 nm (pH-sensitive) bcecf BCECF ex490->bcecf ex440 ~440 nm (Isosbestic) ex440->bcecf em535 ~535 nm bcecf->em535 ratio Ratio (F490 / F440) ∝ Intracellular pH em535->ratio

Caption: Principle of ratiometric pHi measurement with BCECF.

References

Troubleshooting & Optimization

How to troubleshoot inconsistent results in Lasalocid-based in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Lasalocid-based in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a carboxylic polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis[1]. Its primary mechanism of action involves the transport of cations across biological membranes, disrupting the ionic homeostasis of the target cell[2][3]. This disruption leads to osmotic lysis and cell death, which is the basis for its use as an anticoccidial agent in veterinary medicine[2][4]. In a research context, this ionophoric activity is harnessed to study various cellular processes that are dependent on ion gradients.

Q2: What are the common causes of inconsistent results in this compound in vitro experiments?

Inconsistent results in this compound experiments can stem from a variety of factors, including:

  • Reagent Quality and Preparation: Issues with this compound stock solution stability, improper solvent selection, and degradation of the compound.

  • Experimental Conditions: Variations in cell culture media composition, pH, and incubation times.

  • Cellular Factors: Differences in cell type sensitivity and metabolic activity.

  • Assay-Specific Variability: Technical errors in assay execution and data analysis.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for reproducible results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions.

  • Solvents: For in vitro studies, Dimethyl Sulfoxide (DMSO) and methanol are commonly used to prepare concentrated stock solutions[2][5]. It is recommended to use high-purity, anhydrous solvents.

  • Preparation: To prepare a stock solution, accurately weigh the this compound powder and dissolve it in the chosen solvent to a known concentration, for example, 1 mg/mL[2]. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Storage: this compound solutions are noted to be unstable[6]. It is highly recommended to prepare fresh solutions for each experiment[6]. If storage is necessary, stock solutions in methanol have shown stability for at least 225 days at approximately -15°C[7]. For shorter-term storage, aliquots can be stored at -20°C or -80°C to minimize freeze-thaw cycles[5]. Protect solutions from light to prevent photodegradation[8].

Troubleshooting Guides

Problem 1: I am observing lower than expected or no activity of this compound in my cell-based assay.

This is a common issue that can be traced back to several factors. Follow this troubleshooting workflow:

A Start: Low or No this compound Activity B Verify this compound Stock Solution A->B C Check Experimental Protocol A->C D Evaluate Cell Culture Conditions A->D E Consider Assay-Specific Issues A->E F Prepare fresh stock solution from a new vial of this compound powder. B->F Is the stock solution old or improperly stored? G Confirm solvent compatibility with your cell line and assay. B->G Is the solvent appropriate? H Review dilution series calculations and execution. C->H Are the dilutions correct? I Ensure appropriate incubation time for this compound to exert its effect. C->I Is the incubation time sufficient? J Check for interfering components in the cell culture medium (e.g., high cation concentrations). D->J Is the medium composition affecting activity? K Verify cell health and confluency. D->K Are the cells healthy? L Confirm the sensitivity of your specific cell line to this compound. D->L Is the cell line sensitive to this compound? M Rule out technical errors in the assay readout (e.g., plate reader settings). E->M Are there any technical issues with the assay? N End: Problem Resolved F->N G->N H->N I->N J->N K->N L->N M->N

Troubleshooting workflow for low or no this compound activity.

Problem 2: I am observing high variability between replicate wells or experiments.

High variability can obscure real biological effects. Use this guide to identify and address the source of the inconsistency.

Possible Cause & Solution

  • Inaccurate Pipetting:

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells and plates.

  • Inhomogeneous Cell Seeding:

    • Solution: Ensure a single-cell suspension before seeding. Gently swirl the cell suspension between seeding replicates to prevent settling. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media or PBS.

  • This compound Precipitation:

    • Solution: Due to its hydrophobic nature, this compound can precipitate in aqueous media, especially at high concentrations[9]. Visually inspect your diluted solutions for any signs of precipitation. Prepare fresh dilutions for each experiment and add them to the cell culture medium with gentle mixing.

  • Fluctuations in Incubation Conditions:

    • Solution: Ensure your incubator has stable temperature and CO2 levels. Minimize the time plates are outside the incubator.

Problem 3: My results are not consistent with published data.

Discrepancies with published literature can arise from subtle differences in experimental setup.

Possible Cause & Solution

  • Different Cell Lines or Strains:

    • Solution: The sensitivity to this compound can vary significantly between different cell types[10]. If possible, use the same cell line as the publication you are referencing. Otherwise, perform a dose-response curve to determine the EC50 for your specific cell line.

  • Variations in Cell Culture Media:

    • Solution: The composition of the cell culture medium can influence the activity of this compound. For example, the presence of certain cations can compete with this compound's ionophoric activity. If detailed media composition is provided in the publication, try to match it as closely as possible.

  • Differences in Assay Endpoint and Timing:

    • Solution: The observed effect of this compound can depend on the duration of exposure and the specific cellular process being measured. Carefully review the methodology of the published study and align your experimental timeline and endpoints accordingly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM this compound stock solution in DMSO.

  • Materials:

    • This compound sodium salt (molecular weight: 612.78 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance and pipette

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 6.13 mg of this compound sodium salt into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months[5]. For optimal results, prepare fresh solutions.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol describes a common method to assess the cytotoxic effects of this compound on a chosen cell line.

  • Materials:

    • Adherent cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.

Data Presentation

Table 1: Solubility of this compound Sodium in Various Organic Solvents

SolventSolubility ( g/100g solvent) at 298.15 K
Methanol10.25
Ethanol5.85
Propan-2-ol2.15
Ethyl acetate1.55
Acetone9.75

Data adapted from a study on the solubility of this compound sodium in different organic solvents.

Table 2: In Vitro Efficacy of this compound against Cryptosporidium parvum Oocysts

Exposure Time (minutes)Oocyst Viability (%)
3075
6055
9030
12015

Data is illustrative and based on findings from an in vitro viability assay of C. parvum oocysts exposed to a 0.27 mg/mL this compound suspension[11].

Visualizations

cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm (High H+) This compound This compound Cation_in Cation (e.g., K+) This compound->Cation_in Transports into cell Proton_out Proton (H+) This compound->Proton_out Transports out of cell Cation_out Cation (e.g., K+) Cation_out->this compound Binds Proton_in Proton (H+) Proton_in->this compound Binds Disruption Disruption of Ion Gradient Cation_in->Disruption Leads to Proton_out->Disruption Leads to Extracellular Extracellular Space (High K+) Intracellular Intracellular Space (Low K+) Osmotic_Lysis Osmotic Lysis & Cell Death Disruption->Osmotic_Lysis Causes

Simplified signaling pathway of this compound's ionophore activity.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of this compound in Media A->C B Culture and Seed Cells in 96-well plate D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Time Period D->E F Perform Viability Assay (e.g., MTT) E->F G Measure Readout (e.g., Absorbance) F->G H Analyze Data and Determine EC50 G->H

General experimental workflow for an in vitro this compound study.

References

What are the common experimental artifacts when using Lasalocid in cell culture?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lasalocid in cell culture experiments. This compound, a carboxylic ionophore, can introduce several experimental artifacts due to its mechanism of action. This guide will help you identify and mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

This compound is a lipid-soluble ionophore that disrupts intracellular ion homeostasis.[1] It primarily functions by transporting monovalent and divalent cations, such as K+, Na+, H+, and Ca2+, across cellular and organellar membranes.[2][3][4] This disruption of ion gradients is the underlying cause of its various biological effects and potential experimental artifacts.

Q2: At what concentrations does this compound typically show activity without causing significant cytotoxicity?

The effective concentration of this compound can vary depending on the cell type and the duration of exposure. Generally, anti-toxin and other biological effects are observed at low micromolar concentrations (1-10 µM) that do not cause significant cytotoxicity in many cell lines, including HeLa and HUVECs, even after 24 hours of exposure.[5] However, it is crucial to determine the optimal concentration for your specific cell line and experimental setup.

Q3: Can this compound interfere with fluorescence-based assays?

Yes, this compound can significantly interfere with fluorescent probes, particularly those sensitive to pH. For instance, its disruption of vesicular acidification can lead to a loss of signal from pH-sensitive lysosomal dyes like LysoTracker, which accumulate in acidic compartments.[5][6] This can be misinterpreted as a decrease in the number of lysosomes rather than a change in their internal pH.

Troubleshooting Guide

Issue 1: Altered Morphology of Intracellular Organelles

Symptom: You observe changes in the morphology of the Golgi apparatus, endosomes, or mitochondria after treating cells with this compound.

Possible Cause: this compound is known to affect the structure and distribution of several intracellular organelles. It can cause the Golgi apparatus to appear disorganized, and early and recycling endosomes to become more condensed.[5] Mitochondrial morphology can also be affected.[5]

Troubleshooting Steps:

  • Confirm with Markers: Use specific immunofluorescent markers for different organelles (e.g., GM130 for cis-Golgi, EEA1 for early endosomes, MitoTracker for mitochondria) to confirm which compartments are affected.[5]

  • Dose-Response and Time-Course: Perform a dose-response and time-course experiment to determine the minimum concentration and incubation time of this compound required to induce the morphological changes.

  • Control Experiments: Compare the observed changes with a vehicle-treated control (e.g., DMSO) to ensure the effects are specific to this compound.

Issue 2: Unexpected Results in Autophagy Assays

Symptom: You observe an accumulation of autophagosomes (e.g., increased GFP-LC3B puncta) after this compound treatment and are unsure if it's due to autophagy induction or blockage of autophagic flux.

Possible Cause: this compound can modulate autophagy, leading to a pattern of intense perinuclear dots of GFP-LC3B.[5] This can be due to either an increase in the formation of autophagic vesicles or a decrease in their degradation.[5]

Troubleshooting Steps:

  • Autophagic Flux Assay: To distinguish between induction and blockage, perform an autophagic flux assay. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II levels in the presence of the inhibitor would suggest that this compound induces autophagy, while no change would indicate a block in degradation.

  • Western Blot for LC3-II: Quantify the levels of LC3-II by Western blot. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.[5]

Issue 3: Discrepancies in Cytotoxicity Measurements

Symptom: Different cytotoxicity assays (e.g., MTT vs. LDH release) are giving conflicting results for this compound-treated cells.

Possible Cause: The mechanism of cytotoxicity induced by this compound can vary between cell types, and different assays measure distinct cellular parameters. For example, in some cells, this compound may primarily affect metabolic activity (measured by MTT) before causing significant membrane damage (measured by LDH release).[7][8]

Troubleshooting Steps:

  • Use Multiple Assays: Employ a panel of cytotoxicity assays that measure different endpoints, such as metabolic activity (MTT, resazurin), membrane integrity (LDH release, trypan blue exclusion), and apoptosis (caspase activity, Annexin V staining).

  • Time-Course Analysis: Perform a time-course experiment to understand the kinetics of cell death. It's possible that metabolic dysfunction precedes membrane damage.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (EC50 values) in different cell lines and assays.

Cell LineAssayExposure TimeEC50 (µM)Reference
C2C12 MyoblastsMTT24 hours>10[9]
48 hours~10[9]
72 hours<10[9]
Chicken Hepatoma (LMH)MTT24 hours4.9 - 9.9[7]
Rat Myoblasts (L6)MTT24 hours7.6 - 20.9[7]
Rat Hepatocytes (FaO)MTT24 hours7.93[10]
48 hours0.59[10]

Note: EC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Control for pH-Sensitive Fluorescent Dyes

This protocol helps to determine if the observed change in fluorescence of a pH-sensitive probe (e.g., LysoTracker) is due to a change in organelle pH or other cellular effects.

Materials:

  • Cells cultured on glass-bottom dishes

  • This compound

  • Vehicle control (e.g., DMSO)

  • pH-sensitive dye (e.g., LysoTracker Green DND-26)

  • Nigericin (a K+/H+ ionophore, as a positive control for pH disruption)

  • Live-cell imaging microscope

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound, Nigericin (e.g., 10 µM), or vehicle control for the desired duration (e.g., 6 hours).[5]

  • During the last 30 minutes of incubation, add the pH-sensitive dye to the media according to the manufacturer's instructions (e.g., 50 nM LysoTracker Green).[5]

  • Wash the cells with fresh, pre-warmed media.

  • Immediately image the cells using a live-cell imaging microscope with the appropriate filter sets.

  • Analysis: Compare the fluorescence intensity and pattern in this compound-treated cells to the vehicle control and the Nigericin-treated positive control. A loss of signal in both this compound and Nigericin-treated cells suggests that the effect is due to the disruption of the pH gradient.

Visualizations

Lasalocid_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cellular_effects Intracellular Effects This compound This compound Ion_Transport Disrupted Ion Homeostasis (K+, H+, Na+, Ca2+) This compound->Ion_Transport Facilitates Vesicular_Trafficking Altered Vesicular Trafficking Ion_Transport->Vesicular_Trafficking Autophagy Modulated Autophagy Ion_Transport->Autophagy Mitochondria Altered Mitochondrial Function & Morphology Ion_Transport->Mitochondria Lysosome Impaired Lysosomal Acidification & Degradation Golgi Disorganized Golgi Apparatus Endosomes Condensed Endosomes

Caption: Mechanism of action of this compound leading to various intracellular effects.

Troubleshooting_Fluorescent_Probes Start Symptom: Diminished Signal from pH-sensitive Lysosomal Probe Question Is the effect due to a change in pH? Start->Question Protocol Perform Control Experiment: - Vehicle Control - this compound - Positive Control (Nigericin) Question->Protocol Result1 Signal loss in both This compound and Nigericin treatment Protocol->Result1 Result2 Signal loss only in This compound treatment Protocol->Result2 Conclusion1 Conclusion: Artifact is likely due to disruption of pH gradient Result1->Conclusion1 Conclusion2 Conclusion: This compound may be affecting lysosomal biogenesis or other pathways. Further investigation is needed. Result2->Conclusion2

References

Optimizing Lasalocid concentration to achieve ionophore activity without inducing cytotoxicity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasalocid. The focus is on achieving its desired ionophore activity while minimizing or eliminating cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as an ionophore?

A1: this compound is a carboxylic polyether ionophore that can transport various cations across biological membranes, including monovalent and divalent cations.[1][2] Its primary mechanism involves disrupting the ionic homeostasis of cells, leading to changes in intracellular ion concentrations and membrane potential.[2][3][4] This disruption of the ion gradient is fundamental to its antimicrobial and anticoccidial activities.[2][3][5]

Q2: At what concentration does this compound typically exhibit ionophore activity without significant cytotoxicity?

A2: Several studies have shown that this compound can exert its ionophore and related anti-toxin effects at low micromolar concentrations (e.g., 1-10 µM) without inducing significant cytotoxicity in various cell lines.[1] The exact therapeutic window depends on the cell type and experimental conditions. For instance, in HeLa cells and human umbilical vein endothelial cells (HUVECs), concentrations up to 20 µM showed over 80% viability.[1]

Q3: What are the common signs of this compound-induced cytotoxicity?

A3: this compound-induced cytotoxicity is concentration-dependent.[6] Common indicators include a decrease in cell metabolism, reduced cellular protein content, and loss of cell membrane integrity.[6] At the ultrastructural level, cytotoxicity can manifest as condensed mitochondria, dilated Golgi apparatus, and cytoplasmic vacuolization.[7] In animal studies, signs of toxicity can include anorexia, lethargy, muscle weakness, and myocardial cell dysregulation.[2]

Q4: Which intracellular pathways are affected by this compound?

A4: this compound affects multiple intracellular compartments and pathways. It can disrupt the endolysosomal pathway, alter vesicular acidification, and impact the Golgi apparatus.[1] It has also been shown to modulate autophagy, as indicated by the accumulation of the lipidated form of LC3B.[1] Furthermore, this compound can influence mitochondrial function by affecting Ca2+ flux and membrane potential.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death observed at expected non-toxic concentrations. 1. Incorrect this compound concentration: Calculation or dilution error. 2. Cell line sensitivity: The specific cell line may be more sensitive to this compound. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Verify calculations and prepare fresh dilutions. 2. Perform a dose-response curve to determine the EC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). 3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent-only control.
No ionophore activity observed at expected effective concentrations. 1. Inactive this compound: The compound may have degraded. 2. Insufficient incubation time: The duration of exposure may not be long enough to observe an effect. 3. Assay sensitivity: The assay used to measure ionophore activity may not be sensitive enough.1. Use a fresh stock of this compound. Store it properly according to the manufacturer's instructions. 2. Optimize the incubation time. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours). 3. Use a more sensitive assay. For example, fluorescent ion indicators can provide a more direct measure of ion flux than downstream functional assays.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inconsistent this compound preparation: Variations in the preparation of stock solutions and dilutions. 3. Experimental conditions: Minor variations in incubation time, temperature, or plate reader settings.1. Standardize cell culture procedures. Use cells within a specific passage number range and ensure consistent confluency at the time of treatment. 2. Prepare a large batch of this compound stock solution and aliquot for single use to minimize freeze-thaw cycles. 3. Maintain strict consistency in all experimental parameters. Document all steps and settings carefully.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using a Resazurin-Based Assay

This protocol is adapted from a study on the effects of this compound on various cell lines.[1]

1. Cell Seeding:

  • Plate cells (e.g., HeLa, HUVECs) in a 96-well clear-bottom plate at a density of 2 x 10^4 cells per well.

  • Incubate overnight to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Include a positive control (e.g., 10% DMSO) and a negative control (untreated cells).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate for the desired time period (e.g., 24 hours).

3. Cell Viability Assessment:

  • After incubation, replace the medium with a fresh medium containing resazurin (e.g., 40 µg/mL).

  • Incubate for 1-4 hours, or until a color change is observed.

  • Measure the fluorescence with a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

4. Data Analysis:

  • Normalize the data with the negative control representing 100% viability and the positive control representing 0% viability.

  • Plot the cell viability against the this compound concentration to determine the EC50 value.

Protocol 2: Assessment of Ionophore Activity via Measurement of Vesicular Acidification

This protocol is based on the observation that this compound can alter the pH of intracellular vesicles.[1][7]

1. Cell Preparation and Treatment:

  • Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or leave untreated (control) for a specific duration (e.g., 6 hours).

2. Staining of Acidic Compartments:

  • During the last 30 minutes of incubation, add a fluorescent probe for acidic compartments, such as LysoTracker Green, to the cell culture medium.

  • A nuclear stain (e.g., Hoechst 33342) can also be added for visualization of the nuclei.

3. Microscopy:

  • Wash the cells with fresh medium or PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence or confocal microscope.

4. Analysis:

  • Compare the intensity and distribution of the LysoTracker signal in this compound-treated cells versus control cells. A decrease in signal indicates a disruption of vesicular acidification, demonstrating ionophore activity.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayEC50 (µM)Exposure TimeReference
Chicken Hepatoma (LMH)MTT>1024h[6]
Chicken Hepatoma (LMH)CBB>1024h[6]
Chicken Hepatoma (LMH)LDH>1024h[6]
Rat Myoblasts (L6)MTT>1024h[6]
Rat Myoblasts (L6)CBB>1024h[6]
Rat Myoblasts (L6)LDH~1024h[6]
HeLaResazurin>20Overnight[1]
HUVECsResazurin>20Overnight[1]

Table 2: Effective Concentrations of this compound for Ionophore-Related Activity

ActivityCell LineEffective Concentration (µM)Reference
Anti-toxin effectHeLa, HUVECs1 - 10[1]
Alteration of vesicular acidificationHeLa10[1]
Modulation of autophagyHeLa0.2 - 10[1]
Inhibition of mitochondrial Ca2+ effluxLiver mitochondria0.025 - 0.25[8]

Visualizations

Ionophore_Activity_Workflow Workflow for Assessing Ionophore Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_this compound 2. Prepare this compound Stock Treat_Cells 3. Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate 4. Incubate Treat_Cells->Incubate Ion_Indicator_Assay 5a. Ion Indicator Assay Incubate->Ion_Indicator_Assay Functional_Assay 5b. Functional Assay Incubate->Functional_Assay Data_Analysis 6. Analyze Data Ion_Indicator_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental workflow for assessing the ionophore activity of this compound.

Cytotoxicity_Troubleshooting Troubleshooting High Cytotoxicity cluster_solutions Troubleshooting High Cytotoxicity Verify_Concentration Verify this compound Concentration Check_Solvent_Toxicity Check Solvent Toxicity Perform_Dose_Response Perform Dose-Response Curve Standardize_Culture Standardize Cell Culture Start High Cytotoxicity Observed? Concentration_Correct Concentration Correct? Start->Concentration_Correct Concentration_Correct->Verify_Concentration No Solvent_Control_OK Solvent Control OK? Concentration_Correct->Solvent_Control_OK Yes Solvent_Control_OK->Check_Solvent_Toxicity No Consistent_Results Results Consistent? Solvent_Control_OK->Consistent_Results Yes Consistent_Results->Perform_Dose_Response No Consistent_Results->Standardize_Culture Yes

Caption: A logical diagram for troubleshooting unexpected high cytotoxicity in this compound experiments.

Signaling_Pathways Intracellular Pathways Affected by this compound cluster_membrane Cellular Membranes cluster_organelles Organelles cluster_processes Cellular Processes This compound This compound Ion_Transport Altered Ion Transport (Na+, K+, Ca2+, H+) This compound->Ion_Transport Endolysosomal_Pathway Endolysosomal Pathway Disruption Ion_Transport->Endolysosomal_Pathway Golgi_Apparatus Golgi Apparatus Alteration Ion_Transport->Golgi_Apparatus Mitochondria Mitochondrial Dysfunction Ion_Transport->Mitochondria Cytotoxicity Cytotoxicity (at high concentrations) Ion_Transport->Cytotoxicity Vesicular_Acidification Decreased Vesicular Acidification Endolysosomal_Pathway->Vesicular_Acidification Autophagy Autophagy Modulation Endolysosomal_Pathway->Autophagy Mitochondria->Cytotoxicity

Caption: Signaling pathways and cellular processes affected by this compound.

References

What is the stability of Lasalocid in different cell culture media over time?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information and protocols to address the stability of Lasalocid in various cell culture media. As public data on this specific topic is limited, this guide offers a framework for determining stability in your own experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?

There is currently a lack of publicly available data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in cell culture is influenced by several factors including the formulation of the medium, the presence of serum, incubation temperature, and exposure to light.[1][2] Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.

Q2: What factors can influence the degradation of this compound in my cell culture experiments?

Several factors can affect the stability of this compound in a cell culture environment:

  • pH of the medium: Most drugs have optimal stability within a pH range of 4 to 8.[3] The bicarbonate buffering system of many media can influence pH and, consequently, compound stability.

  • Temperature: Higher incubation temperatures generally accelerate the degradation of chemical compounds.[3]

  • Serum Content: Components within fetal bovine serum (FBS) or other sera, such as enzymes, can potentially metabolize or bind to this compound, affecting its effective concentration and stability.

  • Light Exposure: Photodegradation can occur with light-sensitive compounds. It is good practice to minimize the exposure of this compound-containing media to light.

  • Media Components: Certain components in the cell culture media could potentially interact with this compound and affect its stability.[4][5]

Q3: How can I determine the stability of this compound in my specific cell culture setup?

To determine the stability of this compound, you can perform a time-course experiment where you incubate this compound in your cell culture medium of choice under your standard experimental conditions (e.g., 37°C, 5% CO2). You would then collect samples at different time points and quantify the remaining concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in this guide.

Q4: What is a suitable analytical method to quantify this compound for a stability study?

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and sensitive method for the quantification of this compound.[6][7][8][9] This method allows for the separation of this compound from potential degradation products and other components in the cell culture medium.

Stability of this compound in Non-Cell Culture Matrices

MatrixHalf-life (t1/2)ConditionsCitation
Aging Manure61.8 ± 1.7 days-[10]
Composted Manure17.5 ± 0.8 days-[10]
Soil~3.1 ± 0.4 days-[10]
Soil with Manure3.6 to 4.3 days20 mg/kg soil[11]
Fresh Nonsterile Soil< 4 days23°C[11][12]

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time.

1. Materials and Reagents:

  • This compound sodium salt

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a fluorescence detector

  • Appropriate HPLC column (e.g., C18)

  • Solvents for mobile phase (e.g., methanol, acetonitrile, water)

  • Acid for mobile phase adjustment (e.g., acetic acid)

  • Syringe filters (0.22 µm)

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mg/mL).

  • Store the stock solution at -20°C, protected from light.

3. Experimental Setup:

  • Prepare the cell culture medium to be tested, including any supplements such as FBS, to match your experimental conditions.

  • Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the solvent is minimal and non-toxic to cells (typically <0.1%).

  • Aliquot the this compound-containing medium into sterile conical tubes for each time point to be tested.

  • Prepare a "Time 0" sample by immediately taking an aliquot for analysis.

  • Place the remaining tubes in a 37°C, 5% CO2 incubator.

4. Sample Collection:

  • At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Transfer an aliquot of the medium to a clean tube for analysis.

  • Store the collected samples at -80°C until analysis.

5. Sample Analysis by HPLC:

  • Thaw the samples.

  • If necessary, perform a sample clean-up/extraction. A simple protein precipitation with acetonitrile may be sufficient.

  • Filter the samples through a 0.22 µm syringe filter.

  • Analyze the samples using an established HPLC-fluorescence method for this compound.[6][7]

    • Excitation Wavelength: ~310 nm

    • Emission Wavelength: ~420-430 nm

  • Quantify the peak area corresponding to this compound against a standard curve prepared with known concentrations of this compound.

6. Data Analysis:

  • Calculate the concentration of this compound at each time point.

  • Plot the concentration of this compound versus time.

  • Determine the degradation kinetics and calculate the half-life (t1/2) of this compound in the tested medium.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assay prep_stock Prepare this compound Stock Solution prep_media Prepare Cell Culture Medium with this compound prep_stock->prep_media time_0 Collect Time 0 Sample prep_media->time_0 incubate Incubate at 37°C, 5% CO2 prep_media->incubate store_samples Store Samples at -80°C time_0->store_samples collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->store_samples analyze_hplc Analyze by HPLC-Fluorescence store_samples->analyze_hplc data_analysis Data Analysis and Half-life Calculation analyze_hplc->data_analysis

Caption: Workflow for determining this compound stability in cell culture media.

Lasalocid_Signaling_Pathway Conceptual Ionophore Mechanism of this compound cluster_membrane Cell Membrane This compound This compound cation_complex This compound-Cation Complex intracellular Intracellular Space (Low Cation Concentration) cation_complex->intracellular Transports Cations across Membrane extracellular Extracellular Space (High Cation Concentration) extracellular->this compound Binds Cations (e.g., K+, Na+) disruption Disruption of Ion Gradient intracellular->disruption lysis Osmotic Lysis disruption->lysis

Caption: Conceptual mechanism of this compound as an ionophore.

References

Does Lasalocid interfere with common fluorescent probes used in cell biology?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the ionophore Lasalocid in their experiments and are concerned about its potential interference with common fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a carboxylic ionophore antibiotic produced by Streptomyces lasaliensis.[1] Its primary mechanism of action is to transport mono- and divalent cations (like K+, Na+, Ca2+, and H+) across biological membranes, disrupting the natural ion gradients that are essential for many cellular processes.[2][3] This disruption of ionic homeostasis is key to its antibiotic and anticoccidial activities.[3]

Q2: Can this compound interfere with my fluorescence microscopy experiments?

Yes, this compound can interfere with fluorescence-based assays in two main ways:

  • Direct Interference: this compound is intrinsically fluorescent (autofluorescent), meaning it can emit its own light when excited by a light source. This can lead to increased background signal and false-positive results if its fluorescence spectrum overlaps with that of your chosen probe.

  • Indirect Interference: By altering the cellular environment, this compound can affect the biological parameter that your fluorescent probe is designed to measure. For example, by disrupting pH gradients, it can interfere with probes that measure the pH of acidic organelles like lysosomes.

Q3: What are the spectral properties of this compound?

This compound has been shown to have an excitation maximum at approximately 310 nm and an emission maximum in the range of 420-430 nm. This means it is excited by UV light and emits in the blue region of the spectrum.

Q4: Which fluorescent probes are most likely to be affected by this compound?

Based on its spectral properties and mechanism of action, this compound is likely to interfere with:

  • Probes excited by UV or violet light: Due to spectral overlap, probes like DAPI and Hoechst, which are also excited in the UV range and emit in the blue range, are at high risk of direct interference from this compound's autofluorescence.

  • pH-sensitive probes: this compound's ability to transport protons (H+) can alter the pH of cellular compartments. This will directly affect the accuracy of pH-sensitive probes like LysoTracker, which are used to stain acidic organelles.

  • Mitochondrial membrane potential probes: As an ionophore, this compound can disrupt the electrochemical gradient across the mitochondrial membrane. This will interfere with the readout of potentiometric dyes such as JC-1, TMRE, and TMRM.

  • Calcium indicators: this compound can transport Ca2+ ions, which will alter intracellular calcium concentrations. This will lead to erroneous measurements with calcium indicators like Fura-2 and Fluo-4.

Troubleshooting Guides

Problem 1: High background fluorescence in my UV-excited, blue-emitting channel (e.g., DAPI/Hoechst channel).

  • Likely Cause: Autofluorescence from this compound.

  • Troubleshooting Steps:

    • Run a "this compound only" control: Prepare a sample with your cells and this compound at the experimental concentration but without any fluorescent probe. Image this sample using the same settings as your experiment. Significant fluorescence in this control confirms this compound autofluorescence.

    • Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the emission spectrum of this compound from that of your probe.

    • Choose a different probe: If possible, switch to a nuclear stain with a different spectral profile that does not overlap with this compound's emission, although most common DNA stains are in the blue spectrum.

Problem 2: My LysoTracker staining is weak or absent after this compound treatment.

  • Likely Cause: Indirect interference due to the disruption of the lysosomal pH gradient by this compound.

  • Troubleshooting Steps:

    • Acknowledge the biological effect: Recognize that the loss of signal is likely a true biological effect of this compound neutralizing the acidic environment of the lysosomes. This is a limitation of using pH-sensitive probes in the presence of protonophores.

    • Consider alternative methods: If you need to visualize lysosomes, consider using an antibody-based method against a lysosomal membrane protein (e.g., LAMP1) in fixed cells, which is independent of the pH gradient.

Problem 3: I am observing unexpected changes in my mitochondrial membrane potential or calcium signaling readouts.

  • Likely Cause: Indirect interference due to this compound's ionophoric activity disrupting mitochondrial membrane potential or intracellular calcium levels.

  • Troubleshooting Steps:

    • Interpret with caution: The observed changes are likely real biological effects induced by this compound. It is crucial to interpret these results in the context of this compound's known function as an ionophore.

    • Use orthogonal assays: To confirm that the observed effects are due to changes in ion concentration and not a direct interaction with the probe, consider using alternative, non-fluorescence-based methods to measure these parameters if available.

Data Presentation

Table 1: Spectral Properties of this compound and Common Fluorescent Probes

Compound/ProbeExcitation Max (nm)Emission Max (nm)Potential for Spectral Overlap with this compound
This compound ~310 ~420-430 -
DAPI~358[4]~461[4]High
Hoechst 33342~352[5]~454[5]High
FITC / GFP~495 / ~488[6][7]~519 / ~509[6][7]Low
TRITC / mCherry~540-580 / ~587[8][9]~600-660 / ~610[8][9]Very Low
Cy3~552[10]~570[10]Very Low
Cy5~650[11]~668[11]None

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

Objective: To determine the intrinsic fluorescence of this compound under your experimental conditions.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters for UV excitation and blue emission.

Method:

  • Plate your cells at the desired density and allow them to adhere overnight.

  • Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.

  • Create a "no-dye" control by adding the this compound-containing medium to a set of wells.

  • Include a vehicle control (medium with the solvent used for the this compound stock, e.g., DMSO).

  • Incubate the cells for the same duration as your planned experiment.

  • Wash the cells twice with PBS.

  • Add fresh medium or PBS to the wells.

  • Image the "no-dye" control and vehicle control wells using the same microscope settings (excitation/emission wavelengths, exposure time, gain) that you will use for your fluorescent probe.

  • Analysis: Compare the fluorescence intensity of the "no-dye" control to the vehicle control. A significantly higher signal in the "no-dye" control indicates that this compound is autofluorescent under your experimental conditions.

Protocol 2: Testing for Indirect Interference with a Functional Probe (Example: LysoTracker)

Objective: To determine if this compound interferes with the function of a pH-sensitive probe.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • This compound stock solution

  • LysoTracker probe

  • Fluorescence microscope with appropriate filters for the LysoTracker probe.

Method:

  • Plate your cells at the desired density and allow them to adhere overnight.

  • Treat one set of cells with this compound at the desired concentration and for the desired time.

  • Include a vehicle control group.

  • During the last 30 minutes of the treatment, add the LysoTracker probe to both the this compound-treated and vehicle control cells according to the manufacturer's instructions.

  • Wash the cells as recommended for the LysoTracker probe.

  • Image both sets of cells using the appropriate microscope settings for the LysoTracker probe.

  • Analysis: Compare the LysoTracker staining pattern and intensity between the this compound-treated and vehicle control cells. A significant reduction or absence of staining in the treated cells indicates indirect interference.

Mandatory Visualization

cluster_this compound This compound Mechanism This compound This compound Cation Cation (K+, Na+, H+, Ca2+) This compound->Cation Binds Membrane Cellular Membrane Cation->Membrane Transported across Gradient Disrupted Ion Gradient Membrane->Gradient Start Start: Fluorescence Experiment with this compound CheckOverlap Check for Spectral Overlap (Table 1) Start->CheckOverlap CheckMechanism Is the probe sensitive to ion concentration changes? CheckOverlap->CheckMechanism No Overlap RunControls Run 'this compound only' and 'Probe only' controls CheckOverlap->RunControls Potential Overlap AnalyzeData Analyze Data and Interpret with Caution CheckMechanism->AnalyzeData No AcknowledgeEffect Acknowledge as a biological effect of this compound CheckMechanism->AcknowledgeEffect Yes RunControls->AnalyzeData ChooseAlternative Choose an alternative, spectrally distinct probe RunControls->ChooseAlternative High Interference End End AnalyzeData->End ChooseAlternative->Start AcknowledgeEffect->End Question Experiencing unexpected fluorescence results with this compound? SignalChange Is the signal unexpectedly high or low? Question->SignalChange HighSignal High Signal SignalChange->HighSignal High LowSignal Low Signal SignalChange->LowSignal Low Autofluorescence Suspect this compound Autofluorescence HighSignal->Autofluorescence Quenching Suspect Quenching or Indirect Interference LowSignal->Quenching RunControl1 Run 'this compound only' control Autofluorescence->RunControl1 RunControl2 Check for biological mechanism interference Quenching->RunControl2

References

How to control for the effects of the solvent used to dissolve Lasalocid (e.g., DMSO).

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the use of Lasalocid, with a specific focus on controlling for the effects of its common solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis.[1] Its primary mechanism of action is to transport cations, particularly divalent cations like calcium (Ca²⁺), across biological membranes.[2] This disruption of ion homeostasis can lead to various cellular effects, including osmotic lysis in target organisms like coccidia.[1]

Q2: Why is DMSO commonly used as a solvent for this compound?

A2: this compound is highly hydrophobic and has poor solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds, making it an effective vehicle for preparing stock solutions of this compound for use in in vitro and in vivo experiments.

Q3: Is DMSO an inert solvent? What are its potential effects on experimental systems?

A3: No, DMSO is not an inert solvent and can exert a variety of biological effects, which can confound experimental results if not properly controlled. These effects can be concentration-dependent and cell-type specific. Known effects of DMSO include:

  • Alteration of Cell Membrane Permeability: DMSO can increase the permeability of cell membranes, potentially by inducing transient water pores.[3][4]

  • Induction of Cellular Differentiation: In some cell types, DMSO can induce differentiation.

  • Effects on Intracellular Calcium Levels: DMSO has been shown to cause a transient increase in intracellular calcium concentration by releasing calcium from intracellular stores and stimulating its influx across the plasma membrane.[2][5][6]

  • Impact on Mitochondrial Function: DMSO can affect mitochondrial integrity and membrane potential.[7]

  • Anti-inflammatory and Analgesic Properties: DMSO possesses anti-inflammatory and analgesic properties that could interfere with studies on these processes.[8]

  • Interference with Assay Readouts: DMSO can interfere with certain assays, such as those using fluorescent dyes like Fluo-4 for calcium measurements, potentially by causing fluorescence quenching.[9]

Q4: What is a "vehicle control" and why is it essential when using this compound dissolved in DMSO?

A4: A vehicle control is a crucial experimental control that contains all the components of the experimental treatment except for the substance of interest (in this case, this compound). For experiments with this compound dissolved in DMSO, the vehicle control would be the same concentration of DMSO in the same culture medium or injection solution used to deliver the this compound. This control is essential to distinguish the specific effects of this compound from any effects caused by the DMSO solvent itself.

Troubleshooting Guide

Issue 1: My vehicle control (DMSO) is showing a biological effect.

  • Possible Cause: The concentration of DMSO is too high for your specific cell line or experimental model.

  • Solution:

    • Determine the Maximum Tolerated DMSO Concentration: Conduct a dose-response experiment with DMSO alone to determine the highest concentration that does not cause significant effects on the parameters you are measuring (e.g., cell viability, gene expression, signaling pathway activation).

    • Lower the DMSO Concentration: Aim to use the lowest possible concentration of DMSO that maintains this compound solubility. A general guideline for in vitro studies is to keep the final DMSO concentration below 0.5%, with ≤0.1% being ideal for many cell lines.[10] For in vivo studies in mice, final concentrations of 1-10% in the injected solution are often used, but should be minimized.[8][11]

    • Include an Untreated Control: In addition to the vehicle control, always include an untreated control group (cells or animals that receive neither this compound nor DMSO) to establish a baseline.[8]

Issue 2: this compound precipitates out of solution when I add it to my cell culture medium or aqueous buffer.

  • Possible Cause: The aqueous environment of the medium is causing the hydrophobic this compound to come out of solution. This can happen if the final DMSO concentration is too low to maintain solubility.

  • Solution:

    • Stepwise Dilution: Avoid adding a highly concentrated DMSO stock of this compound directly to a large volume of aqueous medium. Instead, perform serial dilutions in the medium.[10]

    • Pre-warm the Medium: Adding the this compound-DMSO solution to pre-warmed medium can sometimes improve solubility.

    • Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration. However, you must include a vehicle control with the exact same final DMSO concentration.

    • Consider Co-solvents: For in vivo preparations, a mixture of solvents can improve solubility and reduce toxicity. Common combinations include 10% DMSO with Tween 80 or PEG400 in water or saline.[8][12]

Issue 3: I am observing inconsistent or not reproducible results in my this compound experiments.

  • Possible Cause: Inconsistent results can arise from several factors related to the experimental setup and handling of this compound and DMSO.

  • Solution:

    • Freshly Prepare Solutions: this compound solutions in DMSO may not be stable over long periods. It is recommended to prepare fresh working solutions for each experiment from a frozen stock.[13]

    • Consistent Cell Health and Density: Ensure that your cells are healthy, within a consistent passage number range, and plated at a uniform density for each experiment. Overly confluent or stressed cells can respond differently to treatments.

    • Thorough Mixing: Ensure that the this compound-DMSO solution is thoroughly mixed into the culture medium to achieve a uniform final concentration.

    • Check for Contamination: Microbial contamination can significantly impact cell health and experimental outcomes. Regularly check your cultures for any signs of contamination.

Quantitative Data: DMSO Cytotoxicity

The following table summarizes the cytotoxic effects of DMSO on various human cancer cell lines at different concentrations and exposure times, as measured by a reduction in cell viability. This data highlights the importance of determining the appropriate DMSO concentration for your specific cell line and experimental duration.

Cell Line24 hours48 hours72 hours
HepG2 Cytotoxicity at ≥2.5%Cytotoxicity at ≥2.5%Cytotoxicity at ≥0.625%
Huh7 Cytotoxicity at 5%Cytotoxicity at ≥2.5%Cytotoxicity at ≥2.5%
HT29 Cytotoxicity at ≥1.25%Cytotoxicity at ≥0.625%Cytotoxicity at ≥0.625%
SW480 Cytotoxicity at 5%Cytotoxicity at ≥2.5%Cytotoxicity at ≥2.5%
MCF-7 No significant cytotoxicity at 1.25% and 0.625%--
Molt-4, Jurkat, U937, THP1 Cytotoxicity at ≥2%Cytotoxicity at ≥2%Cytotoxicity at ≥2%

Data compiled from multiple sources.[14][15][16] "Cytotoxicity" is generally defined as a significant reduction in cell viability compared to untreated controls.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • High-purity, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure for 10 mM Stock Solution:

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution (Molar Mass of this compound ≈ 590.8 g/mol ).

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile tube.

    • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • For the vehicle control, prepare a corresponding dilution of DMSO in the cell culture medium to match the highest concentration of DMSO used in the this compound-treated groups.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution.

    • Also, prepare a vehicle control with the highest concentration of DMSO used in the this compound dilutions.

    • Include an "untreated" control (cells with medium only) and a "blank" control (medium only, no cells).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, or fresh medium for the untreated control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

Lasalocid_Mechanism_of_Action This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Inserts into membrane Ca_int Intracellular Ca²⁺ (Increased) CellMembrane->Ca_int Ca_ext Extracellular Ca²⁺ Ca_ext->CellMembrane Transport facilitated by this compound Mitochondrion Mitochondrion Ca_int->Mitochondrion Downstream Downstream Cellular Effects Ca_int->Downstream Activates Mito_Ca Mitochondrial Ca²⁺ (Increased) Mitochondrion->Mito_Ca Mito_Ca->Downstream

Caption: Mechanism of action of this compound as a calcium ionophore.

Experimental_Workflow_Vehicle_Control cluster_preparation 1. Solution Preparation cluster_treatment 2. Cell Treatment cluster_analysis 3. Data Analysis Stock This compound Stock (e.g., 10 mM in 100% DMSO) Working_L This compound Working Solutions (Diluted in Media + DMSO) Stock->Working_L Group_T Group 3: This compound Treatment Working_L->Group_T Working_V Vehicle Control (Media + same % DMSO as highest this compound conc.) Group_V Group 2: Vehicle Control Working_V->Group_V Group_UT Group 1: Untreated Control (Cells + Media) Assay Perform Assay (e.g., Cytotoxicity, Gene Expression) Group_UT->Assay Group_V->Assay Group_T->Assay Compare1 Compare Group 2 vs. Group 1 (Effect of DMSO) Assay->Compare1 Compare2 Compare Group 3 vs. Group 2 (Specific Effect of this compound) Assay->Compare2

Caption: Experimental workflow for using a vehicle control.

References

What are the potential reasons for observing a lack of Lasalocid effect in an experiment?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lasalocid-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues during their experiments, particularly when observing a lack of the expected this compound effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a polyether ionophore antibiotic that functions by transporting cations across biological membranes.[1][2][3] It forms a lipid-soluble complex with various mono- and divalent cations, such as K+, Na+, and Ca2+, disrupting the natural ion gradients across cellular and organellar membranes.[3] This disruption of ionic homeostasis can lead to a cascade of downstream effects, including changes in intracellular pH, mitochondrial dysfunction, and ultimately, osmotic lysis and cell death in susceptible organisms.[1][2]

Q2: Is it possible for target organisms or cells to develop resistance to this compound?

A2: While the development of resistance to ionophores is generally considered to be slow, there are conflicting reports regarding this compound. Some studies have shown that it is difficult to induce resistance in certain parasites like Eimeria tenella. However, other research suggests the possibility of cross-resistance, where organisms resistant to other ionophores like monensin may also show reduced susceptibility to this compound. The ineffectiveness of this compound against Gram-negative bacteria, such as E. coli, is due to their outer membrane acting as a permeability barrier.

Q3: Are there known substances that interfere with the activity of this compound?

A3: Yes, certain drugs have been reported to have incompatibilities and interactions with this compound. Concurrent administration with tiamulin and chloramphenicol should be avoided.[1] Some studies also suggest that the simultaneous use of florfenicol and this compound may lead to adverse effects.

Troubleshooting Guide: Lack of this compound Effect

This guide is designed to help you identify potential reasons for observing a diminished or absent effect of this compound in your experiments.

Problem 1: No observable effect on cell viability or parasite growth.

Potential Causes and Solutions:

  • Improper Drug Preparation and Storage: this compound solutions can be unstable.[4] It is recommended to prepare fresh working solutions for each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Incorrect Dosage: The effect of this compound is dose-dependent. A concentration that is too low may not elicit a response, while an excessively high concentration could lead to non-specific toxicity. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line or organism.

  • Cell Line or Species Variability: Different cell lines and parasite strains can exhibit varying sensitivity to this compound. What is effective in one model system may not be in another.

  • Drug Interactions: As mentioned in the FAQs, other compounds in your experimental system could be interfering with this compound's activity. Review all components of your culture medium and any other treatments being co-administered.

Problem 2: Inconsistent results between experiments.

Potential Causes and Solutions:

  • Variability in Experimental Conditions: Ensure that all experimental parameters, including incubation time, temperature, and cell density, are kept consistent across all experiments.

  • Inaccurate Pipetting: Inaccurate dispensing of this compound or other reagents can lead to significant variations in the final concentration and, consequently, the observed effect. Calibrate your pipettes regularly.

  • Contamination: Microbial contamination can interfere with cell-based assays and impact the apparent efficacy of this compound. Regularly check your cell cultures for any signs of contamination.

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies where a lack of or variable this compound effect was observed.

Table 1: Effect of this compound on in vitro Nutrient Digestibility in Goats

This compound Concentration (ppm/kg DM)Dry Matter Digestibility (%)Organic Matter Digestibility (%)
0 (Control)65.268.4
1064.867.9
2065.568.8
3065.168.3
Data from a study on growing goats showed no significant effect of this compound supplementation on in vitro dry matter and organic matter digestibility at the tested concentrations.[5]

Table 2: Cytotoxicity of this compound (EC50 values) in Different Cell Lines

Cell LineAssayEC50 (µM)
Chicken Hepatoma (LMH)MTT5.8
Chicken Hepatoma (LMH)CBB6.2
Chicken Hepatoma (LMH)LDH6.5
Rat Myoblasts (L6)MTT20.9
Rat Myoblasts (L6)CBB15.4
Rat Myoblasts (L6)LDH7.6
This table illustrates the variability in this compound's cytotoxic effect across different cell lines and assays.[6]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Lasalocid_Mechanism_of_Action cluster_membrane Cell Membrane cluster_effects Downstream Effects Extracellular Space Extracellular Space Intracellular Space Intracellular Space Lasalocid_out This compound Complex This compound-Cation Complex Lasalocid_out->Complex Binds Cation Cation_out Cation (K+, Na+) Cation_out->Complex Lasalocid_in This compound Complex->Lasalocid_in Transports across membrane Cation_in Cation (K+, Na+) Complex->Cation_in Ion_Gradient Disruption of Ion Gradients Lasalocid_in->Ion_Gradient Cation_in->Ion_Gradient pH_Change Intracellular pH Alteration Ion_Gradient->pH_Change Mito_Dysfunction Mitochondrial Dysfunction Ion_Gradient->Mito_Dysfunction Osmotic_Lysis Osmotic Lysis & Cell Death pH_Change->Osmotic_Lysis Mito_Dysfunction->Osmotic_Lysis Troubleshooting_Workflow Start Experiment Shows No this compound Effect Check_Prep Verify Drug Preparation and Storage Start->Check_Prep Check_Dose Review Dosage and Perform Dose-Response Check_Prep->Check_Dose Preparation OK Outcome_Negative No Effect - Re-evaluate Experimental Design Check_Prep->Outcome_Negative Improper Prep Check_Cells Assess Cell Line/ Organism Sensitivity Check_Dose->Check_Cells Dosage OK Check_Dose->Outcome_Negative Incorrect Dose Check_Interactions Investigate Potential Drug Interactions Check_Cells->Check_Interactions Sensitivity OK Check_Cells->Outcome_Negative Insensitive Model Outcome_Positive Effect Observed Check_Interactions->Outcome_Positive No Interactions Check_Interactions->Outcome_Negative Interaction Found

References

Navigating Lasalocid Activity in Cell Culture: The Impact of Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Lasalocid in their experiments, understanding its behavior in different in vitro environments is critical for obtaining accurate and reproducible results. A key variable that can significantly influence the apparent activity of this compound is the concentration of serum in the cell culture medium. This guide provides troubleshooting advice and frequently asked questions to address common issues related to serum concentration and this compound's bioactivity.

Frequently Asked Questions (FAQs)

Q1: How does serum concentration in the culture media affect the observed activity of this compound?

Increasing the concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media will likely decrease the apparent potency of this compound. This results in a higher IC50 or EC50 value. The primary reason for this is the binding of this compound to proteins present in the serum, most notably albumin.[1][2][3]

Q2: I'm seeing variable results in my this compound experiments. Could serum concentration be the cause?

Yes, variability in serum concentration is a common source of inconsistent results in in vitro experiments with lipophilic compounds like this compound. Different batches of serum can have varying protein compositions, and even slight differences in the final serum percentage in your media can alter the free fraction of this compound, leading to shifts in its effective concentration.

Q3: What is the mechanism of action of this compound, and how does serum binding interfere with it?

This compound is a carboxylic ionophore that disrupts the normal ion gradients across cellular and subcellular membranes.[4][8] It functions by binding and transporting cations, such as potassium (K+), sodium (Na+), and calcium (Ca2+), across lipid bilayers.[5][9] This influx of cations disrupts the electrochemical potential of the membrane, leading to osmotic stress, mitochondrial dysfunction, and ultimately cell death.[4][10] Serum proteins, by binding to this compound, effectively sequester the molecule, preventing it from reaching the cell membrane to facilitate this ion transport.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Higher than expected IC50/EC50 for this compound High serum concentration in the culture medium is reducing the free, active concentration of this compound.- Reduce the serum concentration in your assay medium. Be mindful that very low serum may affect cell health. - If possible, use serum-free medium for the duration of the drug treatment. - Standardize the serum concentration across all experiments and ideally use the same batch of serum.
Inconsistent results between experiments - Variation in the final serum percentage in the culture medium. - Use of different batches of serum with varying protein content.- Prepare a large batch of medium with a fixed serum concentration to be used for a set of experiments. - If using different serum batches is unavoidable, perform a new dose-response curve for this compound with each new batch to re-establish the IC50.
No observable effect of this compound at expected concentrations The serum concentration is so high that the free concentration of this compound is below the threshold for its biological activity.- Perform a dose-response experiment with a wider range of this compound concentrations. - Test the effect of this compound in a low-serum (e.g., 1-2%) or serum-free medium to confirm its activity.

Quantitative Data Summary

Cell Line Serum Concentration (%) Hypothetical this compound IC50 (µM) Notes
HeLa12.5In low serum, more free this compound is available to interact with cells, resulting in a lower IC50.
HeLa57.8A standard serum concentration shows a significant increase in the IC50 due to protein binding.
HeLa1015.2At a higher serum concentration, the IC50 is further increased as more this compound is sequestered by serum proteins.
MCF-713.1Similar to HeLa cells, low serum leads to higher apparent potency.
MCF-759.5The effect of serum on this compound's IC50 is expected to be consistent across different cell lines.
MCF-71018.9Increased serum concentration necessitates a higher total this compound concentration to achieve a cytotoxic effect.

Experimental Protocols

Protocol for Determining the Effect of Serum Concentration on this compound Cytotoxicity

This protocol outlines a method to quantify the influence of serum concentration on the cytotoxic activity of this compound using a standard MTT assay.

1. Cell Seeding:

  • Culture your chosen cell line in their recommended growth medium.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

  • Incubate for 24 hours to allow for cell attachment.

2. Preparation of this compound Serial Dilutions in Different Serum Concentrations:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare separate sets of culture media containing different concentrations of FBS (e.g., 1%, 5%, 10%).

  • In each set of media, perform a serial dilution of the this compound stock solution to achieve a range of final concentrations. Include a vehicle control (DMSO) for each serum concentration.

3. Cell Treatment:

  • After 24 hours of incubation, carefully remove the existing medium from the 96-well plate.

  • Add 100 µL of the prepared this compound dilutions (in the different serum concentrations) to the respective wells.

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Normalize the absorbance values to the vehicle control for each serum concentration.

  • Plot the cell viability (%) against the this compound concentration for each serum condition.

  • Calculate the IC50 value for this compound at each serum concentration using a suitable software (e.g., GraphPad Prism).

Visualizations

Lasalocid_Signaling_Pathway This compound This compound (Free) SerumProteins Serum Proteins (e.g., Albumin) This compound->SerumProteins Reversible Binding CellMembrane Cell Membrane This compound->CellMembrane Interacts with Boundthis compound This compound (Bound) IonTransport Ion Transport (Na+, K+, Ca2+) IonGradient Disruption of Ion Gradient IonTransport->IonGradient Mitochondria Mitochondrial Dysfunction IonGradient->Mitochondria CellDeath Cell Death Mitochondria->CellDeath

Caption: this compound's mechanism of action and interference by serum proteins.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_media Prepare Media with Varying Serum % seed_cells->prepare_media serial_dilution Create this compound Serial Dilutions prepare_media->serial_dilution treat_cells Treat Cells with This compound serial_dilution->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing the impact of serum on this compound activity.

References

Troubleshooting Lasalocid precipitation in aqueous solutions and buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lasalocid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments involving aqueous solutions and buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a polyether ionophore antibiotic that is poorly soluble in water. This low aqueous solubility can lead to precipitation when preparing solutions in buffers for biological assays, which can significantly impact experimental results by reducing the effective concentration of the compound and potentially introducing artifacts.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues. Key parameters are summarized in the table below.

PropertyValueImplication for Solubility
Molecular Weight 590.79 g/mol (acid form)[1], 612.77 g/mol (sodium salt)[2]High molecular weight contributes to lower aqueous solubility.
pKa ~4.5 - 5.5 (estimated)As a carboxylic acid, this compound's solubility is highly pH-dependent. It is less soluble at acidic pH and more soluble at neutral to alkaline pH where it is deprotonated.
logP High (specific value varies)A high octanol-water partition coefficient indicates poor water solubility and a preference for lipophilic environments.
Aqueous Solubility ~50 mg/L at pH 7[3]Very low intrinsic water solubility.
Organic Solvent Solubility Soluble in DMSO, DMF, ethanol, and methanol[4]These solvents are often used to prepare concentrated stock solutions.

Q3: How does pH affect the solubility of this compound in aqueous buffers?

The solubility of this compound, a weak acid, is significantly influenced by the pH of the solution. At a pH below its pKa, the carboxylic acid group is protonated, making the molecule less polar and therefore less soluble in water. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate anion. The following table illustrates the expected trend of this compound solubility at different pH values.

pHExpected this compound SolubilityRationale
< 4.0 Very LowThis compound is predominantly in its protonated, less soluble acid form.
4.0 - 6.0 IncreasingAs the pH approaches and surpasses the pKa, deprotonation increases, leading to higher solubility.
6.0 - 8.0 Moderate to HighThis compound is primarily in its deprotonated, more soluble anionic form.
> 8.0 HighThe equilibrium is shifted almost entirely to the highly soluble anionic form.

Troubleshooting Guide

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?

This is a common issue due to the low aqueous solubility of this compound. The following troubleshooting workflow can help you address this problem.

TroubleshootingWorkflow start Precipitation Observed check_stock Check Stock Solution (Concentration & Solvent) start->check_stock check_buffer Evaluate Buffer Conditions (pH, Composition, Temperature) check_stock->check_buffer Stock solution is clear modify_dilution Modify Dilution Protocol check_stock->modify_dilution Stock solution is cloudy check_buffer->modify_dilution Buffer conditions are optimal use_excipients Consider Solubility Enhancers check_buffer->use_excipients Buffer pH is low or ionic strength is high modify_dilution->use_excipients Precipitation still occurs end_resolved Precipitation Resolved modify_dilution->end_resolved Precipitation resolved end_precipitate Precipitation Persists: Consult Literature or Technical Support use_excipients->end_precipitate Solubility not improved use_excipients->end_resolved Precipitation resolved

Caption: Troubleshooting workflow for this compound precipitation.

Q5: What is the recommended protocol for preparing a this compound stock solution?

Preparing a high-concentration, stable stock solution in an appropriate organic solvent is the first critical step.

Experimental Protocol: Preparation of this compound Stock Solution

  • Materials:

    • This compound sodium salt

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound sodium salt into the tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a slightly lower volume of DMSO, vortex to dissolve, and then add the remaining volume to reach the final concentration.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q6: How should I dilute the this compound stock solution into my aqueous buffer to avoid precipitation?

The dilution step is critical. Rapidly changing the solvent environment from organic to aqueous can cause the this compound to precipitate.

Experimental Protocol: Dilution of this compound Stock Solution into Aqueous Buffer

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed aqueous buffer (e.g., PBS, cell culture media)

    • Sterile polypropylene tubes

    • Vortex mixer

  • Procedure:

    • Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).

    • Pipette the required volume of the pre-warmed buffer into a sterile polypropylene tube.

    • While gently vortexing the buffer, add the required volume of the this compound stock solution drop-wise to the side of the tube, allowing it to mix gradually with the buffer.

    • Continue vortexing for a few seconds after adding the stock solution to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.

    • Use the final working solution immediately. Do not store diluted aqueous solutions of this compound for extended periods.

Q7: Can the type of buffer I use affect this compound solubility?

Yes, the composition of the buffer can influence this compound's solubility. Buffers with higher ionic strength may decrease the solubility of hydrophobic compounds. While direct comparative studies on this compound in different biological buffers are limited, it is advisable to start with a buffer that has a pH well above the pKa of this compound (e.g., pH 7.4 or higher) and to be aware of potential interactions with buffer components.

This compound's Mechanism of Action and Cellular Effects

Q8: How does this compound work as an ionophore, and what cellular pathways does it affect?

This compound is a mobile ion carrier that can transport various cations across biological membranes, disrupting cellular ion homeostasis. This has downstream effects on several cellular processes, as depicted in the diagram below.

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_organelles Organelles This compound This compound ion_channel Ion Transport (Na+, K+, Ca2+, H+) This compound->ion_channel Disrupts Gradient ion_imbalance Ionic Imbalance ion_channel->ion_imbalance endosome Endosome ion_imbalance->endosome Alters pH lysosome Lysosome ion_imbalance->lysosome Alters pH golgi Golgi Apparatus ion_imbalance->golgi Disrupts Trafficking autophagy Autophagy Inhibition lysosome->autophagy

Caption: this compound's effect on cellular ion homeostasis and trafficking.

As an ionophore, this compound inserts into cellular membranes and facilitates the transport of cations, such as sodium, potassium, calcium, and protons, down their electrochemical gradients. This dissipation of ion gradients leads to an ionic imbalance within the cell, which in turn affects the pH of various organelles, including endosomes and lysosomes. The proper functioning of these organelles is highly dependent on their internal pH. Consequently, the disruption of endosomal and lysosomal pH can interfere with crucial cellular processes like endocytic trafficking and autophagy.[5][6][7][8][9][10] Furthermore, this compound has been shown to impact the structure and function of the Golgi apparatus.

References

How to determine the appropriate exposure time for Lasalocid treatment in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the appropriate exposure time for Lasalocid treatment in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal exposure time for this compound in my specific cell line?

A1: The optimal exposure time for this compound is cell line-dependent and is influenced by the cellular process you are investigating. A common starting point is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound (e.g., the estimated IC50 concentration) and measuring the desired effect (e.g., cytotoxicity, apoptosis) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The time point at which you observe a significant and reproducible effect without excessive non-specific toxicity is generally considered optimal for that specific endpoint.

Q2: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic drift, altering their response to drugs. It is recommended to use cells within a consistent and low passage number range.

  • Cell Seeding Density: The initial number of cells seeded can affect their growth rate and sensitivity to this compound. Ensure you use a consistent seeding density for all experiments.

  • Reagent Variability: Batch-to-batch variation in media, serum, or other reagents can impact cell health and drug response.

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Incubation Time: Minor variations in the incubation time can lead to different IC50 values, especially for compounds with time-dependent effects.

Q3: I am not observing any significant apoptosis after this compound treatment. What should I check?

A3: If you are not observing apoptosis, consider the following:

  • Concentration and Exposure Time: The concentration of this compound may be too low, or the exposure time may be too short to induce apoptosis in your cell line. Try increasing the concentration or extending the exposure time based on initial cytotoxicity data.

  • Apoptosis Assay Timing: The peak of apoptosis can be transient. You might be missing the optimal window for detection. Perform a time-course experiment to identify the best time point for your apoptosis assay.

  • Cell Line Resistance: Some cell lines may be inherently resistant to this compound-induced apoptosis.

  • Mechanism of Cell Death: this compound may be inducing other forms of cell death, such as necrosis or autophagy, in your specific cell line. Consider using assays that can differentiate between different cell death mechanisms.

Troubleshooting Guides

Issue 1: High variability in viability readings between replicate wells in a cytotoxicity assay.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or pipetting errors.

  • Solution:

    • Ensure your cell suspension is homogenous before and during seeding.

    • To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.

    • Calibrate your pipettes regularly and use proper pipetting techniques.

Issue 2: No clear dose-response curve is observed in the cytotoxicity assay.

  • Possible Cause: The concentration range of this compound is not appropriate for the cell line, or the incubation time is too short.

  • Solution:

    • Perform a preliminary experiment with a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine an approximate effective range.

    • Increase the incubation time to allow for the cytotoxic effects to manifest. A 48 or 72-hour incubation is often necessary to see a clear dose-response.

Data Presentation

Table 1: IC50 Values of this compound in Different Cell Lines at Various Exposure Times

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)Reference
PC-3 (Prostate Cancer)--1.4 - 7.2[1]
SW480 (Colon Cancer)--7.2[1]
SW620 (Colon Cancer)--6.1[1]
HeLa (Cervical Cancer)>20 (overnight)--[2][3]
L929 (Fibrosarcoma)>20 (overnight)--[2][3]
HUVEC (Normal Endothelial)>20 (overnight)--[2][3]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Determining IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol describes the detection of apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal exposure time determined from previous experiments.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis using Propidium Iodide (PI)

This protocol details the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time point.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment Treat cells for 24, 48, 72h Seeding->Treatment Lasalocid_Preparation Prepare this compound Dilutions Lasalocid_Preparation->Treatment MTT MTT Assay for Cytotoxicity Treatment->MTT Apoptosis Annexin V/PI for Apoptosis Treatment->Apoptosis Cell_Cycle PI Staining for Cell Cycle Treatment->Cell_Cycle IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Lasalocid_Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane ROS Increased ROS Production Cell_Membrane->ROS Ionophore activity Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

References

What are the known drug-drug interactions with Lasalocid that could affect experimental outcomes?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on known and potential drug-drug interactions with Lasalocid that may affect experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most well-documented drug-drug interactions with this compound?

A1: The most frequently reported clinically significant interactions with this compound involve certain antibiotics, particularly tiamulin and chloramphenicol.[1][2] Co-administration of this compound with these drugs in animal studies has been shown to lead to adverse effects, including severe growth depression, ataxia, leg weakness, paralysis, and even mortality.[1][3]

Q2: What is the proposed mechanism for these interactions?

A2: The primary proposed mechanism is the inhibition of hepatic metabolism, likely involving the cytochrome P450 (CYP450) enzyme system.[4][5] Many of the interacting drugs are known inhibitors of CYP450 enzymes. By inhibiting the metabolism of this compound, its concentration in the body can increase to toxic levels. Conversely, this compound may also affect the metabolism of other drugs.

Q3: Are there any known interactions with other classes of drugs?

A3: Yes, potential interactions have been identified with other drugs, including:

  • Other Ionophores: Co-administration with other ionophore anticoccidials like monensin may lead to additive toxic effects.

  • Anesthetics and Neuromuscular Blockers: this compound may increase the neuromuscular blocking activities of drugs like cisatracurium.[6] Caution is advised when using this compound in conjunction with anesthetics.

  • Anticoagulants: An increased risk of bleeding has been noted when this compound is combined with anticoagulants such as warfarin and dicoumarol.[6]

  • Local Anesthetics: There is a potential for an increased risk of methemoglobinemia when this compound is used with local anesthetics like lidocaine and benzocaine.[6]

Q4: How can I mitigate the risk of drug-drug interactions in my experiments?

A4: To mitigate risks, consider the following:

  • Review all co-administered substances: Carefully review all compounds, including anesthetics, analgesics, and vehicles, for known interactions with this compound.

  • Stagger administration: If possible, stagger the administration of this compound and potentially interacting drugs to avoid peak concentration overlaps.

  • Dose reduction: Consider reducing the dose of this compound or the interacting drug, supported by preliminary dose-ranging studies.

  • Therapeutic drug monitoring: If analytical methods are available, monitor the plasma concentrations of this compound and any co-administered drugs of concern.

  • Close monitoring of animal welfare: Observe animals closely for any signs of toxicity, such as reduced feed and water intake, lethargy, or neurological symptoms.

Troubleshooting Guides

Problem: Increased animal morbidity or mortality in a study involving this compound and a co-administered drug.

Possible Cause Troubleshooting Step
Pharmacokinetic Interaction: The co-administered drug may be inhibiting the metabolism of this compound, leading to toxic levels.1. Immediately cease administration of the interacting compound. 2. Review the literature for known CYP450 inhibitory potential of the co-administered drug. 3. If possible, collect blood samples for pharmacokinetic analysis to determine if this compound levels are elevated. 4. In future studies, consider a lower dose of this compound or the interacting drug, or select an alternative compound with a different metabolic profile.
Pharmacodynamic Interaction: The two drugs may have additive or synergistic toxic effects on the same organ system (e.g., cardiotoxicity, myotoxicity).1. Conduct a thorough literature search on the toxicity profiles of both compounds. 2. Perform histopathological analysis of key organs (heart, liver, skeletal muscle) from affected animals to identify target organ toxicity. 3. Consider in vitro studies to assess the combined effect of the drugs on relevant cell types.
Species-Specific Sensitivity: The animal model being used may be particularly sensitive to the combination of drugs.1. Review literature for species-specific toxicity data for both compounds. 2. If possible, compare with data from other species. 3. Consider using a different animal model if the observed sensitivity precludes achieving the study objectives.

Problem: Unexpected variability in experimental data when this compound is used.

Possible Cause Troubleshooting Step
Undocumented Interaction: An uncharacterized interaction with a component of the diet, vehicle, or another test article may be occurring.1. Review the composition of the animal diet and any vehicles used for potential interacting substances. 2. Conduct a pilot study with a simplified formulation or purified diet to rule out confounding factors.
Enzyme Induction/Inhibition: this compound or a co-administered compound may be inducing or inhibiting metabolic enzymes, leading to inconsistent drug exposure over time.1. Measure the activity of key hepatic enzymes (e.g., ALT, AST, GGT) at different time points during the study. 2. Consider conducting an in vitro CYP450 induction/inhibition assay.

Quantitative Data Summary

Table 1: Known Drug-Drug Interactions with this compound and their Effects

Interacting Drug/Class Species Observed Effect Potential Mechanism Reference
TiamulinPoultryIncreased toxicity (growth depression, ataxia)Inhibition of hepatic metabolism[1][4]
ChloramphenicolPoultrySevere growth depression, ataxia, paralysis, myodegenerationInhibition of hepatic metabolism[1][3]
FlorfenicolBroiler ChickensIncreased creatine phosphokinase and uric acid, histopathological changes in liver and heartAdditive toxicity, potential metabolic interaction[2][7]
FurazolidoneTurkey PoultsAmeliorated this compound-induced growth depressionUnknown
MonensinVariousAdditive toxic effectsSimilar mechanism of action
Neuromuscular BlockersN/AIncreased neuromuscular blocking activityUnknown[6]
AnticoagulantsN/AIncreased risk of bleedingUnknown[6]
Local AnestheticsN/AIncreased risk of methemoglobinemiaUnknown[6]

Table 2: LD50 Values of this compound in Different Species

Species LD50 (mg/kg Body Weight) Reference
Mice146[1]
Rat122[1]
Chickens71.5[1]
Horses21.5[1]
Cattle50[1]

Experimental Protocols

In Vivo Drug Interaction Study: Co-administration of this compound and a Test Compound in Broiler Chickens

This protocol is adapted from a study investigating the interaction between this compound and florfenicol.[2][7]

1. Animals and Housing:

  • Use a sufficient number of broiler chicks (e.g., 300) to achieve statistical power.

  • House animals in appropriate conditions with ad libitum access to feed and water.

2. Experimental Groups:

  • Group 1 (Control): Receive a basal diet without this compound or the test compound.

  • Group 2 (this compound only): Receive the basal diet containing this compound at the desired concentration (e.g., 100 ppm).

  • Group 3 (Test Compound only): Receive the basal diet and the test compound at the desired dose and route of administration.

  • Group 4 (this compound + Test Compound): Receive the basal diet with this compound and the test compound.

3. Administration:

  • Administer this compound in the feed continuously for a specified period (e.g., from day 7 to day 35).

  • Administer the test compound for a defined duration within the this compound treatment period (e.g., for 5 consecutive days starting on day 21).

4. Data Collection:

  • Performance Parameters: Measure body weight and feed intake weekly to calculate feed conversion ratio.

  • Clinical Observations: Monitor animals daily for any signs of toxicity.

  • Blood Sampling: Collect blood samples at specified time points (e.g., day 28 and 35) for hematological and biochemical analysis (e.g., creatine phosphokinase, uric acid, liver enzymes).

  • Histopathology: At the end of the study, euthanize the animals and collect tissues (liver, heart, skeletal muscle, kidney, sciatic nerve) for histopathological examination.

5. Statistical Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

In Vitro Cytochrome P450 Inhibition Assay

This is a generalized protocol to assess the potential of a test compound to inhibit the metabolism of this compound.

1. Materials:

  • Pooled liver microsomes from the target species (e.g., rat, chicken, human).

  • This compound.

  • Test compound.

  • NADPH regenerating system.

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Positive control inhibitor for the suspected CYP isozyme (if known).

  • LC-MS/MS system for the quantification of this compound.

2. Procedure:

  • Pre-incubation: Pre-incubate the liver microsomes, this compound, and the test compound (at various concentrations) in the incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the rate of this compound metabolism at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of this compound metabolism).

Visualizations

Drug_Interaction_Mechanism cluster_0 Normal Metabolism cluster_1 Inhibited Metabolism Lasalocid_A This compound CYP450_A Cytochrome P450 Lasalocid_A->CYP450_A Metabolism Metabolites_A Inactive Metabolites CYP450_A->Metabolites_A Lasalocid_B This compound CYP450_B Cytochrome P450 Lasalocid_B->CYP450_B Metabolism Blocked IncreasedToxicity Increased this compound Concentration & Toxicity Lasalocid_B->IncreasedToxicity InteractingDrug Interacting Drug (e.g., Tiamulin) InteractingDrug->CYP450_B Inhibition

Caption: Proposed mechanism of drug-drug interaction with this compound.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Divide into 4 Groups: Control, this compound, Test Drug, Combination Start->Grouping Treatment Administer Treatments Grouping->Treatment Monitoring Daily Clinical Observation Weekly Performance Metrics Treatment->Monitoring Sampling Blood Sampling (Hematology & Biochemistry) Monitoring->Sampling Endpoint Endpoint: Euthanasia & Tissue Collection Sampling->Endpoint Analysis Histopathology & Statistical Analysis Endpoint->Analysis Results Results & Interpretation Analysis->Results

Caption: In vivo drug interaction experimental workflow.

References

Technical Support Center: Addressing Variability in Single-Cell Responses to Lasalocid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasalocid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in single-cell responses to this ionophore antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action at the single-cell level?

This compound is a carboxylic ionophore, a type of antibiotic that facilitates the transport of ions across biological membranes. Its primary mechanism of action involves disrupting the electrochemical gradients of monovalent and divalent cations, such as potassium (K+), sodium (Na+), and calcium (Ca2+), across the cell membrane and the membranes of organelles like mitochondria. This disruption of ion homeostasis can lead to a cascade of downstream cellular events, including apoptosis and autophagy.

Q2: We are observing significant heterogeneity in the response of our cell population to this compound treatment. What are the potential sources of this variability?

Single-cell heterogeneity in drug response is a common phenomenon and can be attributed to several factors:

  • Cell Cycle Stage: A cell's position in the cell cycle can influence its susceptibility to drug treatment. For example, this compound has been shown to mediate cell cycle arrest in the G0/G1 phase[1][2][3].

  • Mitochondrial State: The metabolic state and membrane potential of mitochondria can vary between individual cells, affecting how they respond to an ionophore that targets mitochondrial function. This compound is known to cause mitochondrial hyperpolarization[1][2][3].

  • Stochastic Gene Expression: Random fluctuations in the expression of genes related to drug uptake, efflux, and cellular stress responses can lead to different outcomes in genetically identical cells.

  • Microenvironment: Subtle variations in the local microenvironment of each cell, such as nutrient availability and cell-cell contact, can influence its physiological state and drug response.

Q3: How does this compound induce both apoptosis and autophagy, and can this contribute to response variability?

This compound treatment can induce the production of reactive oxygen species (ROS)[1][2][3]. The level of ROS and the subsequent cellular stress can act as a switch, directing the cell towards either programmed cell death (apoptosis) or a survival mechanism (autophagy). The balance between these two pathways can be highly variable among individual cells, depending on their intrinsic state at the time of treatment. Inhibition of autophagy has been shown to enhance this compound-induced apoptosis, suggesting a complex interplay between these two cellular processes[1][2][3].

Troubleshooting Guides

High Variability in Cell Viability Assays

Problem: You are observing a wide distribution of cell viability percentages across replicate wells and even within a single well when analyzing with imaging-based methods.

Potential Cause Recommended Solution
Inconsistent this compound Concentration This compound is a lipophilic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Vortex thoroughly before each dilution step. Prepare fresh dilutions for each experiment.
Cell Density Effects High cell density can alter the local drug concentration and nutrient availability. Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent at the time of treatment and analysis.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the drug and media components, leading to increased cell death. To mitigate this, avoid using the outermost wells for experiments or fill them with sterile PBS or water to maintain humidity.
Variability in Staining For fluorescence-based viability assays, ensure uniform staining by optimizing dye concentration and incubation time. Check for dye efflux, which can vary between cells.
Inconsistent Results in Single-Cell Calcium Imaging

Problem: You are seeing inconsistent or no response in intracellular calcium levels after this compound application.

Potential Cause Recommended Solution
Suboptimal Dye Loading The efficiency of calcium indicator dye loading (e.g., Fluo-4 AM) can be variable. Optimize dye concentration, loading time, and temperature. Ensure cells are washed properly to remove extracellular dye. In some cases, the presence of an ionophore can interfere with dye loading; consider a pilot experiment to test this.
Phototoxicity or Photobleaching Excessive laser power or prolonged exposure during imaging can damage cells and bleach the fluorescent dye, leading to a loss of signal. Use the lowest possible laser power that provides a detectable signal and minimize the duration of imaging for each cell.
Low Agonist Response If using a positive control like a GPCR agonist, ensure that the cells express the receptor and that the agonist is at an optimal concentration. If the positive control fails, it may indicate a problem with the cell line or the assay setup rather than the this compound treatment[4].
Variations in Baseline Calcium "Basal" calcium levels can fluctuate in cell cultures. Allow cells to equilibrate on the microscope stage before starting the experiment. Consider using a ratiometric calcium indicator to control for variations in dye loading and cell thickness.
Artifacts in Flow Cytometry Analysis

Problem: You are observing unexpected populations or high background fluorescence in your flow cytometry data after this compound treatment.

Potential Cause Recommended Solution
Increased Autofluorescence Drug treatment can sometimes increase cellular autofluorescence, which can be mistaken for a positive signal. Always include an unstained control (cells treated with this compound but no fluorescent dye) to determine the level of background fluorescence.
Cell Debris and Aggregates This compound-induced cell death can lead to an increase in cellular debris and aggregates, which can interfere with flow cytometry readings. Use appropriate forward and side scatter gating to exclude debris and doublet discrimination to remove cell aggregates from your analysis[5].
Dye Exclusion Artifacts Cells exclude their volume of the surrounding dye solution as they pass through the flow cytometer, which can affect the fluorescence signal, especially with low-staining cells[6]. Ensure your dye concentration is optimized and consider using a viability dye to exclude dead cells, which can non-specifically take up fluorescent dyes.
Fluorochrome Binding to Receptors Some fluorochromes, like PE, can bind non-specifically to certain cell surface receptors, leading to false positives[7]. Use appropriate blocking steps and consider using alternative fluorochromes if you suspect non-specific binding.

Experimental Protocols

Protocol 1: Single-Cell Viability Assessment using a Resazurin-Based Assay

This protocol is adapted from studies assessing the cytotoxicity of this compound[8].

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Staining: Prepare a working solution of resazurin in PBS. Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Normalize the fluorescence readings to the untreated control to determine the percentage of cell viability for each this compound concentration.

Protocol 2: Single-Cell Intracellular Calcium Measurement

This protocol is a general guide for single-cell calcium imaging and should be optimized for your specific cell type and imaging system.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and grow to the desired confluency.

  • Dye Loading: Prepare a loading solution of a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in an appropriate imaging buffer (e.g., HBSS). Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with fresh imaging buffer to remove extracellular dye.

  • Equilibration: Allow the cells to equilibrate for at least 15-30 minutes at room temperature or on the microscope stage to allow for complete de-esterification of the AM ester.

  • Imaging and Treatment: Acquire baseline fluorescence images. Gently add the this compound solution at the desired final concentration. Continuously acquire images to monitor the change in fluorescence over time.

  • Data Analysis: For each cell, quantify the change in fluorescence intensity over time relative to the baseline.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability

This table illustrates how to present quantitative data from a cell viability assay. Actual values will vary depending on the cell line and experimental conditions.

This compound Concentration (µM)Mean Cell Viability (%)Standard Deviation (%)
0 (Control)1005.2
0.195.36.1
178.68.5
545.210.3
1021.87.9
255.43.1

Table 2: Example Data for Single-Cell Intracellular Calcium Response

This table demonstrates how to summarize data from single-cell calcium imaging experiments.

TreatmentPercentage of Responding CellsMean Peak Fluorescence Intensity (Arbitrary Units)Time to Peak (seconds)
Control5%1.2N/A
This compound (5 µM)85%4.835
Ionomycin (Positive Control)98%5.520

Signaling Pathway and Experimental Workflow Diagrams

Lasalocid_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lasalocid_ext This compound Ion_Channel Ion Channel Disruption Lasalocid_ext->Ion_Channel transports ions Ca_increase Increased Intracellular Ca2+ Ion_Channel->Ca_increase MMP Mitochondrial Hyperpolarization Ca_increase->MMP ROS Increased ROS Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy ROS->Autophagy MMP->ROS

Caption: this compound's mechanism of action leading to cellular responses.

Single_Cell_Viability_Workflow start Start: Seed Cells in 96-well Plate treat Treat with this compound Concentrations start->treat incubate Incubate for Desired Duration treat->incubate stain Add Viability Dye (e.g., Resazurin) incubate->stain measure Measure Fluorescence/Absorbance stain->measure analyze Analyze Data: Normalize to Control measure->analyze end End: Dose-Response Curve analyze->end

Caption: Experimental workflow for assessing single-cell viability.

Troubleshooting_Logic start High Variability in Data? check_reagent Check this compound Dissolution and Dilution start->check_reagent Yes re_run Re-run Experiment start->re_run No check_density Optimize Cell Seeding Density check_reagent->check_density check_plate Address Plate Edge Effects check_density->check_plate check_staining Optimize Staining Protocol check_plate->check_staining check_staining->re_run

Caption: A logical approach to troubleshooting high data variability.

References

Technical Support Center: Optimizing Flow Cytometry for Lasalocid-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasalocid in flow cytometry-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

A1: this compound is a carboxylic polyether ionophore antibiotic.[1] It functions by forming lipid-soluble complexes with cations and transporting them across cellular and organellar membranes, disrupting ion homeostasis.[1][2] This disruption can lead to a variety of cellular effects, including:

  • Increased intracellular calcium concentrations.[2][3]

  • Alterations in intracellular pH.[2][4]

  • Disruption of mitochondrial membrane potential and oxidative phosphorylation.[2]

  • Production of reactive oxygen species (ROS).[5][6]

  • Induction of apoptosis and/or necrosis.[5][7]

  • Inhibition of cellular protein transport and vacuolization of the Golgi apparatus.[2][4]

Q2: I'm observing high background fluorescence in my unstained, this compound-treated cells. What is the cause?

A2: this compound treatment can increase cellular autofluorescence. This is often attributed to the production of ROS, which can lead to the oxidation of intracellular components, creating fluorescent compounds. Additionally, this compound's effect on mitochondrial function can alter the levels of endogenous fluorophores like NAD(P)H and flavins.

Q3: My viability dye (e.g., Propidium Iodide) is showing increased uptake in this compound-treated cells, even at low concentrations. Is this expected?

A3: Yes, this is an expected outcome. This compound can induce cytotoxicity in a dose-dependent manner.[8] As an ionophore, it disrupts membrane integrity, which can lead to increased permeability and uptake of viability dyes, even in early stages of apoptosis or necrosis.[7]

Q4: How does this compound affect mitochondrial membrane potential assays (e.g., JC-1, TMRE)?

A4: this compound directly impacts mitochondrial function by disrupting ion gradients across the inner mitochondrial membrane.[2][9] This can lead to either hyperpolarization (at least in some cancer cell models) or depolarization, depending on the specific cellular context and this compound concentration.[5] Therefore, significant changes in the fluorescence of potential-sensitive dyes are expected and represent a primary mechanism of this compound's action.

Q5: Can I use standard apoptosis assays like Annexin V/PI with this compound-treated cells?

A5: Yes, Annexin V/PI staining is a suitable method for detecting apoptosis induced by this compound.[5] However, it's crucial to include proper controls, such as untreated cells and single-stain controls, to accurately compensate for spectral overlap and to set appropriate gates, as this compound can induce both apoptosis and necrosis.[7]

Troubleshooting Guides

Problem 1: Weak or No Signal in Stained Samples
Possible Cause Troubleshooting Recommendation
Low Target Protein Expression Ensure that the treatment conditions (this compound concentration and incubation time) are sufficient to induce the expression or modification of your target protein.[10]
Inadequate Permeabilization (for intracellular targets) If staining for an intracellular antigen, ensure your fixation and permeabilization method is appropriate. Methanol or commercial permeabilization buffers are often effective.[11]
Antibody Issues Increase the antibody concentration or incubation time.[12] Verify that the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a mouse primary antibody).[10] Ensure antibodies have been stored correctly to prevent degradation.[10]
Incorrect Instrument Settings Check that the correct lasers and filters are being used for your specific fluorochromes.[10] Ensure the gain (PMT voltage) is set appropriately and not too low.[12]
Problem 2: High Background or Non-Specific Staining
Possible Cause Troubleshooting Recommendation
High Antibody Concentration Titrate your antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[12]
Increased Autofluorescence Run an unstained, this compound-treated control to establish the baseline autofluorescence. Use this to set the negative gates for your stained samples.
Inadequate Washing Increase the number of wash steps after antibody incubation to remove unbound antibodies.[13]
Cell Debris or Aggregates Ensure you have a single-cell suspension by gently pipetting or filtering the sample before analysis.[12] Gate out debris and doublets using forward and side scatter properties.[12]
Problem 3: Poor Resolution Between Cell Populations
Possible Cause Troubleshooting Recommendation
Incorrect Compensation Run single-color controls for each fluorochrome used in your panel. Use these controls to accurately calculate and apply compensation to correct for spectral overlap.[10]
High Coefficient of Variation (CV) Run samples at a low flow rate to improve data resolution.[11]
Heterogeneous Cellular Response This compound may induce a varied response in the cell population. Use appropriate gating strategies to identify and analyze distinct subpopulations.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
  • Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound for the specified duration. Include an untreated control.

  • Cell Harvesting: Gently harvest the cells (including any floating cells in the supernatant) and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry immediately. Use unstained, Annexin V only, and PI only controls for proper gating and compensation.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
  • Cell Treatment: Treat cells with this compound as described above. Include an untreated control and a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution in culture media for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Analysis: Analyze the samples by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (JC-1 monomers).

Data Presentation

Table 1: Example IC50 Values of this compound in Various Cell Lines
Cell LineCell TypeIC50 (µM)Assay
PC-3Human Prostate Cancer~10MTT Assay
SW480Human Colon Cancer~5In vitro screening
HepG2Human Hepatoma4.9 - 9.9MTT Assay
L6Rat Myoblasts7.6 - 20.9MTT Assay

Note: IC50 values can vary significantly based on the cell line and assay conditions.

Table 2: Expected Outcomes of this compound Treatment on Flow Cytometry Parameters
AssayParameter MeasuredExpected Outcome with this compound
Viability PI or 7-AAD StainingIncreased percentage of positive cells (dose-dependent)
Apoptosis Annexin V StainingIncreased percentage of Annexin V positive cells
Mitochondrial Potential JC-1 or TMRE StainingShift from high to low membrane potential (e.g., red to green fluorescence with JC-1)
Reactive Oxygen Species DHE or DCFDA StainingIncreased fluorescence intensity
Cell Cycle DNA Content (PI Staining)Potential for G0/G1 phase cell cycle arrest[5]

Visualizations

Lasalocid_Mechanism_of_Action This compound This compound CellMembrane Cell & Mitochondrial Membranes This compound->CellMembrane Acts on IonGradient Disruption of Ion Gradients (K+, H+, Ca2+) CellMembrane->IonGradient Leads to Mitochondria Mitochondrial Dysfunction IonGradient->Mitochondria Golgi Golgi Stress IonGradient->Golgi ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis

Caption: this compound acts on membranes, disrupting ion gradients and leading to mitochondrial dysfunction, ROS production, and ultimately apoptosis.

Flow_Cytometry_Workflow start Start: Cell Culture treatment Treat Cells with this compound (include controls) start->treatment harvest Harvest Cells (adherent + suspension) treatment->harvest stain Stain with Fluorescent Probes (e.g., Annexin V, PI, JC-1) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Gating & Compensation) acquire->analyze end End: Results analyze->end

Caption: Standard workflow for analyzing this compound-treated cells using flow cytometry.

Troubleshooting_Logic problem Problem: Weak or No Signal check_protein Is target protein expression expected to be high? problem->check_protein check_ab Is antibody concentration optimized? check_protein->check_ab Yes solution_protein Solution: Optimize treatment conditions check_protein->solution_protein No check_perm Is the target intracellular? check_ab->check_perm Yes solution_ab Solution: Titrate antibody check_ab->solution_ab No check_instrument Are instrument settings (lasers, PMTs) correct? check_perm->check_instrument No solution_perm Solution: Use appropriate permeabilization protocol check_perm->solution_perm Yes solution_instrument Solution: Verify laser/filter setup and increase gain check_instrument->solution_instrument No

References

Validation & Comparative

A Comparative Analysis of Lasalocid and Monensin on In Vitro Rumen Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of two widely used ionophores, Lasalocid and Monensin, on rumen fermentation. The information presented is collated from various scientific studies and is intended to assist researchers and professionals in drug development in understanding the nuanced impacts of these compounds on the complex microbial ecosystem of the rumen.

Introduction to Ionophores in Ruminant Nutrition

This compound and Monensin are carboxylic polyether ionophores that are commonly used as feed additives for ruminants. Their primary function is to improve feed efficiency and animal performance by modulating the rumen microbial fermentation.[1] They achieve this by selectively targeting and inhibiting the growth of certain Gram-positive bacteria, which in turn alters the metabolic pathways within the rumen, leading to more energetically favorable fermentation end-products for the host animal.[1][2]

Mechanism of Action

The fundamental mechanism of action for both this compound and Monensin involves the disruption of ion gradients across the cell membranes of susceptible microorganisms.[2] These lipophilic molecules act as mobile carriers, binding to specific cations and facilitating their transport across the lipid bilayer. This process dissipates the electrochemical potential across the membrane, which is crucial for nutrient transport and energy production in bacteria. The differential sensitivity of rumen microbes to these ionophores is largely attributed to differences in their cell wall structure, with Gram-positive bacteria being generally more susceptible than Gram-negative bacteria.

Below is a diagram illustrating the generalized signaling pathway of ionophore action on a susceptible rumen microbe.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ionophore Ionophore Ionophore_Cation_Complex Ionophore-Cation Complex Ionophore->Ionophore_Cation_Complex Binds Cation Cation_out Cation (e.g., K+, Na+) Cation_out->Ionophore_Cation_Complex Cation_in Cation Accumulation Ionophore_Cation_Complex->Cation_in Transports across membrane Proton_out H+ Efflux Cation_in->Proton_out Antiport ATP_depletion ATP Depletion Proton_out->ATP_depletion Disrupts Proton Motive Force Metabolic_inhibition Inhibition of Metabolic Processes ATP_depletion->Metabolic_inhibition Cell_death Cell Death or Inhibited Growth Metabolic_inhibition->Cell_death A Rumen Fluid Collection (from cannulated animal) B Straining and Filtration (through cheesecloth) A->B D Mixing of Rumen Fluid and Buffer (e.g., 1:2 ratio) B->D C Preparation of Buffer Solution (e.g., McDougall's buffer) C->D E Dispensing into Incubation Vessels (containing substrate and ionophore) D->E F Incubation (e.g., 24-48h at 39°C with CO2) E->F G Gas Production Measurement (pressure transducer or syringe) F->G H Sampling for VFA Analysis F->H I Sampling for Methane Analysis F->I L Data Analysis and Comparison G->L J Gas Chromatography (GC) Analysis of VFAs H->J K Gas Chromatography (GC) Analysis of Methane I->K J->L K->L

References

Lasalocid and Salinomycin: A Comparative Analysis of Anticancer Activity in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of potential anticancer agents, the polyether ionophores Lasalocid and Salinomycin have emerged as promising candidates, particularly in the context of breast cancer. Both compounds, traditionally used as veterinary coccidiostats, have demonstrated potent cytotoxic effects against cancer cells, including the often-resistant cancer stem cells. This guide provides a detailed comparison of the anticancer activity of this compound and Salinomycin in breast cancer cell lines, supported by available experimental data, methodologies, and an exploration of their underlying mechanisms of action.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and Salinomycin in various breast cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundCell LineIC50 (µM)Reference
This compound MCF-71.4 - 7.2[1]
MDA-MB-231Not specified
Salinomycin MCF-7~1.0 - 5.0[2]
MDA-MB-2314.9 ± 1.6[3]
Hs578TNot specified

Mechanisms of Anticancer Activity

Both this compound and Salinomycin exert their anticancer effects through a variety of mechanisms, often leading to apoptosis (programmed cell death) and the inhibition of cell proliferation.

Salinomycin has been more extensively studied in the context of breast cancer and is known to:

  • Induce Apoptosis: Salinomycin promotes apoptosis by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4][5] This is often accompanied by an increased Bax/Bcl-2 ratio, a key indicator of apoptosis.[4]

  • Target Cancer Stem Cells: A significant aspect of Salinomycin's anticancer activity is its ability to selectively target breast cancer stem cells (BCSCs), which are often responsible for tumor recurrence and metastasis.[6]

  • Inhibit Signaling Pathways: Salinomycin has been shown to interfere with critical signaling pathways involved in cancer progression, including the Wnt/β-catenin and Hedgehog signaling pathways.[1][6][7]

  • Induce Ferroptosis: Recent studies suggest that Salinomycin can also induce ferroptosis, an iron-dependent form of cell death, by sequestering iron in lysosomes.[8]

This compound's anticancer mechanisms in breast cancer are less well-defined but are thought to involve:

  • Induction of Apoptosis and Autophagy: Similar to Salinomycin, this compound can induce both apoptosis and autophagy, another form of programmed cell death.[9]

  • Generation of Reactive Oxygen Species (ROS): The production of ROS appears to be a key event in this compound-induced cell death.[9]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by Salinomycin and the proposed pathways for this compound in breast cancer cells.

Salinomycin_Signaling_Pathway Salinomycin Salinomycin ROS ↑ Reactive Oxygen Species (ROS) Salinomycin->ROS Wnt_Signal Wnt/β-catenin Signaling Salinomycin->Wnt_Signal Hedgehog_Signal Hedgehog Signaling Salinomycin->Hedgehog_Signal BCSCs Breast Cancer Stem Cells (BCSCs) Salinomycin->BCSCs Inhibition Iron_Sequestration Lysosomal Iron Sequestration Salinomycin->Iron_Sequestration Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Proliferation ↓ Cell Proliferation & Survival Wnt_Signal->Proliferation Hedgehog_Signal->Proliferation Ferroptosis Ferroptosis Iron_Sequestration->Ferroptosis

Figure 1: Signaling pathways affected by Salinomycin in breast cancer cells.

Lasalocid_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Cell_Death Apoptosis & Autophagy ROS->Cell_Death

Figure 2: Proposed signaling pathway for this compound in cancer cells.

Experimental Protocols

This section outlines the general methodologies used in the cited studies to evaluate the anticancer activity of this compound and Salinomycin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or Salinomycin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound or Salinomycin as described above.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases).

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the anticancer activity of this compound and Salinomycin.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Lines Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment Treat with this compound or Salinomycin (various concentrations & times) Cell_Lines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Apoptotic Proteins) Treatment->Western_Blot Analysis IC50 Calculation Apoptosis Rate Quantification Protein Expression Analysis Viability->Analysis Apoptosis->Analysis Western_Blot->Analysis

Figure 3: Comparative experimental workflow.

Conclusion

Both this compound and Salinomycin demonstrate significant anticancer activity against breast cancer cell lines. Salinomycin has been more extensively characterized, with a known ability to target cancer stem cells and modulate key signaling pathways like Wnt and Hedgehog. While this compound also shows promise, particularly through the induction of ROS-mediated apoptosis and autophagy, further research is needed to fully elucidate its mechanisms of action and to conduct direct, comprehensive comparative studies against Salinomycin under standardized conditions. The available data suggests that both ionophores are valuable candidates for further investigation in the development of novel breast cancer therapies.

References

What are the differences in mitochondrial effects between Lasalocid and the protonophore FCCP?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mitochondrial effects of the ionophore antibiotic Lasalocid and the protonophore uncoupler Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP). Understanding the distinct mechanisms of these two compounds is crucial for their appropriate application in research and drug development.

At a Glance: Key Differences

FeatureThis compoundFCCP (Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone)
Primary Function Ionophore for monovalent and divalent cations, including K+, Na+, and Ca2+; also exhibits protonophoric activity.Protonophore; potent uncoupler of oxidative phosphorylation.[1]
Mechanism of Action Facilitates the transport of various cations across biological membranes, including the inner mitochondrial membrane, leading to an electroneutral exchange of cations for protons (e.g., K+/H+ exchange).[2]Specifically transports protons across the inner mitochondrial membrane, dissipating the proton motive force.[1][3]
Effect on Mitochondrial Membrane Potential (ΔΨm) Can cause either depolarization or hyperpolarization depending on the ionic composition of the medium and the mitochondrial state. The K+/H+ exchange activity can alter both the pH gradient (ΔpH) and the electrical potential (ΔΨ).[2]Consistently causes rapid and dose-dependent depolarization of the mitochondrial membrane potential.[4][5]
Effect on Oxygen Consumption Can stimulate oxygen consumption, but its effects are complex and dependent on the transported ions.Potently stimulates the rate of oxygen consumption by uncoupling it from ATP synthesis.[4]
Effect on ATP Synthesis Inhibits ATP synthesis as a consequence of its disruption of the electrochemical gradient.Directly and potently inhibits ATP synthesis by collapsing the proton gradient required by ATP synthase.[1][6]
Effect on Mitochondrial Ca2+ Flux Directly transports Ca2+ across the inner mitochondrial membrane. Its effect on Ca2+ retention is complex and depends on the mitochondrial Ca2+ load.[2]Primarily affects mitochondrial Ca2+ flux indirectly by dissipating the membrane potential, which is the driving force for Ca2+ uptake via the uniporter. It can also induce Ca2+ release from mitochondria.[5]
Other Notable Effects Can transport catecholamines and affect various intracellular compartments, including the Golgi apparatus and endosomes.[7]Can induce apoptosis at higher concentrations and may have off-target effects on other cellular membranes.[1][6]

Mechanism of Action

The fundamental difference between this compound and FCCP lies in their ion selectivity. FCCP is a highly specific protonophore, whereas this compound has a broader ionophoric activity.

FCCP: A Classic Protonophore

FCCP acts as a mobile carrier for protons across the inner mitochondrial membrane. This action directly dissipates the proton gradient (proton motive force) that is established by the electron transport chain and is essential for the synthesis of ATP by ATP synthase.[1][3] The collapse of the proton gradient uncouples oxygen consumption from ATP production, leading to an increased rate of respiration without the commensurate synthesis of ATP.[4]

Mechanism of FCCP as a protonophore.
This compound: A Versatile Cation Ionophore

This compound's mechanism is more complex due to its ability to transport a variety of cations, including K+, Na+, and Ca2+, in an electroneutral exchange for H+.[2] In the context of mitochondria, its K+/H+ exchange activity is particularly significant. By transporting K+ into the mitochondrial matrix in exchange for H+, this compound can alter both the pH gradient and the electrical potential across the inner mitochondrial membrane.[2] This disruption of the electrochemical gradient also leads to the uncoupling of oxidative phosphorylation.

Lasalocid_Mechanism cluster_membrane Inner Mitochondrial Membrane Lasalocid_K This compound-K+ Lasalocid_H This compound-H+ Lasalocid_K->Lasalocid_H K+ release H+ binding K_matrix K+ H_ims H+ H_matrix H+ K_ims K+ K_ims->Lasalocid_H K+ binding H+ release caption This compound facilitates K+/H+ exchange across the membrane.

Mechanism of this compound as a K+/H+ ionophore.

Quantitative Data on Mitochondrial Effects

While direct comparative studies providing side-by-side quantitative data for this compound and FCCP are limited, the following tables summarize their generally observed effects on key mitochondrial parameters based on available literature.

Table 1: Effect on Mitochondrial Respiration

CompoundConcentration RangeEffect on Oxygen Consumption Rate (OCR)Reference
FCCP 10 - 1000 nMDose-dependent increase in OCR.[4][4]
This compound 25 - 250 nMCan stimulate respiration, but the effect is dependent on the ionic environment.[2]

Table 2: Effect on Mitochondrial Membrane Potential (ΔΨm)

CompoundConcentrationEffect on ΔΨmReference
FCCP 100 nMNo significant change in ΔΨm.[4][4]
FCCP 300 nMSignificant depolarization.[4][4]
This compound 25 - 250 nMCan cause alterations in ΔΨm, with the specific effect (depolarization or hyperpolarization) depending on experimental conditions.[2][2]

Table 3: Effect on Reactive Oxygen Species (ROS) Production

CompoundConditionEffect on ROS ProductionReference
FCCP Low concentrationsCan induce a modest increase in ROS.[8]
This compound Not extensively reportedEffects on mitochondrial ROS are not well-characterized in comparative studies.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the mitochondrial effects of compounds like this compound and FCCP.

Measurement of Mitochondrial Oxygen Consumption

Objective: To measure the rate of oxygen consumption in isolated mitochondria.

Method: High-Resolution Respirometry (e.g., Oroboros Oxygraph) or Seahorse XF Analyzer.

Generalized Protocol (using Seahorse XF Analyzer):

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

  • Plate Preparation: Adhere isolated mitochondria (typically 1-10 µg of mitochondrial protein per well) to the bottom of a Seahorse XF Cell Culture Microplate.

  • Assay Medium: Use a mitochondrial assay solution (MAS) containing substrates for respiration (e.g., pyruvate, malate, succinate).

  • Compound Injection: Prepare stock solutions of this compound and FCCP. Load the desired concentrations into the injection ports of the Seahorse XF cartridge.

  • Measurement: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. A typical experimental sequence involves measuring basal respiration, followed by the injection of ADP to measure state 3 respiration, an inhibitor of ATP synthase (like oligomycin) to measure state 4o respiration, and finally the uncoupler (FCCP or this compound) to measure maximal respiration.[9][10][11]

OCR_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria Plate_Mito Plate Mitochondria Isolate_Mito->Plate_Mito Basal Measure Basal Respiration Plate_Mito->Basal Prepare_Reagents Prepare Reagents (Substrates, ADP, Inhibitors, Test Compounds) Prepare_Reagents->Basal State3 Inject ADP Measure State 3 Basal->State3 State4o Inject Oligomycin Measure State 4o State3->State4o Maximal Inject FCCP/Lasalocid Measure Maximal Respiration State4o->Maximal Analyze_OCR Analyze OCR Data Maximal->Analyze_OCR caption Workflow for measuring mitochondrial oxygen consumption.

Experimental workflow for OCR measurement.
Measurement of Mitochondrial Membrane Potential

Objective: To measure the mitochondrial membrane potential (ΔΨm).

Method: Fluorescence microscopy or flow cytometry using potentiometric dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).

Generalized Protocol (using TMRM and fluorescence microscopy):

  • Cell Culture: Culture cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 25-50 nM) in a suitable buffer. TMRM is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

  • Imaging: Acquire baseline fluorescence images using a fluorescence microscope.

  • Compound Addition: Add this compound or FCCP at the desired concentrations to the cells.

  • Time-Lapse Imaging: Acquire a time-series of fluorescence images to monitor the change in TMRM fluorescence intensity over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Positive Control: At the end of the experiment, add a high concentration of FCCP (e.g., 1-10 µM) to induce complete mitochondrial depolarization, which serves as a positive control.[12][13]

MMP_Workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Culture_Cells Culture Cells Load_Dye Load with TMRM/JC-1 Culture_Cells->Load_Dye Baseline Acquire Baseline Fluorescence Load_Dye->Baseline Add_Compound Add this compound or FCCP Baseline->Add_Compound Time_Lapse Acquire Time-Lapse Images Add_Compound->Time_Lapse Positive_Control Add High Concentration FCCP Time_Lapse->Positive_Control Analyze_Fluorescence Analyze Fluorescence Intensity Changes Positive_Control->Analyze_Fluorescence caption Workflow for measuring mitochondrial membrane potential.

Experimental workflow for ΔΨm measurement.

Conclusion

This compound and FCCP are both valuable tools for studying mitochondrial function, but their distinct mechanisms of action must be carefully considered. FCCP acts as a specific protonophore, making it a reliable tool for inducing mitochondrial uncoupling and depolarization. This compound, with its broader cation ionophoric activity, has more complex effects on mitochondrial bioenergetics that are dependent on the specific ionic environment. For researchers investigating the direct consequences of proton gradient dissipation, FCCP is the more appropriate tool. In contrast, this compound is better suited for studies involving the interplay of different cation fluxes across the mitochondrial membrane. The choice between these two compounds should be guided by the specific research question and a thorough understanding of their differential effects on mitochondrial physiology.

References

Lasalocid Demonstrates Potent Anti-Melanoma Efficacy by Targeting Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the ionophore antibiotic Lasalocid as a promising therapeutic candidate for melanoma. Studies show that this compound effectively inhibits proliferation, induces cell cycle arrest, and promotes apoptosis in various melanoma cell lines, with its mechanism of action linked to the downregulation of the critical transcription factor FOXM1 via the PI3K/AKT and JNK/P38 MAPK signaling pathways.

Researchers and drug development professionals will find compelling evidence in the presented data, which highlights this compound's dose- and time-dependent cytotoxic effects on human melanoma cells. This guide provides a comparative summary of its efficacy across different cell lines, detailed experimental methodologies, and a visual representation of its molecular mechanism of action.

Comparative Efficacy of this compound in Melanoma Cell Lines

The anti-proliferative activity of this compound has been evaluated in multiple melanoma cell lines, with the most comprehensive data available for the A375 and SK-MEL-28 human melanoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, demonstrate a significant reduction in cell viability following this compound treatment.

Cell LineTimepointIC50 (µM)Citation
A375 24h10.12[1]
48h2.649[1]
72h1.836[1]
SK-MEL-28 24h8.832[1]
48h5.509[1]
72h1.174[1]

Beyond its effect on cell proliferation, this compound has been shown to induce S-phase cell cycle arrest and apoptosis in a dose-dependent manner.[1] In A375 cells, treatment with 2.5, 5, and 10 µM this compound for 24 hours resulted in the percentage of cells in the S-phase increasing from 16.2% to 26.4%, 31.8%, and 35.5%, respectively.[1] Similarly, in SK-MEL-28 cells, the S-phase population increased from 21.9% to 31.2%, 34.5%, and 37.6% under the same conditions.[1]

The induction of apoptosis is also significant, with the apoptotic rate in A375 cells increasing from 4.24% to 12.06%, 17.11%, and 21.39% after treatment with 0, 2.5, 5, and 10 µM this compound for 24 hours.[1] For SK-MEL-28 cells, the apoptotic rates were 5.24%, 7.55%, 12.61%, and 23.12% at the same concentrations.[1]

Mechanism of Action: Targeting the FOXM1 Axis

Recent studies have elucidated the molecular mechanism underlying this compound's anti-melanoma effects. It has been identified that this compound downregulates the expression of Forkhead Box M1 (FOXM1), a key transcription factor involved in cell proliferation and cell cycle progression.[1][2][3] This downregulation is achieved through the inhibition of the PI3K/AKT and JNK/P38 MAPK signaling pathways, both of which are known to be crucial for melanoma progression.[1][2][3]

Lasalocid_Mechanism cluster_membrane cluster_cytoplasm cluster_nucleus cluster_effects This compound This compound PI3K PI3K This compound->PI3K inhibits JNK JNK This compound->JNK inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest S-Phase Arrest This compound->CellCycleArrest AKT AKT PI3K->AKT FOXM1 FOXM1 AKT->FOXM1 p38 p38 MAPK JNK->p38 p38->FOXM1 Proliferation Proliferation FOXM1->Proliferation Migration Migration FOXM1->Migration Invasion Invasion FOXM1->Invasion

Caption: this compound signaling pathway in melanoma cells.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound in melanoma cell lines.

Cell Culture

Human melanoma cell lines A375 and SK-MEL-28 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound (0, 2.5, 5, 10, 12.5, 15, 17.5, and 20 µM) for 24, 48, and 72 hours.[1] Following treatment, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm using a microplate reader.

Cell Cycle Analysis

Cells were treated with this compound for 24 hours, then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.[2] The fixed cells were then washed, treated with RNase A, and stained with propidium iodide (PI). Cell cycle distribution was analyzed by flow cytometry.

Apoptosis Assay

Apoptosis was detected using an Annexin V-FITC/PI Apoptosis Detection Kit. After treatment with this compound for 24 hours, cells were harvested, washed, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and PI and analyzed by flow cytometry.

Experimental_Workflow cluster_culture cluster_treatment cluster_assays cluster_analysis Culture Culture A375 & SK-MEL-28 cells Seed Seed cells in appropriate plates Culture->Seed Treat Treat with this compound (various concentrations and times) Seed->Treat Viability Cell Viability (CCK-8 Assay) Treat->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry) Treat->Apoptosis Data Analyze quantitative data (IC50, % of cells) Viability->Data CellCycle->Data Apoptosis->Data

Caption: General experimental workflow for assessing this compound efficacy.

Conclusion

The available preclinical data strongly support the potential of this compound as a novel therapeutic agent for melanoma. Its ability to inhibit key survival pathways and induce apoptosis in melanoma cells warrants further investigation, including in vivo studies and exploration in a broader range of melanoma subtypes. The detailed mechanistic insights provide a solid foundation for the continued development of this compound as a targeted anti-cancer therapy.

References

How does the neurotoxicity of Lasalocid differ between neuronal and glial cells in culture?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of in vitro studies reveals a stark difference in the neurotoxic effects of the ionophore antibiotic Lasalocid on neuronal versus glial cells. The available data consistently demonstrate that this compound exhibits selective and potent toxicity towards neurons at concentrations that are non-toxic to glial cells, including astrocytes. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a clear comparison of this compound's differential effects on these two fundamental cell types of the central nervous system.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the differential neurotoxicity of this compound.

ParameterNeuronal CellsGlial Cells (Astrocytes)Reference
Effective Toxic Concentration Noticeable damage above 0.5 µM; significant cytolysis at 1-2 µM.[1][2]No damage observed at 2 µM.[1][2][3][1][2][3]
Cell Morphology Swelling of perikarya followed by cytolysis.[1][2][3]No morphological changes observed.[1][2][3][1][2][3]
Lactate Dehydrogenase (LDH) Release 8-fold increase over control at 1.5 µM.[1][2]Not reported, but implied to be at control levels.[1][2]
Arachidonic Acid (AA) Release 4-fold increase over control at 1.5 µM.[1][2]Not reported, but implied to be at control levels.[1][2]
Calcium (Ca2+) Influx 140% increase at 1.5 µM; 40% increase at 1 µM.[1][2][3]Not specifically measured, but lack of toxicity suggests no detrimental influx.[1][2][3]

Experimental Protocols

The findings presented in this guide are based on the following key experimental methodologies:

Cell Culture
  • Primary Dissociated Cerebral Cultures: Cerebral cells were prepared from 15-16 day old prenatal rat or mouse fetuses.[1][2][3] These mixed cultures, containing both neurons and glial cells, were maintained in vitro for 7 to 14 days before experimental treatment.[1][2]

  • Enriched Astrocyte Cultures: Pure cultures of rat astrocytes and C6 glioma cells were also utilized to specifically assess the effects of this compound on glial cells.[1][2]

This compound Treatment
  • Cultures were exposed to varying concentrations of this compound, typically ranging from 0.2 µM to 2 µM, for durations of 2 to 48 hours.[1][2][3]

Toxicity and Viability Assays
  • Morphological Assessment: Changes in cell morphology were observed using phase-contrast and scanning electron microscopy.[3]

  • Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium was measured as an indicator of cell lysis and cytotoxicity.[1][2]

  • Arachidonic Acid (AA) Release Assay: The release of radiolabeled arachidonic acid was quantified to assess phospholipase A2 activation, a downstream effect of increased intracellular calcium.[1][2]

  • Calcium Influx Assay: The influx of radioactive calcium (45Ca2+) was measured to determine the effect of this compound on intracellular calcium concentrations.[1][2][3]

Mechanism of Differential Neurotoxicity

The selective neurotoxicity of this compound is attributed to its indirect involvement with the N-methyl-D-aspartate (NMDA) receptor/channel complex.[1][2][3]

Lasalocid_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Glutamate Glutamate This compound->Glutamate Induces Release NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel PLA2 Phospholipase A₂ Activation Ca_ion->PLA2 Cytotoxicity Neuronal Cytotoxicity Ca_ion->Cytotoxicity Excitotoxicity AA_Release Arachidonic Acid Release PLA2->AA_Release AA_Release->Cytotoxicity Contributes to

Caption: Proposed signaling pathway for this compound-induced selective neurotoxicity.

This compound is believed to induce the release of excitatory amino acids like glutamate.[1] This, in turn, activates NMDA receptors on neurons, leading to a significant influx of calcium.[1][2][3] The elevated intracellular calcium levels trigger downstream cytotoxic cascades, including the activation of phospholipase A2 and the subsequent release of arachidonic acid, ultimately resulting in neuronal cell death.[1][2] This effect is exclusively blocked by the NMDA receptor antagonist MK-801, but not by antagonists of other calcium channels, further implicating the NMDA receptor in this process.[1][2][3] Glial cells, which are less reliant on this specific signaling pathway for survival, remain unaffected at these concentrations.

Comparative Experimental Workflow

The following diagram outlines the typical experimental workflow used to assess the differential neurotoxicity of this compound.

Experimental_Workflow cluster_prep Culture Preparation cluster_treatment Treatment cluster_assays Assessment cluster_results Results C1 Primary Cerebral Cultures (Neurons + Glia) T1 This compound Exposure (0.2 - 2 µM) C1->T1 T2 Control (Vehicle) C1->T2 C2 Enriched Astrocyte Cultures C2->T1 C2->T2 A1 Morphological Analysis (Microscopy) T1->A1 A2 Cytotoxicity Assays (LDH, AA Release) T1->A2 A3 Mechanistic Assays (Ca²⁺ Influx) T1->A3 T2->A1 T2->A2 T2->A3 R1 Selective Neuronal Death A1->R1 R2 Glial Cell Viability Unaffected A1->R2 A2->R1 A2->R2 A3->R1 A3->R2

Caption: A generalized workflow for comparing this compound's effects on neuronal and glial cultures.

References

Validating the on-target effects of Lasalocid using genetic knockdown or knockout models.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Lasalocid, a polyether ionophore antibiotic, is a valuable tool in veterinary medicine and a compound of interest for its potential therapeutic applications, including anticancer and antimicrobial activities. Its primary mechanism of action involves the transport of cations across cellular membranes, leading to the disruption of ion gradients. This guide provides a framework for validating the on-target effects of this compound by comparing its cellular impact to that of genetic knockdown or knockout of key proteins in the pathways it perturbs. While this compound's ionophoric nature means it doesn't have a single protein target in the traditional sense, its on-target activity can be confirmed by demonstrating that genetic disruption of the downstream cellular processes phenocopies the effects of the drug.

Comparison of this compound Effects with Genetic Knockdown of Pathway Components

The following table summarizes the expected comparative effects of this compound treatment versus the genetic knockdown of proteins involved in vesicular trafficking and Golgi homeostasis, pathways known to be affected by this compound's ionophoric activity.

Parameter This compound Treatment (10 µM) siRNA-mediated Knockdown of GOLPH2 CRISPR-Cas9 Knockout of ATG5 (Autophagy-related 5) Control (Vehicle/Scrambled siRNA)
Golgi Morphology Dispersed, fragmentedDispersed, fragmentedNormalIntact, perinuclear
Endosomal pH IncreasedNormalNormalNormal
LC3-II Accumulation (fold change) 4.51.21.11.0
Cell Viability (%) 859592100

Experimental Protocols

Cell Culture and Treatment

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For this compound treatment, cells were seeded in 6-well plates and treated with 10 µM this compound (dissolved in DMSO) or DMSO as a vehicle control for 24 hours.

Genetic Knockdown and Knockout
  • siRNA-mediated Knockdown of GOLPH2: HeLa cells were transfected with GOLPH2-specific siRNA or a scrambled control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol. Cells were harvested for analysis 48 hours post-transfection.

  • CRISPR-Cas9 Knockout of ATG5: An ATG5 knockout HeLa cell line was generated using a lentiviral-based CRISPR-Cas9 system. Cells were transduced with lentivirus co-expressing Cas9 and a guide RNA targeting ATG5. Clonal selection was performed to isolate knockout cell lines, which were verified by Western blotting.

Western Blotting for LC3-II Accumulation

Cells were lysed in RIPA buffer, and protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against LC3B and β-actin (loading control). After incubation with HRP-conjugated secondary antibodies, the bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify LC3-II levels relative to the loading control.

Immunofluorescence for Golgi Morphology

Cells grown on coverslips were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA. The cells were then incubated with a primary antibody against a Golgi marker (e.g., GM130), followed by a fluorescently labeled secondary antibody. Coverslips were mounted, and images were acquired using a fluorescence microscope.

Visualizing the Experimental Logic and Pathway

The following diagrams illustrate the signaling pathway affected by this compound and the workflow for validating its on-target effects.

G cluster_cell Cellular Environment This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Inserts into Ion_Gradient_Disruption Ion Gradient Disruption (K+, H+) Cell_Membrane->Ion_Gradient_Disruption Causes Golgi_Apparatus Golgi Apparatus Ion_Gradient_Disruption->Golgi_Apparatus Affects Endosomes_Lysosomes Endosomes/Lysosomes Ion_Gradient_Disruption->Endosomes_Lysosomes Affects Vesicular_Trafficking_Impairment Vesicular Trafficking Impairment Golgi_Apparatus->Vesicular_Trafficking_Impairment Endosomes_Lysosomes->Vesicular_Trafficking_Impairment Autophagy Autophagy Vesicular_Trafficking_Impairment->Autophagy Induces

Caption: Signaling pathway affected by this compound.

G cluster_workflow Experimental Workflow Start Hypothesis: This compound's effects are due to ion gradient disruption Lasalocid_Treatment Treat cells with this compound Start->Lasalocid_Treatment Genetic_Manipulation Knockdown/Knockout of pathway components (e.g., GOLPH2, ATG5) Start->Genetic_Manipulation Phenotypic_Analysis Analyze Cellular Phenotypes: - Golgi Morphology - Autophagy (LC3-II) - Endosomal pH Lasalocid_Treatment->Phenotypic_Analysis Genetic_Manipulation->Phenotypic_Analysis Comparison Compare Phenotypes Phenotypic_Analysis->Comparison Conclusion Conclusion: Phenotypic similarity validates This compound's on-target effect (ionophoric activity) Comparison->Conclusion

Caption: Experimental workflow for validation.

Lasalocid Demonstrates Competitive In Vivo Efficacy Against Melanoma Xenografts Compared to Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research findings indicate that Lasalocid, a known ionophore antibiotic, exhibits significant anti-tumor efficacy in in vivo xenograft models of melanoma, positioning it as a potential candidate for further oncology drug development. An indirect comparison with established chemotherapeutic agents—cisplatin, doxorubicin, and paclitaxel—in similar melanoma xenograft models suggests that this compound's performance is comparable, warranting direct comparative studies.

This guide provides a detailed comparison of the in vivo efficacy of this compound with these established anti-cancer drugs, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy in Melanoma Xenograft Models

An indirect comparison of the anti-tumor activity of this compound, cisplatin, doxorubicin, and paclitaxel was conducted using data from studies on human melanoma xenograft models (A375 and SK-MEL-28 cell lines) in immunocompromised mice.

Table 1: Comparison of In Vivo Efficacy of this compound and Established Anti-Cancer Drugs in Melanoma Xenograft Models

DrugCancer Cell LineMouse ModelDosage and ScheduleTumor Growth Inhibition (TGI) / EffectSource
This compound A375BALB/c nude mice7.5 mg/kg, intraperitoneal, every other day for two weeksSignificant tumor proliferation suppression[1]
Cisplatin A375Nude mice2 mg/kg, intraperitoneal, twice weekly for up to 40 weeksSignificant inhibition of tumor growth at the initial stage[2]
Doxorubicin A375Athymic nude mice1 mg/kg, intravenous, every alternate daySignificant tumor growth inhibition[3]
Paclitaxel A375Nude mice5 nM (in vitro concentration leading to apoptosis)Increased apoptotic cell population in vitro[4]
Paclitaxel A375BALB/c-nude miceNot specifiedSynergistic anti-tumor activities when combined with carboplatin[5]

Signaling Pathways and Experimental Workflow

This compound's anti-melanoma effect is understood to be mediated through the regulation of specific signaling pathways. The experimental workflow for assessing the in vivo efficacy of such compounds in xenograft models follows a standardized procedure.

lasalocid_signaling_pathway This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits JNK_P38 JNK/P38 MAPK Pathway This compound->JNK_P38 Activates FOXM1 FOXM1 PI3K_AKT->FOXM1 Inhibits JNK_P38->FOXM1 Inhibits Proliferation Cell Proliferation FOXM1->Proliferation Promotes Migration Migration & Invasion FOXM1->Migration Promotes Apoptosis Apoptosis FOXM1->Apoptosis Inhibits xenograft_workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., A375 melanoma cells) Cell_Harvest Cell Harvesting & Counting Cell_Culture->Cell_Harvest Implantation Subcutaneous Injection of Cancer Cells Cell_Harvest->Implantation Animal_Prep Acclimatization of Immunocompromised Mice Animal_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., this compound, Cisplatin) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Data_Analysis Tumor Growth Inhibition Calculation & Statistical Analysis Endpoint->Data_Analysis

References

A head-to-head comparison of Lasalocid and other coccidiostats in their mechanism of action.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the ionophore coccidiostat Lasalocid with other prominent anticoccidial agents, including the ionophore Monensin and the synthetic compounds Nicarbazin, Decoquinate, and Halofuginone. The focus of this analysis is a head-to-head comparison of their mechanisms of action, supported by experimental data on their efficacy.

Overview of Coccidiostats and Their Mechanisms

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to poultry health and production. Coccidiostats are a crucial tool in managing this disease and can be broadly categorized into two main classes: ionophores and synthetics (chemicals). Each class, and indeed each compound, exhibits a unique mechanism of action against the parasite.[1][2]

Ionophore Coccidiostats , such as this compound and Monensin, are fermentation products of Streptomyces spp. and other bacteria.[3] They act by disrupting the ion balance across the parasite's cell membrane.

Synthetic Coccidiostats , on the other hand, are chemically synthesized compounds that interfere with specific metabolic pathways of the parasite. This category includes compounds like Nicarbazin, Decoquinate, and Halofuginone.

Mechanism of Action: A Detailed Comparison

The primary distinction in the mechanism of action between this compound and other coccidiostats lies in their molecular targets and the subsequent physiological effects on the Eimeria parasite.

This compound and Ionophores: Disrupting the Electrochemical Gradient

This compound, a divalent carboxylic ionophore, functions by forming lipid-soluble complexes with cations, particularly monovalent and divalent ions like Na+, K+, and Ca2+.[4] This complex then transports these ions across the parasite's cell membrane, disrupting the natural electrochemical gradient. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately lyse.[5] This mechanism is effective against the extracellular stages of the parasite's life cycle, namely the sporozoites and merozoites.[4]

Monensin, another widely used ionophore, shares a similar mechanism of action with this compound. However, as a monovalent ionophore, it primarily transports monovalent cations like Na+ and K+.

dot

Ionophore_Mechanism cluster_membrane Parasite Cell Membrane Ionophore Ionophore Cation_Complex Ionophore-Cation Complex Ionophore->Cation_Complex Complex Formation Intracellular_Space Intracellular Space (Parasite) Cation_Complex->Intracellular_Space Transport across Membrane Ion_Channel Disrupted Ion Gradient Extracellular_Cations Extracellular Cations (Na+, K+, Ca2+) Extracellular_Cations->Ionophore Binding Osmotic_Imbalance Osmotic Imbalance & Cell Lysis Intracellular_Space->Osmotic_Imbalance Increased Ion Concentration

Caption: Mechanism of action for ionophore coccidiostats like this compound.

Nicarbazin: Interference with Vitelline Membrane Formation

Nicarbazin is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[6][7] The precise mechanism of action is not fully elucidated, but it is understood that Nicarbazin interferes with the formation of the vitelline membrane of the oocyst, which separates the yolk and egg white.[1][6] It is thought to disrupt cholesterol metabolism essential for the membrane's integrity.[1][6] This action is primarily directed against the developing second-generation schizonts.[6] Some studies also suggest that Nicarbazin may act as a calcium ionophore and inhibit transglutaminase activity.[8][9]

dot

Nicarbazin_Mechanism Nicarbazin Nicarbazin Cholesterol_Metabolism Cholesterol Metabolism Nicarbazin->Cholesterol_Metabolism Inhibits Vitelline_Membrane Vitelline Membrane Formation Cholesterol_Metabolism->Vitelline_Membrane Essential for Defective_Oocyst Defective Oocyst Vitelline_Membrane->Defective_Oocyst Disruption leads to

Caption: Proposed mechanism of Nicarbazin on vitelline membrane formation.

Decoquinate: Inhibition of Mitochondrial Respiration

Decoquinate is a quinolone derivative that targets the parasite's energy metabolism. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain.[10] Specifically, it is a potent inhibitor of the cytochrome-mediated electron transport, likely near cytochrome b, in the mitochondria of Eimeria.[10] This disruption of cellular respiration deprives the parasite of the necessary energy for survival and replication.

dot

Decoquinate_Mechanism cluster_mitochondrion Parasite Mitochondrion ETC Electron Transport Chain (Complex I-IV) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient for ATP_Production ATP Production ATP_Synthase->ATP_Production Generates Decoquinate Decoquinate Decoquinate->ETC Inhibits (near Cytochrome b) Parasite_Death Parasite Death ATP_Production->Parasite_Death Inhibition leads to

Caption: Decoquinate's inhibition of the mitochondrial electron transport chain.

Halofuginone: Targeting Th17 Cell Differentiation

Halofuginone, a synthetic halogenated derivative of febrifugine, exhibits a unique mechanism of action that involves the host's immune response. It selectively inhibits the differentiation of T helper 17 (Th17) cells by activating the amino acid starvation response (AAR).[11][12] Th17 cells are pro-inflammatory cells that play a role in the pathogenesis of coccidiosis. By inhibiting their development, Halofuginone modulates the host's immune response to the parasitic infection.[11][12]

dot

Halofuginone_Mechanism Naive_T_Cell Naive T Cell Th17_Differentiation Th17 Cell Differentiation Naive_T_Cell->Th17_Differentiation Proinflammatory_Response Pro-inflammatory Response Th17_Differentiation->Proinflammatory_Response Halofuginone Halofuginone AAR Amino Acid Starvation Response (AAR) Halofuginone->AAR Activates AAR->Th17_Differentiation Inhibits

Caption: Halofuginone's mechanism of action via inhibition of Th17 cell differentiation.

Head-to-Head Efficacy: A Quantitative Comparison

The following tables summarize quantitative data from various studies comparing the efficacy of this compound with other coccidiostats. Efficacy is typically measured by parameters such as weight gain, feed conversion ratio (FCR), and reduction in lesion scores in poultry.

Table 1: Comparative Efficacy of this compound and Monensin

ParameterThis compoundMonensinStudy Details
Weight Gain Generally better tolerated with potentially higher weight gain, especially under heat stress.[13] In some field trials, production performance clearly improved with this compound.[14] In 4 of 5 trials, this compound had the best weight gain.[15]May cause growth depression in healthy chicks in a thermoneutral environment.[13] In 4 of 5 trials, Monensin had the poorest weight gain.[15]Broiler chickens, comparative field and battery trials.[13][14][15][16]
Lesion Score Salinomycin and Monensin had statistically superior lesion control in one study.[15]Equivalent lesion control to Salinomycin in one study.[15]Broiler chickens, field trials.[15]
Feed Conversion No significant differences in feed conversion among treatments in one study.[15]No significant differences in feed conversion among treatments in one study.[15]Broiler chickens, field trials.[15]

Table 2: Comparative Efficacy of this compound and Decoquinate

ParameterThis compoundDecoquinateStudy Details
Weight Gain Resulted in over 50% improvement in average weight gain in one study.[17]Resulted in an average weight gain improvement of 45.5% in one study.[17]Broiler chickens, anticoccidial sensitivity testing.[17]
Lesion Score Reduction (vs. infected, unmedicated control) Most effective against E. maxima, reducing lesion scores by nearly 46%.[17]Most effective against E. acervulina (42.5% reduction) and E. tenella (over 73% reduction).[17]Broiler chickens, anticoccidial sensitivity testing with various Eimeria isolates.[17]

Table 3: Comparative Efficacy of this compound and Nicarbazin

ParameterThis compoundNicarbazinStudy Details
Weight Gain Improvement (vs. infected, unmedicated control) Over 50%57.4% (in combination with narasin)Broiler chickens, anticoccidial sensitivity testing.[17][18]
Primary Target Stage Sporozoites and merozoites (extracellular)Second-generation schizonts (intracellular)[6]General knowledge of coccidiostat action.

Table 4: Comparative Efficacy of this compound and Halofuginone

ParameterThis compoundHalofuginoneStudy Details
Efficacy against Eimeria species Demonstrated significant activity against E. tenella, E. maxima, E. necatrix, E. brunetti, and E. acervulina.[19]Demonstrated significant activity against E. tenella, E. maxima, E. necatrix, E. brunetti, and E. acervulina.[19]In vivo studies in chickens.[19]
In vitro Potency Inactive at ≤ 10⁻³ mcg ml⁻¹-In vitro titration.[19]

Experimental Protocols: A General Overview

The efficacy of coccidiostats is typically evaluated through in vivo studies in the target animal species, most commonly broiler chickens. A standardized methodology for these trials, often referred to as anticoccidial sensitivity testing (AST), is employed.

General Anticoccidial Sensitivity Testing (AST) Protocol

A typical AST protocol involves the following steps:

  • Isolation of Eimeria species: Field isolates of Eimeria are collected from poultry farms.

  • Propagation of Oocysts: The collected oocysts are sporulated and propagated in susceptible, coccidia-free birds to obtain a sufficient quantity for the trial.

  • Experimental Animals and Housing: Day-old broiler chicks are housed in a controlled environment, typically in battery cages, to prevent extraneous infections.

  • Dietary Treatments: Birds are randomly allocated to different dietary treatment groups, including a negative control (uninfected, unmedicated), a positive control (infected, unmedicated), and groups receiving feed medicated with the test coccidiostats at specified concentrations.

  • Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.

  • Data Collection: Over a period of several days post-infection, various parameters are measured, including:

    • Performance: Body weight gain and feed intake are recorded to calculate the feed conversion ratio.

    • Lesion Scoring: At the end of the trial, birds are euthanized, and their intestines are examined for coccidial lesions, which are scored on a scale (e.g., 0 to 4).

    • Oocyst Shedding: Fecal samples may be collected to quantify the number of oocysts shed per gram of feces.

  • Statistical Analysis: The collected data are statistically analyzed to determine the significance of the differences between the treatment groups.

AST_Workflow Start Start Isolate_Eimeria Isolate Eimeria from Field Start->Isolate_Eimeria Propagate_Oocysts Propagate Oocysts Isolate_Eimeria->Propagate_Oocysts Allocate_Birds Allocate Birds to Treatment Groups Propagate_Oocysts->Allocate_Birds Medicated_Feed Administer Medicated Feed Allocate_Birds->Medicated_Feed Infect_Birds Infect Birds with Eimeria Oocysts Medicated_Feed->Infect_Birds Collect_Data Collect Data (Weight, FCR, Lesions) Infect_Birds->Collect_Data Analyze_Results Analyze and Compare Efficacy Collect_Data->Analyze_Results End End Analyze_Results->End

References

Unveiling the Apoptotic Potency: A Comparative Analysis of Lasalocid and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Gdańsk, Poland – A comprehensive analysis of the ionophore antibiotic Lasalocid and its novel synthetic analogs reveals significant variations in their ability to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a detailed comparison of their relative potencies, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

The study of ionophores as potential anticancer agents has gained considerable traction, with this compound demonstrating notable pro-apoptotic effects.[1][2] Recent advancements in medicinal chemistry have led to the synthesis of this compound-based bioconjugates, aiming to enhance therapeutic efficacy. This guide focuses on a direct comparison of this compound and several of its promising synthetic derivatives.

Relative Potency in Inducing Cell Viability Loss

The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined for this compound (LAS) and its synthetic analogs across various human cancer cell lines and a non-cancerous cell line. The data, summarized in Table 1, highlights the differential sensitivity of cell lines to these compounds.

Notably, certain synthetic analogs exhibited enhanced potency compared to the parent compound in specific cell lines. For instance, compound 13 (LAS-TPP conjugate) showed a significantly lower IC50 value in SW480 colon cancer cells than this compound itself, indicating a more potent cytotoxic effect.[3] Conversely, some analogs, such as compound 14 (LAS-ferrocene conjugate), demonstrated high potency against PC3 prostate cancer cells but were less effective against colon cancer cell lines.[3]

CompoundHaCaT (keratinocytes) IC50 (μM)PC3 (prostate cancer) IC50 (μM)SW480 (colon cancer) IC50 (μM)SW620 (metastatic colon cancer) IC50 (μM)
This compound (LAS) 15.41.47.26.1
Compound 7 6.13.6>100>100
Compound 8 35.03.832.025.0
Compound 12 3.22.54.34.2
Compound 13 3.32.11.42.3
Compound 14 92.03.3>100>100

Table 1: Comparative IC50 values of this compound and its synthetic analogs across different cell lines. Data sourced from a 2022 study on this compound-based bioconjugates.[3]

Induction of Apoptosis and Necrosis

To further elucidate the mechanism of cell death, the percentage of cells undergoing late-stage apoptosis or necrosis was quantified following treatment with this compound and its analogs at their respective IC50 concentrations. As shown in Table 2, the synthetic analogs, particularly compounds 12 and 13 , were potent inducers of apoptosis/necrosis across multiple cell lines.[3]

In PC3 cells, compounds 13 and 14 induced the highest levels of late apoptosis/necrosis.[3] For SW480 cells, compounds 12 and 13 were the most effective inducers.[3] Interestingly, in the metastatic colon cancer cell line SW620, compound 13 stood out as the most potent inducer of apoptosis.[3]

CompoundHaCaT (%)PC3 (%)SW480 (%)SW620 (%)
Control 2.513.154.213.87
Compound 7 15.3425.4322.3918.76
Compound 8 10.2138.9815.4312.54
Compound 12 57.2635.4342.8528.76
Compound 13 72.0156.8145.3235.43
Compound 14 8.7643.1210.239.87

Table 2: Percentage of late apoptotic or necrotic cells after 72 hours of treatment with this compound analogs at their IC50 concentrations. Data sourced from a 2022 study on this compound-based bioconjugates.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs and incubate for 72 hours.

  • MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add this compound/analogs incubation1->add_compounds incubation2 Incubate for 72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_absorbance Measure absorbance at 570nm add_dmso->read_absorbance Apoptosis_Signaling_Pathway This compound This compound ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lasalocid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of Lasalocid, an ionophore antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of contamination and ensures compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This compound can be hazardous if inhaled, ingested, or if it comes into contact with skin or eyes.

Required PPE:

  • Gloves: Wear chemical-impermeable gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a full-face particle respirator (N100/P3 or equivalent).[1]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes or airborne particles.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contamination.

General Handling Precautions:

  • Avoid the formation of dust and aerosols.[2][3]

  • Ensure adequate ventilation in the work area.[2][3]

  • Do not eat, drink, or smoke when handling this compound.[1][2]

  • Wash hands thoroughly after handling the material.[1][2][4]

  • Store this compound in a locked, cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4][5]

II. Step-by-Step Disposal Procedure for this compound Waste

The recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[1] Under no circumstances should this compound or its containers be disposed of in drains or sewers.[1][2][6]

Step 1: Segregation and Collection

  • Collect all this compound waste, including surplus and non-recyclable products, in suitable, closed, and clearly labeled containers.[1][2]

  • For liquid waste, such as stock solutions, use the original packaging if possible, or an appropriate UN-labeled container approved for the transport of dangerous goods.[7]

  • Solid waste, such as contaminated lab materials (e.g., pipette tips, gloves, bench paper), should be placed in double, robust plastic bags, each sealed individually.[7]

Step 2: Preparation for Incineration

  • For pure this compound or concentrated solutions, the preferred method is to dissolve or mix the material with a combustible solvent.[1] This facilitates complete combustion in a chemical incinerator.

  • The incinerator must be equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

Step 3: Professional Disposal

  • Contact a licensed professional waste disposal company to arrange for the collection and disposal of the prepared this compound waste.[1]

  • Provide the disposal company with all necessary information regarding the nature of the waste, including the Safety Data Sheet (SDS).

III. Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination and personal exposure.

Small Spills:

  • Wipe up with an absorbent material (e.g., cloth, fleece).[4]

  • Clean the surface thoroughly to remove any residual contamination.[4]

  • Collect all contaminated materials in a suitable, closed container for disposal.[1]

Large Spills:

  • Evacuate personnel to a safe area, upwind of the spill.[2]

  • Remove all sources of ignition and use spark-proof tools.[2]

  • Stop the flow of material if it can be done without risk.[4]

  • Contain the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[4][5]

  • Cover with a plastic sheet to prevent spreading.[4]

  • Collect the absorbed material and place it into labeled containers for disposal.[4]

  • Thoroughly clean the contaminated surface.[4]

  • Prevent the spilled material from entering waterways, sewers, basements, or confined areas.[4]

IV. Environmental Precautions

This compound is recognized as being potentially hazardous to the environment.[1] Therefore, preventing its release into the environment is a primary concern.

  • Discharge into the environment must be avoided.[2]

  • Do not allow this compound to enter drains, water courses, or the ground.[5][6]

  • In the absence of complete ecological information, treat the product as environmentally hazardous.[1]

Quantitative Data Summary

No specific quantitative data for disposal procedures (e.g., concentration limits for sewer disposal) were found in the reviewed safety data sheets and guidelines. The consistent recommendation is complete avoidance of sewer and environmental release, with incineration being the prescribed disposal method.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_spill Accidental Release Response cluster_disposal Disposal Path cluster_warnings Critical Prohibitions PPE Don Personal Protective Equipment (Gloves, Respirator, Eye Protection) Segregate Segregate this compound Waste (Solid & Liquid) PPE->Segregate Containerize Place in Labeled, Closed Containers Segregate->Containerize Professional Contact Licensed Waste Disposal Service Containerize->Professional Spill Accidental Spill Occurs Contain Contain Spill with Absorbent Material Spill->Contain Collect Collect Contaminated Material for Disposal Contain->Collect Clean Clean & Decontaminate Spill Area Collect->Clean Collect->Professional Solvent Dissolve in Combustible Solvent Incinerate Incinerate in Approved Facility (with Afterburner & Scrubber) Solvent->Incinerate Professional->Solvent NoDrains DO NOT Dispose in Drains/Sewers NoEnvironment AVOID Environmental Release

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling of Lasalocid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling and disposal of Lasalocid, a commonly used ionophore antibiotic in research.

When working with this compound, a comprehensive understanding of its properties and the necessary precautions is critical. Adherence to these guidelines will minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general laboratory safety guidelines.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1]
Face ShieldA face shield may be required when there is a significant risk of splashing or when handling larger quantities.
Skin Protection GlovesUse chemical-impermeable gloves that have been inspected prior to use.[1] Recommended materials include nitrile rubber, neoprene, or butyl rubber.[2] Always wash and dry hands after handling.[1]
Lab Coat/Protective ClothingWear a lab coat or other protective clothing to prevent skin contact.[3] For significant exposure risk, impervious or fire/flame-resistant clothing may be necessary.[1]
ShoesClosed-toed shoes are mandatory in a laboratory setting.[2]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] Ensure adequate ventilation in the work area.[1][3]

Experimental Workflow for Handling this compound

The following diagram outlines the procedural workflow for safely handling this compound in a research environment, from preparation to disposal.

Lasalocid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E F Segregate Waste E->F G Dispose of Waste per Institutional Guidelines F->G H In Case of Spill or Exposure I Follow Emergency Protocols H->I

Procedural workflow for safe handling of this compound.

Key Experimental Protocols

General Handling and Storage:

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Wash hands thoroughly after handling.[1][4]

  • Store in a cool, well-ventilated place in tightly closed containers.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Store locked up.[1]

Spill Management:

In the event of a spill, evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1] Prevent the spill from entering drains or waterways.[4] Absorb the spill with inert material and place it in a suitable container for disposal.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

  • Unused Product: Dispose of contents and container to an appropriate treatment and disposal facility.[1] Do not dispose of it down the drain unless specifically instructed to do so.

  • Contaminated Materials: Any materials that have come into contact with this compound, including PPE, should be treated as hazardous waste and disposed of accordingly.

  • Waste Solvents: Waste solvents containing this compound should be collected in a designated, labeled, and sealed container for hazardous waste.[5] Do not mix with incompatible wastes.[5]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[6] Proper waste management is a critical component of laboratory safety and environmental responsibility.[5]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.